2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHKPVIQAHNQLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the PARP Inhibition Mechanism of 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide (Niraparib)
Abstract
This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic efficacy of 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide, a potent PARP inhibitor commonly known as Niraparib.[1][2][3][4][5] We will dissect its dual modes of action—catalytic inhibition and PARP-DNA trapping—and elucidate the critical concept of synthetic lethality, which forms the basis of its clinical success, particularly in cancers with homologous recombination deficiencies (HRD), such as those harboring BRCA1/2 mutations. This document is intended for researchers, scientists, and drug development professionals, offering a blend of foundational principles, detailed mechanistic insights, and practical experimental protocols to assess the activity of Niraparib and other PARP inhibitors.
Introduction: The Central Role of PARP in Genomic Integrity
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes essential for maintaining genomic stability.[6] PARP1, the most abundant and well-studied member, acts as a critical sensor of DNA damage.[7] Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site.[8] This binding event triggers a conformational change that activates its catalytic domain.[8] Using nicotinamide adenine dinucleotide (NAD+) as a substrate, PARP1 synthesizes long, branched chains of poly(ADP-ribose) (PAR) onto itself and other nearby nuclear proteins, a process termed PARylation.[7]
This PARylation event serves two primary functions:
-
Signaling Scaffold: The negatively charged PAR chains act as a recruitment platform, attracting a host of DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage to execute the base excision repair (BER) pathway.
-
Enzyme Release: Automodification of PARP1 with bulky PAR chains leads to electrostatic repulsion from the negatively charged DNA backbone, causing PARP1 to dissociate and allowing the repair machinery access to the break.[9]
In the absence of functional PARP, SSBs can accumulate. During DNA replication, these unrepaired SSBs can lead to the collapse of replication forks, generating more cytotoxic DNA double-strand breaks (DSBs).[10]
Figure 1: Simplified workflow of PARP1's role in single-strand break repair.
Niraparib: A Dual-Action PARP Inhibitor
Niraparib is a potent, orally available small molecule inhibitor selective for PARP1 and PARP2.[5][11] Its therapeutic effect is derived from a sophisticated, dual mechanism of action that goes beyond simple enzyme inhibition.[12][13]
Mechanism 1: Catalytic Inhibition
Like other PARP inhibitors, Niraparib's core function is to compete with the endogenous substrate, NAD+, for binding within the catalytic pocket of PARP1 and PARP2.[14] By occupying this site, Niraparib prevents the synthesis of PAR chains. This catalytic inhibition leads to two immediate consequences:
-
Blocked Repair Signaling: The recruitment of the BER machinery is halted, as the PAR signaling scaffold is never constructed.
-
Failed Enzyme Dissociation: Without automodification, PARP1 remains bound to the DNA break.
This leads to an accumulation of unrepaired SSBs, which, as previously mentioned, can devolve into DSBs during S-phase, increasing the cell's genomic instability.[10][15]
Mechanism 2: PARP Trapping
A more potent and cytotoxic mechanism of Niraparib is "PARP trapping".[12][13] This phenomenon describes the stabilization of the PARP-DNA complex, effectively locking the enzyme onto the site of the DNA lesion.[9][13] The trapped PARP-DNA complex is not merely an inert roadblock; it is a highly toxic lesion in itself.[16] It physically obstructs DNA replication and transcription and can trigger replication fork collapse, generating lethal DSBs.[17][18]
The potency of PARP trapping differs significantly among various PARP inhibitors and does not always correlate directly with their catalytic inhibitory strength.[16][19] Studies have shown that Niraparib is a particularly potent PARP trapping agent, more so than some other clinical PARP inhibitors.[16][19][20] The structural basis for this enhanced trapping involves allosteric changes induced by the inhibitor upon binding to the catalytic domain, which strengthens the interaction between PARP's DNA-binding domains and the DNA break.[21] This trapping of both PARP1 and PARP2 contributes significantly to the cytotoxicity of the drug.[16][20][22]
Figure 2: Dual mechanism of Niraparib, leading to DSB formation.
The Principle of Synthetic Lethality
The clinical efficacy of Niraparib is best understood through the concept of synthetic lethality.[15] This genetic principle applies when a defect in two genes or pathways simultaneously results in cell death, whereas a defect in either one alone is compatible with viability.[15][17][18]
The primary pathway for repairing cytotoxic DSBs is Homologous Recombination (HR), a high-fidelity process that uses a sister chromatid as a template. Key proteins in this pathway include BRCA1 and BRCA2.[15]
-
In Normal Cells (HR-Proficient): If Niraparib causes a DSB, the efficient HR machinery can repair the damage, and the cell survives.
-
In Cancer Cells (HR-Deficient, e.g., BRCA1/2 mutated): These cells are heavily reliant on PARP-mediated BER for DNA repair to maintain genomic stability. When Niraparib is introduced, it simultaneously disables the primary SSB repair pathway (via PARP inhibition and trapping) and leads to the formation of DSBs.[13] Because the HR pathway is already defective, the cell cannot repair these lethal DSBs.[10] The cell must then resort to error-prone repair pathways like Non-Homologous End Joining (NHEJ), leading to massive genomic instability, cell cycle arrest, and ultimately, apoptosis.[10][15]
This creates a powerful and selective therapeutic window, as Niraparib is profoundly more toxic to HR-deficient cancer cells than to healthy somatic cells with intact HR function.[17]
Figure 3: The principle of synthetic lethality with Niraparib.
Experimental Protocols for Characterization
Validating the mechanism of action for a PARP inhibitor like Niraparib requires a multi-faceted approach using biochemical and cellular assays.
Biochemical Assay: Measuring Catalytic Inhibition
This assay quantifies the ability of an inhibitor to block the enzymatic activity of PARP1. A common method is a histone-coating ELISA-based assay.[23][6]
Principle: Recombinant PARP1 enzyme is incubated in histone-coated wells with damaged DNA to stimulate activity. The enzyme uses biotinylated NAD+ as a substrate to PARylate the coated histones. The amount of incorporated biotin is then detected colorimetrically using streptavidin-HRP.[23]
Step-by-Step Protocol:
-
Plate Coating: Coat a 96-well high-binding plate with histone H1 (10 µg/mL) overnight at 4°C. Wash 3x with PBS-T (PBS + 0.05% Tween-20).
-
Inhibitor Preparation: Perform a serial dilution of Niraparib (e.g., from 1 µM to 0.01 nM) in assay buffer. Include a "no inhibitor" positive control and a "no enzyme" negative control.
-
Reaction Setup: To each well, add the assay mixture containing:
-
Recombinant PARP1 enzyme (e.g., 50 ng/well).
-
Activated (nicked) DNA (e.g., 1 µ g/well ).
-
Varying concentrations of Niraparib or vehicle (DMSO).
-
-
Initiate Reaction: Add biotinylated NAD+ (e.g., 1 µM final concentration) to each well to start the reaction.
-
Incubation: Incubate for 1 hour at 30°C.
-
Detection: Wash wells 5x with PBS-T. Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Signal Development: Wash 5x with PBS-T. Add a TMB substrate and incubate until color develops. Stop the reaction with 2N H₂SO₄.
-
Data Analysis: Read absorbance at 450 nm. Plot the percentage of inhibition against the log of Niraparib concentration to determine the IC₅₀ value.
| Parameter | Typical Value for Niraparib | Reference |
| PARP1 IC₅₀ | 3.8 nM | [5] |
| PARP2 IC₅₀ | 2.1 nM | [5] |
Cellular Assay: Quantifying PARP Trapping
Determining the trapping potential of an inhibitor is crucial, as it is a key driver of cytotoxicity.[9] This can be assessed by measuring the amount of PARP1 that remains bound to chromatin after treatment.
Principle: Cells are treated with a DNA damaging agent (to engage PARP) and the PARP inhibitor. A subcellular fractionation protocol is used to separate soluble nuclear proteins from those tightly bound to chromatin. The amount of PARP1 in the chromatin fraction is then quantified by Western blot.[24]
Step-by-Step Protocol:
-
Cell Culture: Plate cells (e.g., HeLa or a relevant cancer cell line) and allow them to adhere overnight.
-
Treatment: Treat cells with a low dose of a DNA damaging agent like methyl methanesulfonate (MMS) for a short period (e.g., 15 minutes) to induce SSBs. Co-treat with various concentrations of Niraparib or vehicle.
-
Cell Lysis & Fractionation:
-
Wash cells with cold PBS.
-
Lyse cells in a low-salt buffer containing a non-ionic detergent (e.g., Triton X-100) to release soluble cytoplasmic and nuclear proteins. Centrifuge to pellet the nuclei.[25]
-
Wash the nuclear pellet.
-
Extract the chromatin-bound proteins using a high-salt buffer.
-
-
Protein Quantification: Measure the protein concentration of the chromatin-bound fraction using a BCA or Bradford assay.
-
Western Blot:
-
Normalize protein amounts and resolve by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe with a primary antibody against PARP1.
-
Probe with a primary antibody against a histone (e.g., Histone H3) as a loading control for the chromatin fraction.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Data Analysis: Use densitometry to quantify the PARP1 band intensity relative to the Histone H3 loading control. An increase in the PARP1/H3 ratio indicates trapping.
Cellular Assay: Visualizing DNA Damage (γH2AX Foci Formation)
This immunofluorescence assay measures the formation of DSBs, the ultimate cytotoxic lesion induced by PARP inhibitors in HR-deficient cells.
Principle: The histone variant H2AX is rapidly phosphorylated at serine 139 (becoming γH2AX) at the sites of DSBs. This phosphorylation event can be detected using a specific antibody, appearing as distinct nuclear foci that can be visualized and quantified by microscopy.[9]
Step-by-Step Protocol:
-
Cell Culture: Grow cells (e.g., BRCA1-mutant SUM149PT) on glass coverslips.
-
Treatment: Treat cells with Niraparib for a specified time (e.g., 24-48 hours).
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Block with 5% BSA in PBS-T for 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate with a primary antibody against γH2AX (e.g., rabbit anti-γH2AX) overnight at 4°C.
-
Wash 3x with PBS-T.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.
-
-
Staining and Mounting: Counterstain nuclei with DAPI. Mount coverslips onto slides with anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using automated image analysis software (e.g., ImageJ/Fiji). A dose-dependent increase in foci indicates the induction of DSBs.
Conclusion and Future Directions
This compound (Niraparib) exemplifies a highly successful therapeutic strategy built on exploiting specific vulnerabilities within cancer cells. Its dual mechanism of catalytic inhibition and potent PARP trapping, combined with the genetic principle of synthetic lethality in HR-deficient tumors, provides a powerful and selective means of inducing cancer cell death.[12][13][15][17] The experimental frameworks provided herein offer robust methods for interrogating these mechanisms, aiding in the continued development and optimization of PARP inhibitors. Future research will likely focus on overcoming resistance mechanisms, exploring novel combination therapies (e.g., with immunotherapy or anti-angiogenic agents), and identifying new biomarkers beyond BRCA1/2 to expand the patient populations that can benefit from this targeted therapy.[11]
References
-
Helleday, T. (2011). The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. Molecular Oncology, 5(4), 387-393. Available from: [Link]
-
Moore, K., Mirza, M. R., & Matulonis, U. A. (2018). The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities. Gynecologic Oncology, 148(3), 597-605. Available from: [Link]
-
Zandarashvili, L., et al. (2020). PARP inhibitors trap PARP2 and alter the mode of recruitment of PARP2 at DNA damage sites. Cancer Research. Available from: [Link]
-
Patsnap. (2024). What is the mechanism of Niraparib Tosylate? Patsnap Synapse. Available from: [Link]
-
Helleday, T. (2011). The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. DiVA portal. Available from: [Link]
-
D'Andrea, A. D., et al. (2021). An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions. Oncology and Therapy, 9(2), 347-364. Available from: [Link]
-
Hopkins, T. A., et al. (2019). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular Cancer Research, 17(2), 409-419. Available from: [Link]
-
Zandarashvili, L., et al. (2020). Structural basis for allosteric PARP-1 retention on DNA breaks. Science, 368(6486), eaax6367. Available from: [Link]
-
Murai, J., et al. (2012). Data from Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research. Available from: [Link]
-
Thorsell, A. G., et al. (2017). Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors. Journal of Medicinal Chemistry, 60(4), 1262-1271. Available from: [Link]
-
Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research, 72(21), 5588-5599. Available from: [Link]
-
Akay, E., et al. (2021). Tumour growth inhibition of niraparib in xenograft models. ResearchGate. Available from: [Link]
-
Yilmaz, S., et al. (2023). Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches. International Journal of Molecular Sciences, 24(14), 11629. Available from: [Link]
-
Drew, Y., et al. (2011). Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations. The Breast, 20(Suppl 3), S46-S50. Available from: [Link]
-
Jones, P., et al. (2015). Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. Journal of Medicinal Chemistry, 58(8), 3302-3314. Available from: [Link]
-
Hopkins, T. A., et al. (2015). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Molecular Cancer Research, 13(11), 1465-1477. Available from: [Link]
-
Pacher, P., & Szabó, C. (2008). Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies. Methods in Molecular Biology, 432, 263-274. Available from: [Link]
-
Muvaffak, A., & Coleman, K. G. (2020). Elaborating the mechanism of PARP synthetic lethality in ATM loss. AACR Annual Meeting 2020. Available from: [Link]
-
Signosis. (n.d.). PARP Activity Assay Kit. Signosis. Available from: [Link]
-
Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research, 72(21), 5588-5599. Available from: [Link]
-
BPS Bioscience. (n.d.). PARP Assays. BPS Bioscience. Available from: [Link]
-
BPS Bioscience. (n.d.). Setting a Trap for PARP1 and PARP2. BPS Bioscience. Available from: [Link]
-
Alfa Cytology. (n.d.). PARP Activity Assay Service. Alfa Cytology. Available from: [Link]
-
Technical Disclosure Commons. (2025). Solid state forms of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide salts and processes for preparation thereof. Technical Disclosure Commons. Available from: [Link]
-
Zandarashvili, L., et al. (2020). Catalytically inactive PARP2 can also be trapped by niraparib. ResearchGate. Available from: [Link]
-
Jones, P., et al. (2015). Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. ResearchGate. Available from: [Link]
-
LookChem. (n.d.). Niraparib. LookChem. Available from: [Link]
-
Michelena, J., et al. (2025). Genetic evidence for PARP1 trapping as a driver of PARP inhibitor efficacy in BRCA mutant cancer cells. Nucleic Acids Research. Available from: [Link]
-
Altmeyer, M., et al. (2009). Detection of PAR by immunofluorescence after different fixation strategies. ResearchGate. Available from: [Link]
-
PubChem. (n.d.). This compound. PubChem. Available from: [Link]
-
Langelier, M. F., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2120574119. Available from: [Link]
-
My Cancer Genome. (n.d.). Niraparib. My Cancer Genome. Available from: [Link]
-
PubChem. (n.d.). Niraparib. PubChem. Available from: [Link]
-
Fiorito, J., et al. (2018). Immunofluorescence detection of PARP-1. ResearchGate. Available from: [Link]
-
Wray, J., et al. (2010). Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy. Journal of Visualized Experiments, (41), 2099. Available from: [Link]
-
Creative Biolabs. (n.d.). Immunofluorescence Protocol & Troubleshooting. Creative Biolabs. Available from: [Link]
Sources
- 1. tdcommons.org [tdcommons.org]
- 2. lookchem.com [lookchem.com]
- 3. This compound | C19H20N4O | CID 24958198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Niraparib | 1038915-60-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 5. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. tandfonline.com [tandfonline.com]
- 11. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The underlying mechanism for the PARP and BRCA synthetic lethality : Clearing up the misunderstandings [diva-portal.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Collection - Data from Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors - Cancer Research - Figshare [aacr.figshare.com]
- 21. Structural basis for allosteric PARP-1 retention on DNA breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. signosisinc.com [signosisinc.com]
- 24. aacrjournals.org [aacrjournals.org]
- 25. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide (Niraparib)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide, an orally active poly (ADP-ribose) polymerase (PARP) inhibitor better known as Niraparib.[1] Marketed under the brand name Zejula®, Niraparib has emerged as a significant therapeutic agent in oncology, particularly for the treatment of advanced epithelial ovarian, fallopian tube, or primary peritoneal cancer.[2][3] This document will delve into the chemical structure and properties of Niraparib, its mechanism of action as a PARP inhibitor, and the concept of synthetic lethality in the context of DNA repair pathways. Furthermore, we will explore its pharmacological properties, clinical efficacy as evidenced by pivotal trials, and provide standardized protocols for its evaluation.
Chemical Identity and Physicochemical Properties
This compound is a small molecule with the chemical formula C₁₉H₂₀N₄O and a molecular weight of 320.396 g·mol⁻¹.[3] The compound features a 2H-indazole core linked to a phenyl ring, which is in turn substituted with a piperidine moiety. The carboxamide group at the 7-position of the indazole ring is crucial for its activity. The S-configuration of the piperidin-3-yl group is the active enantiomer.[1]
Chemical Structure:
Caption: Chemical structure of this compound (Niraparib).
Physicochemical Properties Summary:
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₀N₄O | [1] |
| Molar Mass | 320.396 g·mol⁻¹ | [3] |
| IUPAC Name | 2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxamide | [1] |
| CAS Number | 1038915-60-4 | [1] |
| Appearance | White to off-white, non-hygroscopic crystals (as tosylate monohydrate) | [3] |
| Solubility in Water | 0.7–1.1 mg/mL | [3] |
| Bioavailability | 73% | [3] |
| Protein Binding | 83% | [3] |
| Elimination Half-life | 36 hours | [3] |
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Niraparib is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1] These enzymes play a critical role in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1]
The therapeutic efficacy of Niraparib is rooted in the concept of "synthetic lethality." In cancer cells with pre-existing defects in other DNA repair pathways, such as homologous recombination (HR) due to mutations in genes like BRCA1 and BRCA2, the inhibition of PARP-mediated SSB repair leads to the accumulation of unrepaired SSBs.[4] During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In healthy cells with functional HR, these DSBs can be efficiently repaired. However, in HR-deficient cancer cells, the inability to repair these DSBs results in genomic instability, cell cycle arrest, and ultimately, apoptosis.[5]
Furthermore, Niraparib's mechanism also involves "trapping" PARP enzymes on damaged DNA, forming PARP-DNA complexes that are themselves cytotoxic.[6] This trapping activity is a key differentiator among various PARP inhibitors, with Niraparib demonstrating a high trapping potential.[3]
Caption: Mechanism of synthetic lethality with Niraparib in HR-deficient cancer cells.
Pharmacological Profile
Pharmacodynamics: Niraparib is a highly selective inhibitor of PARP-1 and PARP-2, with IC50 values of 3.8 nM and 2.1 nM, respectively.[7][8] Its activity against other PARP family members is significantly lower, indicating high selectivity.[9] In cellular assays, Niraparib effectively inhibits PARP activity and demonstrates potent anti-proliferative effects in cancer cell lines with BRCA1 and BRCA2 mutations.[8][10]
Pharmacokinetics: Niraparib exhibits favorable pharmacokinetic properties suitable for once-daily oral administration.[11]
-
Absorption: It is readily absorbed after oral administration, with a bioavailability of approximately 73%.[3]
-
Distribution: Niraparib is about 83% bound to plasma proteins.[3]
-
Metabolism: It is primarily metabolized by carboxylesterases to an inactive major metabolite.[3]
-
Excretion: The mean elimination half-life is approximately 36 hours.[3] Excretion occurs through both urine and feces.[3]
Clinical Efficacy and Applications
Niraparib is approved for the maintenance treatment of adult patients with recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer who are in a complete or partial response to platinum-based chemotherapy.[3] A key advantage of Niraparib is its demonstrated efficacy in patients both with and without germline BRCA mutations.[2][12]
Pivotal Clinical Trials:
-
NOVA Trial (NCT01847274): This Phase 3 trial was instrumental in the initial approval of Niraparib. It demonstrated a significant improvement in progression-free survival (PFS) with Niraparib maintenance therapy compared to placebo in patients with platinum-sensitive, recurrent ovarian cancer, regardless of BRCA mutation status.[12]
-
PRIMA Trial (NCT02655016): This Phase 3 trial evaluated Niraparib as a first-line maintenance treatment for patients with advanced ovarian cancer who responded to platinum-based chemotherapy. The trial showed a statistically significant improvement in PFS for patients treated with Niraparib compared to placebo, both in the homologous recombination-deficient (HRD) population and the overall population.[2][13]
Experimental Protocols
In Vitro PARP Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Niraparib against PARP-1 and PARP-2.
Materials:
-
Recombinant human PARP-1 and PARP-2 enzymes
-
Histone H1
-
Biotinylated NAD+
-
Streptavidin-coated plates
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)
-
Niraparib stock solution (in DMSO)
-
Detection antibody (e.g., anti-PAR antibody)
-
Substrate for detection (e.g., TMB)
Procedure:
-
Coat streptavidin plates with biotinylated NAD+.
-
Prepare serial dilutions of Niraparib in reaction buffer.
-
Add PARP enzyme, histone H1, and the Niraparib dilutions to the wells.
-
Initiate the reaction by adding NAD+.
-
Incubate at room temperature for a specified time (e.g., 1 hour).
-
Wash the plates to remove unbound reagents.
-
Add the anti-PAR antibody and incubate.
-
Wash the plates again.
-
Add the detection substrate and measure the absorbance at the appropriate wavelength.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Assay for PARP Inhibition
Objective: To assess the ability of Niraparib to inhibit PARP activity in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., with known BRCA status)
-
Cell culture medium and supplements
-
Niraparib stock solution (in DMSO)
-
DNA damaging agent (e.g., hydrogen peroxide)
-
Lysis buffer
-
ELISA-based PARP activity assay kit
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of Niraparib for a specified duration (e.g., 2 hours).
-
Induce DNA damage by treating the cells with a DNA damaging agent.
-
Lyse the cells and perform an ELISA-based assay to quantify the levels of poly(ADP-ribose) (PAR).
-
Determine the concentration of Niraparib that results in a 50% reduction in PAR levels (EC50).
Caption: Workflow for a cell-based PARP inhibition assay.
Conclusion
This compound (Niraparib) is a potent and selective PARP inhibitor that has significantly impacted the treatment landscape of advanced ovarian cancer. Its mechanism of action, centered on the principle of synthetic lethality, provides a targeted therapeutic approach for cancers with underlying DNA repair deficiencies. The robust clinical data supporting its efficacy, coupled with a manageable safety profile, underscores its importance in the oncologist's armamentarium. Continued research into its application in other tumor types and in combination with other therapeutic agents holds promise for expanding its clinical utility.
References
-
Urology Textbook. (n.d.). Niraparib: Mechanism of Action, Adverse Effects, and Contraindications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Niraparib. PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (n.d.). Niraparib. Retrieved from [Link]
-
Berek, J. S., Matulonis, U. A., & Peen, U. (2018). The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities. PubMed. Retrieved from [Link]
-
Genta, S., et al. (2023). Niraparib and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mutated Setting. MDPI. Retrieved from [Link]
-
American Association for Cancer Research. (2017). New PARP Inhibitor Approved for Ovarian Cancer. Retrieved from [Link]
-
Li, M., et al. (2021). An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions. PubMed Central. Retrieved from [Link]
-
Cancer Research UK. (n.d.). PARP Inhibitors. Retrieved from [Link]
-
National Cancer Institute. (n.d.). Clinical Trials Using Niraparib Tosylate Monohydrate. Retrieved from [Link]
-
Jones, P., et al. (2015). Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. Journal of Medicinal Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of niraparib[12], Molecular formula: C19H20N4O.... Retrieved from [Link]
-
GlaxoSmithKline. (n.d.). Clinical Trial Results | ZEJULA (niraparib). Retrieved from [Link]
-
Cancer Research UK. (n.d.). Niraparib (Zejula). Retrieved from [Link]
-
ClinicalTrials.gov. (n.d.). A Study of Niraparib (GSK3985771) Maintenance Treatment in Participants With Advanced Ovarian Cancer Following Response on Front-Line Platinum-Based Chemotherapy. Retrieved from [Link]
-
Cancer Network. (2021). NORA Clinical Trial Confirms Efficacy of Individualized Niraparib Starting Dose to Treat Platinum-Sensitive Ovarian Cancer. Retrieved from [Link]
-
National Cancer Institute. (n.d.). Definition of niraparib tosylate monohydrate. NCI Drug Dictionary. Retrieved from [Link]
-
Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
withpower.com. (n.d.). Niraparib Maintenance Treatment for Ovarian Cancer. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. Retrieved from [Link]
-
Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. PubMed. Retrieved from [Link]
-
Pharmacompass. (n.d.). 4-methylbenzenesulfonic acid;2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxamide. Retrieved from [Link]
-
LookChem. (n.d.). 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide. Retrieved from [Link]
-
Technical Disclosure Commons. (2025). Solid state forms of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide salts and processes for preparation thereof. Retrieved from [Link]
-
Veeprho. (n.d.). 2-(4-(1-nitrosopiperidin-3-yl)phenyl)-2H-indazole-7-carboxamide. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 2-(4-(3S)-3-PIPERIDINYLPHENYL)-2H-INDAZOLE-7-CARBOXYLIC ACID. Retrieved from [Link]
Sources
- 1. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Niraparib: Uses, Mechanism of action, Efficacy and side effects_Chemicalbook [chemicalbook.com]
- 3. Niraparib - Wikipedia [en.wikipedia.org]
- 4. cancerresearchuk.org [cancerresearchuk.org]
- 5. urology-textbook.com [urology-textbook.com]
- 6. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Niraparib | 1038915-60-4 [chemicalbook.com]
- 8. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. aacr.org [aacr.org]
- 13. zejula.com [zejula.com]
A Comprehensive Technical Guide to the Preclinical Evaluation of 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide (Niraparib)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the preclinical studies for 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide, a potent PARP inhibitor more commonly known as Niraparib (formerly MK-4827).[1][2] As a cornerstone of targeted therapy in oncology, particularly for cancers with deficiencies in DNA repair mechanisms, a thorough understanding of its preclinical evaluation is critical for its continued development and application. This document synthesizes data from foundational and recent studies to present a holistic view of Niraparib's mechanism of action, its pharmacological profile, and the methodologies employed to establish its efficacy and safety profile before clinical application. We will detail the causality behind experimental choices, provide validated protocols, and discuss the translation of preclinical findings into clinical biomarkers and therapeutic strategies.
Introduction: The Advent of a Potent PARP Inhibitor
2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide, or Niraparib, emerged from a discovery program aimed at developing novel, orally active inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes.[1][2] It is a highly selective inhibitor of both PARP-1 and PARP-2, enzymes that play a critical role in the repair of DNA single-strand breaks (SSBs).[3][4] Its development was driven by the principle of "synthetic lethality," a therapeutic concept where the inhibition of a second pathway (PARP-mediated repair) is lethal to cancer cells that already have a defect in a primary DNA repair pathway, such as Homologous Recombination (HR).[5] This makes Niraparib particularly effective against tumors with mutations in genes like BRCA1 and BRCA2.[6]
Approved by the FDA for the treatment of ovarian, fallopian tube, and primary peritoneal cancer,[7][8][9] Niraparib's journey from bench to bedside was paved by a robust series of preclinical investigations. This guide will dissect those investigations to provide a blueprint for researchers in the field.
Core Mechanism of Action: Beyond Catalytic Inhibition
Niraparib exerts its anticancer effects through a dual mechanism that is more complex than simple enzymatic inhibition. Understanding this is fundamental to designing relevant preclinical assays.
-
Inhibition of Catalytic Activity: PARP enzymes detect SSBs and, upon activation, synthesize chains of poly(ADP-ribose) (PAR) to recruit other DNA repair proteins. Niraparib binds to the NAD+ binding site of PARP-1 and PARP-2, preventing this PARylation process.[4][10] The unrepaired SSBs then collapse into more lethal double-strand breaks (DSBs) during DNA replication.
-
PARP Trapping: Perhaps more critically, Niraparib "traps" the PARP enzyme onto the DNA at the site of the break.[10] This trapped PARP-DNA complex is highly cytotoxic, as it physically obstructs DNA replication and repair, leading to genomic instability and cell death.[11] Studies have shown that the potency of a PARP inhibitor correlates more strongly with its trapping ability than its catalytic inhibition.[11]
In cells with functional HR pathways, the DSBs generated by PARP inhibition can be efficiently repaired. However, in cancer cells with HR deficiency (HRD), such as those with BRCA1/2 mutations, these DSBs cannot be repaired, leading to synthetic lethality and targeted cell killing.[5]
Caption: Mechanism of Niraparib-induced synthetic lethality.
Preclinical Pharmacological Profile
A comprehensive understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) is vital. Preclinical pharmacokinetic (PK) studies for Niraparib were essential for determining appropriate dosing schedules for in vivo efficacy models and predicting human PK parameters.
Physicochemical and Pharmacokinetic Properties
Niraparib is an orally active small molecule.[4] Key preclinical PK findings have highlighted its favorable properties compared to other PARP inhibitors:
-
High Permeability and Distribution: Niraparib exhibits high cell membrane permeability, which contributes to a large volume of distribution (Vd).[12] This allows it to achieve significantly higher exposure in tumor tissue compared to plasma.[12][13]
-
Blood-Brain Barrier Penetration: Unlike some other PARP inhibitors, preclinical models have shown that Niraparib can effectively cross the blood-brain barrier, achieving concentrations in intracranial tumors sufficient to inhibit PARP.[12][14][15] This is a critical feature for treating brain metastases.
-
Metabolism and Half-Life: Niraparib is primarily metabolized by carboxylesterases to an inactive main metabolite.[16] It has a relatively long biological half-life of approximately 36 hours in humans, supporting once-daily dosing.[16]
Preclinical Toxicology
The primary dose-limiting toxicities observed in preclinical models and later confirmed in clinical trials are hematological, including thrombocytopenia, anemia, and neutropenia.[16] These on-target effects are believed to result from the role of PARP in hematopoiesis. Toxicology studies are crucial for establishing a maximum tolerated dose (MTD) for in vivo efficacy studies.[12][15]
Preclinical Efficacy Evaluation: A Multi-tiered Approach
The preclinical assessment of Niraparib's anti-tumor activity involves a logical progression from in vitro biochemical assays to complex in vivo tumor models.
Caption: Integrated workflow for preclinical evaluation of Niraparib.
In Vitro Assays: Establishing Potency and Selectivity
Rationale: The initial step is to quantify the compound's direct effect on its molecular target and its subsequent impact on cancer cells in a controlled environment. This establishes baseline potency and identifies cell lines for further study.
Key Data: Initial discovery studies demonstrated that Niraparib is a potent inhibitor of PARP-1 and PARP-2 with IC50 values of 3.8 nM and 2.1 nM, respectively.[1][2] In whole-cell assays, it inhibited PARP activity with an EC50 of 4 nM and selectively inhibited the proliferation of cancer cells with mutant BRCA1 or BRCA2 with CC50 values in the 10-100 nM range.[1][14]
Protocol 1: Cellular PARP Inhibition (Immunofluorescence Assay)
-
Cell Seeding: Plate selected cancer cell lines (e.g., BRCA-mutant PEO1, BRCA-proficient UWB1.289+BRCA1) in 96-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of Niraparib (e.g., 0.1 nM to 10 µM) for 1-2 hours.
-
DNA Damage Induction: Induce DNA damage by treating with a DNA alkylating agent like methyl methanesulfonate (MMS) for 15 minutes. This robustly activates PARP.
-
Fixation & Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.
-
Immunostaining: Incubate with a primary antibody against PAR (poly ADP-ribose) followed by a fluorescently-labeled secondary antibody.
-
Imaging & Analysis: Acquire images using a high-content imaging system. Quantify the nuclear fluorescence intensity of PAR.
-
Data Interpretation: Calculate the EC50 value, which is the concentration of Niraparib that causes a 50% reduction in PAR formation compared to the damaged, untreated control. This directly measures target engagement in a cellular context.
In Vivo Efficacy Models: Demonstrating Anti-Tumor Activity
Rationale: In vivo models are indispensable for evaluating a drug's therapeutic potential within a complex biological system, assessing its efficacy, tolerability, and PK/PD relationship. Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) are utilized. PDX models are often considered more clinically relevant as they better retain the heterogeneity of the original tumor.[17]
Key Data: Preclinical studies have consistently shown Niraparib's efficacy as a single agent in xenograft models of BRCA-deficient cancers.[1][18] For example, in a BRCA1-deficient triple-negative breast cancer model, Niraparib monotherapy significantly reduced tumor burden and improved survival.[14] It also demonstrates efficacy in combination with chemotherapy, where it can prevent tumor relapse after initial treatment.[19][20]
Protocol 2: Patient-Derived Xenograft (PDX) Efficacy Study
-
Model Selection: Select well-characterized PDX models, including those with known BRCA1/2 mutations, high HRD scores, and HR-proficient controls.[17][20]
-
Tumor Implantation: Implant tumor fragments subcutaneously into immunocompromised mice (e.g., NSG mice).
-
Tumor Growth & Randomization: Monitor tumor growth with calipers. When tumors reach a specified volume (e.g., 100-150 mm³), randomize mice into treatment cohorts (e.g., Vehicle, Niraparib MTD).
-
Drug Administration: Administer Niraparib orally, once daily, at its predetermined MTD (e.g., 50-75 mg/kg).[12][15] Treatment can be as a single agent or as maintenance therapy following a cycle of chemotherapy like carboplatin.[17]
-
Efficacy Monitoring: Measure tumor volume 2-3 times per week and monitor animal body weight as a measure of toxicity.
-
Endpoint Analysis: The primary endpoint is typically tumor growth inhibition (TGI). Secondary endpoints can include overall survival. At the end of the study, tumors can be harvested for pharmacodynamic analysis.
-
Pharmacodynamic Analysis: Assess target engagement in the harvested tumors by measuring PAR levels via Western blot or immunohistochemistry to confirm that the drug reached the tumor and inhibited its target.[17]
Summary of Representative Preclinical Efficacy Data
| Model Type | Cancer Type | Genetic Background | Niraparib Treatment | Outcome | Reference |
| CDX (MDA-MB-436) | Breast Cancer | BRCA1 mutant | 50 mg/kg, BID | Significant tumor growth inhibition | [14] |
| CDX (Capan-1) | Pancreatic Cancer | BRCA2 mutant | 80 mg/kg, QD | ~60% tumor growth inhibition | [18] |
| PDX | Ovarian Cancer | BRCA2 mutant | Monotherapy | Tumor regression | [17] |
| PDX | Ovarian Cancer | RAD51C methylated | Monotherapy | Tumor regression | [17] |
| PDX (TNBC) | Breast Cancer | BRCA mutant / High HRD | Sequential w/ Cyclophosphamide | Prevention of tumor relapse | [20] |
| Bone Metastasis Model | Prostate Cancer | N/A | Monotherapy | Superior inhibition of bone tumor growth vs. other PARPi | [21] |
Biomarkers of Response and Mechanisms of Resistance
Rationale: A key goal of preclinical research is to identify which patients are most likely to benefit from a drug and to understand why some patients may not respond or may develop resistance.
-
Predictive Biomarkers: Preclinical studies were foundational in establishing BRCA1/2 mutation status as the primary predictive biomarker for Niraparib sensitivity.[1][20] Further research has validated the use of broader "HRD scores," which measure genomic instability, to identify additional patients without BRCA mutations who may still respond.[7][20]
-
Mechanisms of Resistance: Preclinical models have been instrumental in elucidating mechanisms of acquired resistance. These include:
-
Restoration of HR: Secondary or "reversion" mutations in BRCA genes that restore their function are a common mechanism.[22]
-
Increased Drug Efflux: Upregulation of drug efflux pumps, such as P-glycoprotein (ABCB1), can reduce the intracellular concentration of Niraparib, leading to resistance.[23]
-
Replication Fork Stabilization: Loss of certain proteins can stabilize replication forks, making them less susceptible to collapse after PARP inhibition.[23]
-
Understanding these resistance mechanisms preclinically is crucial for developing rational combination therapies designed to overcome them.[22]
Conclusion and Translational Insights
The preclinical evaluation of this compound (Niraparib) provides a paradigm for the development of targeted cancer therapies. The comprehensive in vitro and in vivo studies not only established its potent and selective mechanism of action but also defined its pharmacological properties, demonstrated robust anti-tumor efficacy, and identified key biomarkers of response. Insights into its ability to penetrate the blood-brain barrier and its superior tissue distribution have opened avenues for its use in challenging clinical settings.[14][21] The preclinical elucidation of resistance mechanisms continues to guide the development of next-generation combination strategies.[18][23] This body of work forms a self-validating system of evidence that has successfully translated into a valuable therapeutic agent for patients, underscoring the critical importance of rigorous and logically structured preclinical science.
References
-
Urology Textbook. (n.d.). Niraparib: Mechanism of Action, Adverse Effects, and Contraindications. Retrieved from urology-textbook.com. [Link]
-
Wikipedia. (n.d.). Niraparib. Retrieved from en.wikipedia.org. [Link]
-
Yap, T. A., et al. (2021). An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions. Oncology and Therapy, 9(2), 347–364. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Niraparib Tosylate? Retrieved from synapse.patsnap.com. [Link]
-
National Center for Biotechnology Information. (n.d.). Niraparib. PubChem Compound Summary for CID 24958200. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]
-
Li, J., et al. (2022). Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer. Cancer Cell International, 22(1), 123. [Link]
-
Li, H., et al. (2022). PARP inhibitor resistance in breast and gynecological cancer: Resistance mechanisms and combination therapy strategies. Frontiers in Pharmacology, 13, 987111. [Link]
-
Pishvaian, M. J., et al. (2020). Efficacy and pharmacodynamics of niraparib in BRCA-mutant and wild-type intracranial triple-negative breast cancer murine models. Neuro-Oncology Advances, 2(1), vdaa137. [Link]
-
Weroha, S. J., et al. (2016). In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma. Gynecologic Oncology, 143(2), 349–357. [Link]
-
Sun, K., et al. (2018). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. Oncotarget, 9(98), 37082–37095. [Link]
-
Yap, T. A., et al. (2021). An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions. Oncology and Therapy, 9(2), 347–364. [Link]
-
ResearchGate. (n.d.). Effect of niraparib on in vivo tumor growth. Retrieved from researchgate.net. [Link]
-
Gormley, M., et al. (2022). Niraparib Shows Superior Tissue Distribution and Efficacy in a Prostate Cancer Bone Metastasis Model Compared with Other PARP Inhibitors. Molecular Cancer Therapeutics, 21(7), 1115–1124. [Link]
-
Sun, K., et al. (2018). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. Oncotarget, 9(98), 37082–37095. [Link]
-
Caronna, A., et al. (2022). PARP Inhibitors Resistance: Mechanisms and Perspectives. Cancers, 14(6), 1426. [Link]
-
Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170–7185. [Link]
-
Stover, E. H., et al. (2016). Abstract 4353: Preclinical evaluation of the PARP inhibitor niraparib and cytotoxic chemotherapy alone or in combination in a panel of 25 triple-negative breast cancer PDX models: Relevance of BRCA mutations, HRD status and other biomarkers. Cancer Research, 76(14 Supplement), 4353. [Link]
-
OncLive. (2019, June 25). FDA Grants Priority Review to Niraparib for Late-Stage Ovarian Cancer. Retrieved from onclive.com. [Link]
-
Bax, C. E., et al. (2017). Niraparib in ovarian cancer: results to date and clinical potential. Therapeutic Advances in Medical Oncology, 9(10), 589–594. [Link]
-
The GOG Foundation, Inc. (n.d.). FDA Approves Niraparib as Maintenance Treatment in Women with Advanced Ovarian, Fallopian and Primary Peritoneal Cancer Regardless of Biomarker Status. Retrieved from gog.org. [Link]
-
ResearchGate. (2018, December 23). (PDF) A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. Retrieved from researchgate.net. [Link]
-
Targeted Oncology. (2022, November 14). FDA Requests Limited Use for Niraparib in Patients Without gBRCAm. Retrieved from targetedonc.com. [Link]
-
U.S. Food and Drug Administration. (2017, March 27). APPLICATION NUMBER: - 214876Orig1s000 PRODUCT QUALITY REVIEW(S). Retrieved from accessdata.fda.gov. [Link]
-
ResearchGate. (n.d.). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. Retrieved from researchgate.net. [Link]
-
Gourley, C., et al. (2023). PARP Inhibitors in Ovarian Cancer: Resistance Mechanisms, Clinical Evidence, and Evolving Strategies. Cancers, 15(18), 4586. [Link]
-
Pharmacy Times. (2019, June 25). FDA Grants Priority Review to Niraparib for Late-Stage Ovarian Cancer. Retrieved from pharmacytimes.com. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 135566157. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]
-
Veeprho. (n.d.). 2-(4-(1-nitrosopiperidin-3-yl)phenyl)-2H-indazole-7-carboxamide. Retrieved from veeprho.com. [Link]
-
gsrs. (n.d.). 2-(4-(3S)-3-PIPERIDINYLPHENYL)-2H-INDAZOLE-7-CARBOXYLIC ACID. Retrieved from gsrs.ncats.nih.gov. [Link]
Sources
- 1. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. urology-textbook.com [urology-textbook.com]
- 6. Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Niraparib: Uses, Mechanism of action, Efficacy and side effects_Chemicalbook [chemicalbook.com]
- 8. onclive.com [onclive.com]
- 9. FDA Approves Niraparib as Maintenance Treatment in Women with Advanced Ovarian, Fallopian and Primary Peritoneal Cancer Regardless of Biomarker Status - GOG [gog.org]
- 10. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 11. PARP Inhibitors Resistance: Mechanisms and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. oncotarget.com [oncotarget.com]
- 16. Niraparib - Wikipedia [en.wikipedia.org]
- 17. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Niraparib Shows Superior Tissue Distribution and Efficacy in a Prostate Cancer Bone Metastasis Model Compared with Other PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Frontiers | PARP inhibitor resistance in breast and gynecological cancer: Resistance mechanisms and combination therapy strategies [frontiersin.org]
The Dual-Edged Sword: Unraveling the Mechanism of Action of Niraparib in BRCA-Mutated Cancers
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The advent of Poly(ADP-ribose) polymerase (PARP) inhibitors has marked a paradigm shift in the treatment of cancers harboring defects in DNA damage repair pathways, particularly those with mutations in the BRCA1 and BRCA2 genes. Niraparib, a potent and selective PARP-1 and PARP-2 inhibitor, has emerged as a key therapeutic agent in this class.[1][2] This guide provides an in-depth technical exploration of the core mechanism of action of niraparib in the context of BRCA-mutated cancers, delving into the principles of synthetic lethality, the unique "PARP trapping" phenomenon, and the experimental methodologies used to elucidate its efficacy.
The Principle of Synthetic Lethality: Exploiting a Cancer-Specific Vulnerability
The efficacy of niraparib in BRCA-mutated cancers is rooted in the concept of synthetic lethality. This principle dictates that while a defect in a single DNA repair pathway may be tolerated by a cell, the simultaneous inhibition of a complementary pathway leads to cell death.[3][4]
Normal cells possess multiple robust DNA repair mechanisms. One of the most critical is the Homologous Recombination (HR) pathway, which is responsible for the high-fidelity repair of DNA double-strand breaks (DSBs).[3] The proteins BRCA1 and BRCA2 are integral components of the HR machinery.[1] In individuals with germline or somatic BRCA1/2 mutations, cancer cells lack a functional HR pathway and become heavily reliant on other repair mechanisms to maintain genomic integrity.[2][3]
One such compensatory pathway is Base Excision Repair (BER), which primarily addresses single-strand breaks (SSBs). PARP enzymes are crucial players in the BER pathway.[2][5] They act as DNA damage sensors, binding to SSBs and recruiting other repair factors.[2]
Niraparib exploits this dependency. By inhibiting PARP, it prevents the repair of SSBs.[2][6] These unrepaired SSBs, when encountered by the replication machinery, collapse the replication fork and generate more deleterious DSBs.[2][3] In a healthy cell with functional HR, these DSBs would be efficiently repaired. However, in a BRCA-mutated cancer cell, the absence of a functional HR pathway means these DSBs accumulate, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.[1][3]
The Dual Mechanism of Action: Catalytic Inhibition and PARP Trapping
Niraparib's potency extends beyond simple catalytic inhibition of PARP. A key aspect of its mechanism is the "trapping" of PARP enzymes on DNA at the site of damage.[2][7] This trapping effect creates a cytotoxic DNA-PARP complex that is more lethal to the cancer cell than the unrepaired single-strand break alone.[6][7]
1. Catalytic Inhibition: Niraparib binds to the catalytic domain of both PARP-1 and PARP-2, preventing them from synthesizing poly(ADP-ribose) (PAR) chains.[1][2] This inhibition of PARylation blocks the recruitment of downstream DNA repair factors, effectively stalling the BER pathway.[2]
2. PARP Trapping: Niraparib not only inhibits the enzymatic activity of PARP but also stabilizes the PARP-DNA complex.[2][7] The trapped PARP protein itself becomes a bulky lesion on the DNA, obstructing DNA replication and transcription, and leading to the formation of DSBs.[6][7]
Studies have shown that the potency of different PARP inhibitors in trapping PARP varies significantly, and this trapping efficiency correlates more closely with their cytotoxic effects than their catalytic inhibitory potential.[6][7] Niraparib has been demonstrated to be a more potent PARP trapper than other inhibitors like olaparib and veliparib.[6][7]
Conclusion
Niraparib's mechanism of action in BRCA-mutated cancers is a compelling example of targeted therapy that exploits a specific vulnerability of cancer cells. Its dual ability to inhibit PARP's catalytic activity and to trap the enzyme on DNA results in a potent synthetic lethal interaction in the context of a deficient homologous recombination pathway. The in-depth understanding of this mechanism, supported by robust experimental validation, is crucial for the continued development and optimal clinical application of niraparib and other PARP inhibitors in the fight against cancer.
References
-
Luo, X., et al. (2023). Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer. Journal of Ovarian Research. [Link]
-
Del Conte, G., et al. (2019). Niraparib in ovarian cancer: results to date and clinical potential. Therapeutic Advances in Medical Oncology. [Link]
-
Glimelius, B., et al. (2018). Niraparib for Advanced Breast Cancer with Germline BRCA1 and BRCA2 Mutations: the EORTC 1307-BCG/BIG5–13/TESARO PR-30–50–10-C BRAVO Study. Clinical Cancer Research. [Link]
-
Moore, K., et al. (2018). The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities. Gynecologic Oncology. [Link]
-
Wang, Y., et al. (2020). Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status. Cancers. [Link]
-
Sun, K., et al. (2022). Short-term starvation synergistically enhances cytotoxicity of Niraparib via Akt/mTOR signaling pathway in ovarian cancer therapy. Journal of Ovarian Research. [Link]
-
Jones, P., et al. (2015). Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. Journal of Medicinal Chemistry. [Link]
-
Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research. [Link]
-
Patel, A. G., et al. (2022). PARP inhibitors trap PARP2 and alter the mode of recruitment of PARP2 at DNA damage sites. Nucleic Acids Research. [Link]
-
George, B., et al. (2024). Phase II Trial of the PARP Inhibitor, Niraparib, in BAP1 and Other DNA Damage Response Pathway-Deficient Neoplasms. JCO Precision Oncology. [Link]
-
The Cherno. (2021). Graphviz tutorial. YouTube. [Link]
-
Hopkins, T. A., et al. (2015). Mechanistic Dissection of PARP1 Trapping and the Impact onIn VivoTolerability and Efficacy of PARP Inhibitors. Molecular Cancer Research. [Link]
-
Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. ResearchGate. [Link]
-
ryanc. (n.d.). Simple Graph - GraphViz Examples and Tutorial. GraphViz. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Graphviz. (2024). DOT Language. Graphviz. [Link]
-
O'Connor, M. J. (2015). Synthetic Lethality in Ovarian Cancer. Annals of Oncology. [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. Sketchviz. [Link]
-
Li, D., et al. (2022). Niraparib-induced STAT3 inhibition increases its antitumor effects. Frontiers in Oncology. [Link]
-
University of Florida Health Cancer Center. (2022). Phase II Trial of the PARP Inhibitor, Niraparib, in BAP1 and other DNA Damage Response (DDR) Pathway Deficient Neoplasm. ClinicalTrials.gov. [Link]
-
University Hospital Southampton. (2019). Chemotherapy Protocol GYNAECOLOGICAL CANCERS NIRAPARIB Regimen • Ovarian Cancer. University Hospital Southampton NHS Foundation Trust. [Link]
-
Patsnap. (2024). What is the mechanism of Niraparib Tosylate?. Patsnap Synapse. [Link]
-
Murai, J., & Pommier, Y. (2015). Trapping Poly(ADP-Ribose) Polymerase. Pharmacological Reviews. [Link]
-
BPS Bioscience. (n.d.). PARP Assays. BPS Bioscience. [Link]
-
Charles River. (n.d.). Cancer Cell-Based Assays. Charles River Laboratories. [Link]
-
Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science. [Link]
-
Amsbio. (n.d.). Cell Based Assays Services. Amsbio. [Link]
-
Reaction Biology. (n.d.). Cell-Based Assays for Drug Discovery. Reaction Biology. [Link]
Sources
- 1. Niraparib in ovarian cancer: results to date and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niraparib for Advanced Breast Cancer with Germline BRCA1 and BRCA2 Mutations: the EORTC 1307-BCG/BIG5–13/TESARO PR-30–50–10-C BRAVO Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. worthe-it.co.za [worthe-it.co.za]
- 4. aacrjournals.org [aacrjournals.org]
- 5. jcancer.org [jcancer.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. mdpi.com [mdpi.com]
The Principle of Synthetic Lethality: A Technical Guide to PARP Inhibitors in Oncology
Executive Summary
The advent of targeted therapies has revolutionized oncology, moving beyond the broad cytotoxicity of traditional chemotherapy to exploit specific molecular vulnerabilities of cancer cells. Among the most successful of these strategies is the application of Poly (ADP-ribose) polymerase (PARP) inhibitors in tumors with deficiencies in the DNA Damage Response (DDR), particularly those with mutations in the BRCA1 and BRCA2 genes. This technical guide provides an in-depth exploration of the core principle driving this therapeutic success: synthetic lethality. We will dissect the molecular mechanisms of PARP inhibitors, with a focus on Niraparib, detail the critical experimental workflows used to validate their efficacy, and discuss the evolving landscape of resistance and future therapeutic directions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal class of anticancer agents.
Chapter 1: The DNA Damage Response: A Foundation of Genomic Integrity
The stability of the genome is under constant assault from both endogenous and exogenous sources, resulting in thousands of DNA lesions per cell every day. To counteract this, cells have evolved a complex network of DNA repair pathways. A critical pathway is the Base Excision Repair (BER) system, which is primarily responsible for repairing single-strand breaks (SSBs).[1][2] A key player in BER is the family of Poly (ADP-ribose) polymerase (PARP) enzymes.[1][3] Upon detecting an SSB, PARP binds to the damaged site and synthesizes chains of poly (ADP-ribose) (PAR), which act as a scaffold to recruit other DNA repair proteins.[4][5]
In contrast, double-strand breaks (DSBs), which are far more cytotoxic, are repaired by two main pathways: the error-prone Non-Homologous End Joining (NHEJ) and the high-fidelity Homologous Recombination (HR) pathway.[2][6] The HR pathway relies on a number of key proteins, including BRCA1 and BRCA2, to use a sister chromatid as a template for accurate repair.[3]
Chapter 2: Synthetic Lethality: Exploiting a Cancer-Specific Vulnerability
The concept of synthetic lethality describes a genetic interaction where the loss of either of two genes individually is compatible with cell viability, but the simultaneous loss of both results in cell death.[6] The interplay between PARP and BRCA provides a textbook example of this principle in cancer therapy.[6]
In a healthy cell with functional HR, the inhibition of PARP is generally not lethal, as the resulting DSBs can be efficiently repaired.[6] However, in a cancer cell with a BRCA1 or BRCA2 mutation, the HR pathway is compromised.[1][3] When PARP is inhibited in these cells, SSBs are not efficiently repaired and can collapse replication forks during DNA replication, leading to the formation of DSBs.[2][7] With a deficient HR pathway, these DSBs cannot be accurately repaired, leading to genomic instability and ultimately, cell death.[2] This selective killing of cancer cells while sparing healthy cells is the hallmark of a successful targeted therapy.[1][6]
Caption: Synthetic lethality between PARP inhibition and BRCA deficiency.
Chapter 3: Niraparib and the Dual Mechanism of PARP Inhibition
Niraparib is a potent oral PARP inhibitor approved for the treatment of various cancers, including ovarian, fallopian tube, and peritoneal cancer.[8][9] Like other PARP inhibitors, Niraparib exerts its cytotoxic effects through two primary mechanisms:
-
Catalytic Inhibition: Niraparib competitively binds to the NAD+ binding site of PARP1 and PARP2, preventing the synthesis of PAR chains.[10] This blocks the recruitment of downstream DNA repair proteins to the site of SSBs.
-
PARP Trapping: Perhaps the more potent mechanism of action for some PARP inhibitors is the trapping of the PARP enzyme on DNA.[10][11] When a PARP inhibitor is present, PARP1 can still bind to the site of DNA damage, but its auto-PARylation and subsequent release are inhibited.[12] This results in the formation of a PARP-DNA complex that is a physical impediment to DNA replication and transcription, leading to replication fork collapse and the formation of cytotoxic DSBs.[12][13] The potency of PARP trapping varies among different inhibitors, with Niraparib demonstrating significant trapping activity.[14]
| PARP Inhibitor | Relative PARP Trapping Potency |
| Talazoparib | ++++ |
| Niraparib | +++ |
| Olaparib | ++ |
| Rucaparib | ++ |
| Veliparib | + |
| Table 1: Relative PARP trapping potencies of various clinical PARP inhibitors. Data compiled from multiple sources.[12][14] |
Chapter 4: Experimental Workflows for Assessing Synthetic Lethality
Validating the synthetic lethal interaction between PARP inhibitors and specific genetic backgrounds is crucial in both preclinical research and clinical trial design. The following are key experimental protocols used in this field.
Clonogenic Survival Assay
This assay is the gold standard for determining cell reproductive death after treatment with cytotoxic agents.[15][16] It assesses the ability of a single cell to proliferate and form a colony of at least 50 cells.[16]
Protocol:
-
Cell Seeding: Prepare a single-cell suspension of the desired cell lines (e.g., BRCA-proficient and BRCA-deficient). Seed a low, predetermined number of cells into 6-well plates. The number of cells seeded will depend on the expected toxicity of the treatment.[15][17]
-
Treatment: Allow cells to adhere for several hours, then treat with a range of concentrations of the PARP inhibitor (e.g., Niraparib). Include an untreated control.
-
Incubation: Incubate the plates for 1-3 weeks, depending on the doubling time of the cell line, until visible colonies are formed in the control wells.[15][18]
-
Fixation and Staining: Aspirate the media, wash with PBS, and fix the colonies with a solution such as 10% formalin or 6% glutaraldehyde.[16][18] Stain the colonies with 0.5% crystal violet.[15][16]
-
Colony Counting: Count the number of colonies containing at least 50 cells.[16]
-
Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing to the plating efficiency of the untreated control.
Caption: Workflow for a clonogenic survival assay.
γH2AX Immunofluorescence Assay for DNA Damage
The phosphorylation of the histone variant H2AX on serine 139, known as γH2AX, is one of the earliest events in the cellular response to DSBs.[19][20] The detection of γH2AX foci by immunofluorescence is a sensitive method to quantify the level of DNA damage.[21][22]
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with the PARP inhibitor for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent such as 0.25% Triton X-100.
-
Blocking: Block non-specific antibody binding with a solution containing bovine serum albumin (BSA) or normal goat serum.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX.[20]
-
Secondary Antibody Incubation: After washing, incubate with a fluorescently-labeled secondary antibody that recognizes the primary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.
PARP Trapping Assay
Several methods exist to quantify the trapping of PARP on DNA. One common approach is a cellular fractionation-based assay followed by western blotting. A more high-throughput method is the fluorescence polarization (FP) assay.[23][24]
Fluorescence Polarization (FP) Assay Protocol:
-
Assay Principle: This assay uses a fluorescently labeled DNA probe. When PARP binds to this probe, the larger complex tumbles more slowly in solution, resulting in a high FP signal.[25] In the presence of NAD+, PARP auto-PARylates and dissociates from the DNA, leading to a low FP signal.[23] A PARP inhibitor that traps PARP on the DNA will prevent this dissociation, maintaining a high FP signal.[24]
-
Assay Setup: In a microplate, combine the fluorescent DNA probe, purified PARP enzyme, and the test compound (e.g., Niraparib) in an assay buffer.
-
Reaction Initiation: Initiate the PARylation reaction by adding NAD+.
-
FP Measurement: Measure the fluorescence polarization using a plate reader equipped for FP measurements.
-
Data Analysis: The increase in FP signal in the presence of the inhibitor compared to the NAD+ only control is proportional to the PARP trapping activity.[25]
Chapter 5: The Challenge of Acquired Resistance
Despite the initial success of PARP inhibitors, the development of acquired resistance is a significant clinical challenge.[10][26] Several mechanisms of resistance have been identified:
-
Restoration of Homologous Recombination: Secondary mutations in BRCA1/2 can restore the open reading frame and protein function, thereby reactivating the HR pathway.[10][26]
-
Changes in PARP1 Expression or Activity: Downregulation or mutations in the PARP1 gene can reduce the target for PARP inhibitors.[10][26]
-
Replication Fork Protection: Mechanisms that stabilize stalled replication forks can prevent the formation of DSBs, thus reducing the cytotoxic effect of PARP inhibitors.[10]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of the PARP inhibitor.[13][27]
Caption: Key mechanisms of acquired resistance to PARP inhibitors.
Chapter 6: Future Directions and Conclusion
The principle of synthetic lethality, exemplified by the success of PARP inhibitors like Niraparib, has opened new avenues in targeted cancer therapy. Future research is focused on several key areas:
-
Expanding the Scope of Synthetic Lethality: Identifying new synthetic lethal interactions beyond the PARP-BRCA axis.[2]
-
Combination Therapies: Combining PARP inhibitors with other agents, such as immunotherapy or chemotherapy, to enhance their efficacy and overcome resistance.[28]
-
Biomarker Development: Developing more robust biomarkers to identify patients who are most likely to respond to PARP inhibitors.
-
Targeting Resistance Mechanisms: Designing novel strategies to overcome the known mechanisms of resistance.
References
- Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology.
- Molecular Mechanisms of Resistance to PARP Inhibitors.Encyclopedia MDPI.
- The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings.
- PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance.
- The mechanism of PARP inhibitor action is identified.Drug Target Review.
- (PDF) Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology.
- PARP Inhibitors Resistance: Mechanisms and Perspectives.
- Mechanisms of Resistance to PARP Inhibitors—Three and Counting.Cancer Discovery.
- What are PARP inhibitors and how do they work?
- The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities.PubMed.
- What are PARP inhibitors?MD Anderson Cancer Center.
- Research Reveals How PARP Inhibitors Work.U.S. Pharmacist.
- Niraparib converts the predominantly PARP1-dependent recruitment of...
- Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mut
- Drug-Driven Synthetic Lethality: Bypassing Tumor Cell Genetics with a Combination of AsiDNA and PARP Inhibitors.AACR Journals.
- Clonogenic Assay.Bio-protocol.
- Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mut
- PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow.AACR Journals.
- PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregul
- Synthetic Lethality Triggered by Combining Olaparib with BRCA2–Rad51 Disruptors.
- An optimized method for detecting gamma-H2AX in blood cells reveals a significant interindividual variation in the gamma-H2AX response among humans.
- Data from Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors.Figshare.
- Experimental-Protocol-for-Clonogenic-Survival-Assay.pdf.mcgillradiobiology.ca.
- Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors.PubMed.
- USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH.
- PARP inhibitors: Synthetic Lethality.theGIST.
- Phase II Trial of the PARP Inhibitor, Niraparib, in BAP1 and Other DNA Damage Response Pathway-Deficient Neoplasms.
- Clonogenic assay of cells in vitro.SciSpace.
- PARPtrap™ Assay Kit for PARP2.NET.
- Factors to Consider for the Correct Use of γH2AX in the Evaluation of DNA Double-Strand Breaks Damage Caused by Ionizing Radi
- γH2AX foci as a measure of DNA damage: a computational approach to autom
- Application and research progress of synthetic lethality in the development of anticancer therapeutic drugs.
- Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection.Unknown Source.
- Application Notes and Protocols for PARP1 Trapping Assay of Parp1-IN-6.Benchchem.
- Setting a Trap for PARP1 and PARP2.BPS Bioscience.
- Clonogenic Assay.
- PARPtrap™ Combo Assay Kit for PARP1 and PARP2.BPS Bioscience.
- Colony formation assay: A tool to study cell survival.Abcam.
- Targeted cancer therapy: choosing the right assay to assess PARP inhibitors.YouTube.
- Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors.Cancer Research.
- PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components.
- Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP).BPS Bioscience.
- PARP1 Enzyme Activity Assay (Fluorometric).Sigma-Aldrich.
Sources
- 1. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. the-gist.org [the-gist.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC [auo.asmepress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. PARP Inhibitors Resistance: Mechanisms and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. scispace.com [scispace.com]
- 17. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. An optimized method for detecting gamma-H2AX in blood cells reveals a significant interindividual variation in the gamma-H2AX response among humans - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection | Springer Nature Experiments [experiments.springernature.com]
- 21. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 22. γH2AX foci as a measure of DNA damage: a computational approach to automatic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. researchgate.net [researchgate.net]
- 27. aacrjournals.org [aacrjournals.org]
- 28. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
Methodological & Application
Application Notes & Protocols for the Research Synthesis of 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide (Niraparib)
Abstract: This document provides a comprehensive guide for the laboratory-scale synthesis of 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide, a potent Poly(ADP-ribose) polymerase (PARP) inhibitor known as Niraparib.[1][2] The protocols herein are designed for researchers in medicinal chemistry and drug development, offering a detailed, step-by-step narrative from key starting materials to the final active compound. The synthesis converges upon two critical fragments: a 2H-indazole-7-carboxamide core and a chiral (S)-3-(4-bromophenyl)piperidine moiety. The guide emphasizes not only the procedural steps but also the underlying chemical principles, the rationale for reagent and catalyst selection, and modern techniques such as biocatalytic resolution to achieve high enantiopurity.
Introduction and Scientific Context
2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide, commercially known as Niraparib, is a highly selective and orally bioavailable inhibitor of PARP enzymes, particularly PARP-1 and PARP-2.[2][3] These enzymes are critical components of the cellular machinery for DNA repair. In cancer cells with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, the inhibition of PARP leads to a state of "synthetic lethality," where the accumulation of DNA damage results in selective cancer cell death.[4][5][6] This targeted therapeutic strategy has established PARP inhibitors as a cornerstone in the treatment of certain types of ovarian, breast, and other cancers.[7][8]
The synthesis of Niraparib presents several chemical challenges, including the regioselective construction of the N-arylated 2H-indazole and the establishment of the (S)-stereocenter on the piperidine ring. The protocols detailed below are based on convergent synthetic routes reported in process chemistry literature, which are optimized for efficiency, scalability, and stereochemical control.[9]
Synthetic Strategy: A Convergent Approach
A retrosynthetic analysis of Niraparib reveals a logical disconnection at the C-N bond between the phenyl ring and the indazole nitrogen. This strategy simplifies the synthesis into the preparation of two key intermediates: the indazole core (A) and the chiral piperidine fragment (B) . These fragments are then coupled in a late-stage reaction, followed by final deprotection.
Caption: Retrosynthetic analysis of Niraparib.
This convergent approach is advantageous as it allows for the independent optimization of the synthesis of each fragment and maximizes the overall yield by introducing complex and valuable moieties late in the sequence.
Synthesis of Key Intermediate A: 2H-Indazole-7-carboxamide
The synthesis of the indazole core begins with commercially available 2-methyl-3-nitrobenzoic acid. The key transformation is the Cadogan reaction, a reductive cyclization of an o-nitrophenyl derivative to form the indazole ring system.
Protocol 3.1: Synthesis of 2H-Indazole-7-carboxamide
Step 1: Esterification of 2-methyl-3-nitrobenzoic acid
-
Suspend 2-methyl-3-nitrobenzoic acid (1.0 equiv) in methanol (5-10 vol).
-
Cool the suspension to 0 °C in an ice bath.
-
Add thionyl chloride (1.2 equiv) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture and remove the solvent under reduced pressure. The resulting crude methyl 2-methyl-3-nitrobenzoate is typically used directly in the next step.
Step 2: Reductive Cyclization to form Methyl 2H-indazole-7-carboxylate
-
Dissolve the crude methyl 2-methyl-3-nitrobenzoate (1.0 equiv) in triethyl phosphite (5-7 vol).
-
Heat the mixture to 150-160 °C for 12-18 hours. The reaction is typically a deep brown or black color. Monitor by TLC or LC-MS.
-
Rationale: This is the Cadogan reaction. Triethyl phosphite acts as both the solvent and the reducing agent, deoxygenating the nitro group to a nitrene intermediate, which then undergoes intramolecular C-H insertion to form the indazole ring.
-
After completion, cool the reaction mixture and purify directly by silica gel chromatography (eluting with a hexane/ethyl acetate gradient) to isolate methyl 2H-indazole-7-carboxylate.
Step 3: Amidation to 2H-Indazole-7-carboxamide
-
Dissolve methyl 2H-indazole-7-carboxylate (1.0 equiv) in a 7M solution of ammonia in methanol (10-15 vol) in a sealed pressure vessel.
-
Heat the mixture to 80-90 °C for 24-48 hours.
-
Rationale: The high temperature and pressure are necessary to drive the direct amidation of the ester with ammonia.
-
Cool the vessel to room temperature, then vent carefully.
-
Concentrate the mixture under reduced pressure. The resulting solid can be triturated with diethyl ether or recrystallized from ethanol to yield pure 2H-indazole-7-carboxamide (Intermediate A) .
Synthesis of Key Intermediate B: (S)-tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate
Achieving the correct stereochemistry at the C3 position of the piperidine ring is critical for the biological activity of Niraparib. Modern synthetic routes employ biocatalysis to achieve high enantiomeric excess (e.e.), avoiding costly chiral resolutions.[9][10] This protocol utilizes a transaminase-mediated dynamic kinetic resolution.
Protocol 4.1: Asymmetric Synthesis of the Piperidine Fragment
Step 1: Friedel-Crafts Acylation
-
To a suspension of anhydrous aluminum trichloride (AlCl₃, 2.5 equiv) in dichloromethane (DCM, 10 vol) at 0 °C, add succinic anhydride (1.1 equiv) portion-wise.
-
Add bromobenzene (1.0 equiv) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture at 0 °C for 1 hour, then at room temperature for 12-16 hours.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield 4-(4-bromophenyl)-4-oxobutanoic acid.[9]
Step 2: Reductive Amination and Cyclization
-
Dissolve the ketoacid from the previous step (1.0 equiv) in methanol.
-
Add ammonium acetate (5.0 equiv) and sodium cyanoborohydride (NaBH₃CN, 1.5 equiv).
-
Stir at room temperature for 24 hours. The ketoacid undergoes reductive amination and spontaneous cyclization to form the corresponding lactam, 5-(4-bromophenyl)piperidin-2-one.
-
Purify by column chromatography.
Step 3: Lactam Reduction and Boc Protection
-
Carefully add lithium aluminum hydride (LiAlH₄, 2.0 equiv) to a flask containing anhydrous THF at 0 °C.
-
Add a solution of 5-(4-bromophenyl)piperidin-2-one (1.0 equiv) in THF dropwise.
-
Heat the reaction to reflux for 4-6 hours.
-
Cool to 0 °C and quench sequentially by the slow, dropwise addition of water, then 15% NaOH solution, then more water (Fieser workup).
-
Filter the resulting solids and concentrate the filtrate to obtain crude 3-(4-bromophenyl)piperidine.
-
Dissolve the crude amine in DCM and add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) and triethylamine (1.5 equiv).
-
Stir at room temperature for 4-6 hours. Wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate. Purify by chromatography to yield racemic tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate.
Alternative Biocatalytic Route (Advanced) : Process development has established a more efficient route using a transaminase enzyme for dynamic kinetic resolution of an aldehyde surrogate, directly yielding the enantiopure protected amine.[9][11] This approach is preferred for large-scale synthesis as it avoids a racemic synthesis and subsequent resolution.
Final Assembly: Convergent Coupling and Deprotection
The final steps involve coupling the two key intermediates via a regioselective N-arylation, followed by removal of the Boc protecting group.
Caption: Final convergent synthesis workflow.
Protocol 5.1: Copper-Catalyzed N-Arylation
-
To a reaction flask, add 2H-indazole-7-carboxamide (Intermediate A) (1.0 equiv), (S)-tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate (Intermediate B) (1.1 equiv), copper(I) iodide (CuI, 0.1 equiv), L-proline (0.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous dimethyl sulfoxide (DMSO) as the solvent.
-
Heat the mixture to 110-120 °C for 18-24 hours, monitoring by LC-MS.
-
Rationale: This is a modified Ullmann condensation. The copper catalyst, in conjunction with the L-proline ligand, facilitates the coupling of the indazole N-H with the aryl bromide. The reaction is highly regioselective for the N2 position of the indazole, which is crucial for the final product's structure.[9]
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash extensively with brine to remove DMSO, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel chromatography to yield tert-butyl (S)-3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate.
Protocol 5.2: Boc Deprotection
-
Dissolve the Boc-protected compound (1.0 equiv) in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Add an excess of strong acid. A 4M solution of HCl in dioxane (5-10 equiv) is commonly used. Trifluoroacetic acid (TFA) can also be used.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting product is the hydrochloride salt of Niraparib. To obtain the free base, dissolve the salt in water, basify with a suitable base (e.g., NaHCO₃ or NaOH) to pH > 9, and extract with an organic solvent like ethyl acetate or a DCM/isopropanol mixture.
-
Dry the organic extracts and concentrate to yield the final product, this compound.
Purification and Characterization
Final purification is typically achieved by column chromatography followed by recrystallization or salt formation to obtain material of high purity suitable for biological assays.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic protons of the indazole and phenyl rings, the carboxamide protons (-CONH₂), and the aliphatic protons of the piperidine ring. The chemical shifts and coupling patterns will be unique to the structure. |
| ¹³C NMR | Resonances for all 19 carbon atoms, including the carbonyl carbon of the amide and the distinct aromatic and aliphatic carbons. |
| Mass Spec (HRMS) | Calculated m/z for C₁₉H₂₀N₄O: 320.1637. Found: [M+H]⁺ = 321.1710. |
| HPLC Purity | >95% (ideally >98%) purity as determined by peak area integration at a suitable wavelength (e.g., 254 nm). |
| Chiral HPLC | Confirmation of high enantiomeric excess (>99% e.e.) for the (S)-enantiomer. |
Mechanism of Action and Research Applications
The synthesized Niraparib acts by inhibiting PARP-1 and PARP-2. In cells with compromised homologous recombination (HR) repair pathways (e.g., BRCA1/2 mutations), single-strand DNA breaks (SSBs) that are normally repaired by PARP-dependent base excision repair are converted into toxic double-strand breaks (DSBs) during replication. Without a functional HR pathway to repair these DSBs, the cell undergoes apoptosis.
Caption: Mechanism of synthetic lethality with Niraparib.
Research applications for synthesized Niraparib include:
-
In vitro studies: Investigating the molecular mechanisms of DNA repair and synthetic lethality in various cancer cell lines.[4]
-
Combination therapies: Assessing synergistic effects when combined with other chemotherapeutic agents or radiation.[12]
-
Pharmacology studies: Serving as a reference standard in pharmacokinetic and pharmacodynamic assays.
-
Drug discovery: Acting as a scaffold for the development of next-generation PARP inhibitors with altered selectivity or properties.[13]
References
- National Center for Biotechnology Information. (n.d.). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. NIH National Library of Medicine.
- Chung, C. K., et al. (2014). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development, 18, 215–227.
- University of Manchester. (n.d.). Production of Niraparib using Imine Reductases. Research Explorer.
- Bulger, P. G., et al. (2014). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. ACS Publications.
- University of Oxford. (n.d.). Synthesis of Niraparib, a cancer drug candidate. Mathematical, Physical and Life Sciences Division.
- PubMed. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PubMed.
- ACS Publications. (n.d.). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development.
- ACS Publications. (2025). Preparation of Novel PARP1 Inhibitors and Their Use in Cancer Treatment. ACS Medicinal Chemistry Letters.
- Taylor & Francis Online. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Full article.
- Google Patents. (n.d.). US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.
- PubChem. (n.d.). This compound.
- Biosynth. (n.d.). 2-[4-(Piperidin-3-yl)phenyl]-2H-indazole-7-carboxamide | 1038915-75-1.
- ResearchGate. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors.
- Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170-85.
- ACS Publications. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry.
- ACS Publications. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry.
- Technical Disclosure Commons. (2025). Solid state forms of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide salts and processes for preparation thereof.
- ResearchGate. (n.d.). Synthesis of a 2H-indazole-derived library using the one-pot–one-step...
Sources
- 1. This compound | C19H20N4O | CID 24958198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note and Protocol: Preparation of Niraparib Tosylate Monohydrate for In Vivo Studies
Authored by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of Niraparib Tosylate Monohydrate for in vivo studies. It outlines detailed protocols, explains the scientific rationale behind formulation choices, and emphasizes quality control to ensure reproducible and reliable experimental outcomes.
Introduction to Niraparib and Formulation Challenges
Niraparib is a potent and selective poly(ADP-ribose) polymerase (PARP) inhibitor, specifically targeting PARP-1 and PARP-2. It is approved for the treatment of various cancers, including ovarian and fallopian tube cancer. For preclinical in vivo evaluation, the tosylate monohydrate salt form of niraparib is often used. However, like many small molecule inhibitors, its physicochemical properties present specific challenges for creating stable and bioavailable formulations suitable for animal administration.
The primary challenge lies in the poor aqueous solubility of niraparib, which can lead to low bioavailability and high inter-animal variability if not formulated correctly. This guide provides a robust, field-tested protocol for preparing a suspension-based formulation that enhances the exposure of niraparib in preclinical models.
Physicochemical Properties of Niraparib Tosylate Monohydrate
A thorough understanding of the compound's properties is fundamental to developing a successful formulation.
| Property | Value | Significance for Formulation |
| Chemical Formula | C₁₉H₂₀N₄O · CH₄O₃S · H₂O | Defines the molecular weight and salt form, which is crucial for accurate dose calculations. |
| Molecular Weight | 510.61 g/mol | Essential for calculating the precise amount of active pharmaceutical ingredient (API) needed for a target concentration. |
| Appearance | Off-white to light yellow crystalline powder | Visual inspection can be a preliminary check for compound integrity. |
| Aqueous Solubility | Sparingly soluble in water. | This is the primary challenge. A simple aqueous solution is not feasible for achieving therapeutically relevant concentrations for in vivo dosing. |
| Solubility in Organics | Soluble in DMSO and methanol. | While soluble in organic solvents, these are often not suitable for in vivo administration due to toxicity. They can be used to create stock solutions. |
| pKa | 7.15 | The basic nature of the molecule influences its solubility at different pH values. |
| LogP | 2.8 | Indicates its lipophilic nature, which can be leveraged in lipid-based or suspension formulations. |
Recommended In Vivo Formulation Protocol
This protocol details the preparation of a 10 mg/mL niraparib oral suspension, a concentration commonly used in rodent models. The formulation utilizes a combination of wetting and suspending agents to ensure homogeneity and improve bioavailability.
Materials and Reagents
-
Niraparib Tosylate Monohydrate (API)
-
Dimethyl sulfoxide (DMSO), ACS grade or higher
-
Polyethylene glycol 400 (PEG400)
-
Tween® 80
-
0.5% (w/v) Methylcellulose in deionized water
-
Sterile conical tubes (50 mL)
-
Sterile deionized water
-
Calibrated pipettes
-
Analytical balance
-
Vortex mixer
-
Homogenizer (optional, but recommended)
Step-by-Step Preparation Workflow
This protocol is designed to prepare a 10 mL final volume of a 10 mg/mL niraparib suspension.
Step 1: API Weighing and Initial Solubilization
-
Action: Accurately weigh 100 mg of Niraparib Tosylate Monohydrate.
-
Rationale: Precise weighing is critical for accurate dosing. The tosylate monohydrate form is used, so ensure calculations account for the salt and hydrate weight if dosing is based on the free base.
-
Action: Transfer the powder to a 50 mL conical tube.
-
Action: Add 0.5 mL of DMSO to the API.
-
Rationale: DMSO is used as a co-solvent to initially wet and dissolve the highly lipophilic niraparib powder. This step is crucial for preventing aggregation when the aqueous components are added.
Step 2: Addition of Surfactant and Co-Solvent
-
Action: Add 1 mL of Tween® 80 to the mixture.
-
Rationale: Tween® 80 is a non-ionic surfactant that acts as a wetting agent. It reduces the surface tension between the drug particles and the vehicle, promoting a more uniform dispersion.
-
Action: Add 4 mL of PEG400.
-
Rationale: PEG400 serves as a co-solvent and a viscosity-enhancing agent, which helps to keep the drug particles suspended and improves the overall stability of the formulation.
-
Action: Vortex the mixture vigorously for 2-3 minutes until a homogenous, clear solution is formed.
Step 3: Formation of the Suspension
-
Action: Slowly add 4.5 mL of 0.5% methylcellulose solution to the mixture while continuously vortexing.
-
Rationale: The methylcellulose solution is the primary suspending vehicle. Its viscosity prevents the rapid settling of drug particles. Adding it slowly to the organic phase prevents the drug from precipitating out of solution too quickly and forming large, non-resuspendable aggregates.
Step 4: Final Homogenization and Quality Control
-
Action: Vortex the final suspension for an additional 5 minutes. For optimal results, use a homogenizer to ensure a uniform particle size distribution.
-
Rationale: A uniform particle size is directly linked to consistent absorption and bioavailability. Visual inspection should confirm a milky, homogenous suspension with no visible clumps.
-
Action: Store the final suspension at 4°C, protected from light.
-
Stability: This formulation is typically stable for up to 7 days. It is recommended to prepare it fresh. Always vortex thoroughly before each administration to ensure dose uniformity.
Dosing and Administration
-
Route: Oral gavage is the most common administration route for this formulation.
-
Dose Calculation: The volume to administer is calculated based on the animal's body weight and the target dose (e.g., for a 20g mouse receiving a 50 mg/kg dose, the volume would be 100 µL).
-
Pre-Dosing Check: Always bring the formulation to room temperature and vortex vigorously immediately before drawing up the dose for each animal.
Workflow Visualization
Caption: Workflow for preparing a 10 mg/mL Niraparib oral suspension.
Self-Validating Systems and Trustworthiness
The protocol's trustworthiness is established through its built-in checks and the scientific rationale for each component.
-
Causality: The use of DMSO and Tween® 80 directly addresses the poor aqueous solubility by ensuring the drug is fully wetted before forming the final suspension. This prevents the formation of inactive agglomerates.
-
Reproducibility: The defined volumes and concentrations of the excipients (PEG400, Methylcellulose) create a vehicle with consistent viscosity, which is key to maintaining a uniform suspension and ensuring that each dose administered is the same.
-
In-Process Quality Control: Visual inspection for a homogenous, milky appearance after the final vortexing step serves as a critical release criterion. Any clumping or rapid sedimentation indicates a failed formulation that should be discarded. For more advanced studies, particle size analysis can be performed to quantify the homogeneity of the suspension.
References
Application Notes and Protocols for Assessing Niraparib Efficacy Using Cell-Based Assays
Introduction: The Rationale for Cell-Based Efficacy Testing of Niraparib
Niraparib (marketed as Zejula) is a potent, orally administered inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1][2] These enzymes are critical components of the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[3][4] Inhibition of PARP by Niraparib leads to the accumulation of unrepaired SSBs, which can subsequently collapse replication forks during DNA replication, resulting in the formation of highly cytotoxic double-strand breaks (DSBs).[5][6]
In cancer cells with deficient homologous recombination (HR) repair pathways, often due to mutations in genes like BRCA1 and BRCA2, these DSBs cannot be efficiently repaired.[7][8] This leads to a state of "synthetic lethality," where the simultaneous loss of two key DNA repair pathways (PARP-mediated BER and HR) results in catastrophic genomic instability and, ultimately, apoptotic cell death.[8][9] Niraparib has received FDA approval for the treatment of various cancers, including ovarian, fallopian tube, and primary peritoneal cancer, demonstrating efficacy in patients both with and without germline BRCA mutations.[10][11][12][13][14]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of key cell-based assays to evaluate the efficacy of Niraparib. The protocols herein are designed to be self-validating and are grounded in established scientific principles to ensure data integrity and reproducibility.
The Principle of Synthetic Lethality in Niraparib Action
The efficacy of Niraparib is elegantly explained by the principle of synthetic lethality. This concept describes a genetic interaction where the simultaneous loss of function of two genes is lethal to the cell, while the loss of either gene alone is not.
Caption: Mechanism of Niraparib-induced synthetic lethality.
I. Cell Viability Assays: Quantifying Cytotoxicity
Cell viability assays are fundamental for determining the cytotoxic effects of a drug candidate by quantifying the number of living cells in a population after treatment.[15][16] These assays often measure metabolic activity, which is proportional to the number of viable cells.[17]
A. Resazurin (AlamarBlue) Reduction Assay
This assay utilizes the blue, non-fluorescent dye resazurin, which is reduced by metabolically active cells to the pink, highly fluorescent resorufin. The intensity of the fluorescent signal is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Niraparib Treatment:
-
Prepare a serial dilution of Niraparib in complete growth medium. A common starting range is 100 µM down to 1 nM.
-
Remove the existing medium from the cells and add 100 µL of the Niraparib dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Assay Procedure:
-
Prepare a 0.15 mg/mL solution of resazurin in PBS.
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium and resazurin but no cells).
-
Normalize the fluorescence values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of Niraparib concentration to determine the IC₅₀ value (the concentration of drug that inhibits 50% of cell growth).
-
| Niraparib Conc. (nM) | Mean Fluorescence | % Viability |
| 0 (Vehicle) | 4500 | 100% |
| 1 | 4320 | 96% |
| 10 | 3600 | 80% |
| 100 | 2250 | 50% |
| 1000 | 900 | 20% |
| 10000 | 450 | 10% |
II. Apoptosis Assays: Detecting Programmed Cell Death
A key mechanism of Niraparib's efficacy is the induction of apoptosis.[7] The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is a widely used method to detect DNA fragmentation, a hallmark of late-stage apoptosis.[18][19][20][21]
A. TUNEL Assay for Apoptosis Detection
This assay enzymatically labels the 3'-OH ends of DNA strand breaks with labeled dUTPs.[22]
Caption: Workflow for the TUNEL apoptosis assay.
Protocol:
-
Sample Preparation:
-
Culture and treat cells with Niraparib on glass coverslips or in a 96-well imaging plate.
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[19]
-
Wash cells twice with PBS.
-
-
Permeabilization:
-
Permeabilize cells with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature to allow the TdT enzyme to access the nucleus.[22]
-
Wash cells twice with PBS.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions (typically containing TdT enzyme and fluorescently labeled dUTPs).
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.[19]
-
Include a positive control (cells treated with DNase I to induce DNA breaks) and a negative control (no TdT enzyme).
-
-
Staining and Imaging:
-
Wash cells three times with PBS.
-
Counterstain the nuclei with a DNA stain such as DAPI or Hoechst.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
-
-
Data Analysis:
-
Quantify the percentage of TUNEL-positive cells by counting the number of fluorescent nuclei relative to the total number of nuclei (DAPI/Hoechst stained).
-
Compare the percentage of apoptosis in Niraparib-treated samples to the control samples.
-
| Treatment | Total Cells (DAPI) | TUNEL-Positive Cells | % Apoptosis |
| Vehicle Control | 500 | 10 | 2.0% |
| Niraparib (100 nM) | 480 | 150 | 31.3% |
| Niraparib (1 µM) | 450 | 290 | 64.4% |
III. DNA Damage Assays: Visualizing Double-Strand Breaks
The formation of DSBs is a direct consequence of Niraparib's mechanism of action.[5] The phosphorylation of the histone variant H2AX at serine 139 (γ-H2AX) is one of the earliest events in the cellular response to DSBs, making it an excellent biomarker for DNA damage.[23][24]
A. γ-H2AX Immunofluorescence Staining
This assay uses a specific antibody to detect γ-H2AX foci, which form at the sites of DSBs.[25][26]
Protocol:
-
Cell Culture and Treatment:
-
Grow and treat cells with Niraparib on coverslips as described for the TUNEL assay. Treatment times can be shorter (e.g., 2-24 hours) to capture the early DNA damage response.
-
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS.
-
Permeabilize with 0.25% Triton™ X-100 for 10 minutes.[26]
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.[27]
-
Incubate with a primary antibody against γ-H2AX (e.g., rabbit anti-γ-H2AX) diluted in blocking solution overnight at 4°C.[26]
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain nuclei with DAPI or Hoechst.
-
Mount and image as described for the TUNEL assay.
-
-
Data Analysis:
-
Quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).
-
Cells with a high number of distinct nuclear foci are considered positive for significant DNA damage.
-
Compare the average number of foci per cell between treated and control groups.
-
| Treatment | Average γ-H2AX Foci per Nucleus |
| Vehicle Control | < 2 |
| Niraparib (100 nM) | 15.4 |
| Niraparib (1 µM) | 38.2 |
IV. PARP Activity Assays
Directly measuring the inhibition of PARP enzyme activity can provide mechanistic validation of Niraparib's action. This can be achieved using commercially available kits, which are often based on either colorimetric or fluorometric detection.[28][29][30][31]
A. Principle of PARP Activity Assays
These assays typically measure the incorporation of biotinylated NAD+ onto histone proteins, which are coated on a microplate.[29] The biotinylated histones are then detected using streptavidin-HRP and a colorimetric or chemiluminescent substrate. The signal is proportional to PARP activity.
General Protocol Outline:
-
Plate Preparation: Use a 96-well plate pre-coated with histones.
-
Reaction Setup: Add cell lysates or purified PARP enzyme, activated DNA, and biotinylated NAD+ to the wells.
-
Niraparib Addition: Include varying concentrations of Niraparib to measure its inhibitory effect.
-
Incubation: Allow the enzymatic reaction to proceed for a specified time.
-
Detection: Add streptavidin-HRP followed by a substrate and measure the signal using a plate reader.
-
Data Analysis: Calculate the percentage of PARP inhibition at each Niraparib concentration to determine the IC₅₀.
V. Cell Line Selection and Considerations
The choice of cell lines is critical for studying Niraparib's efficacy.
-
HR-Deficient Models: Cell lines with known mutations in BRCA1, BRCA2, or other HR-related genes (e.g., PALB2, RAD51C) are expected to be highly sensitive to Niraparib.[9][32]
-
HR-Proficient Models: These cell lines can serve as controls to demonstrate the synthetic lethal effect and may exhibit sensitivity at higher concentrations or in combination with other agents.
-
Isogenic Pairs: Using isogenic cell lines (e.g., a parental line and a BRCA1-knockout line) provides a controlled system to attribute differences in sensitivity directly to HR status.
Conclusion
The cell-based assays detailed in these application notes provide a robust framework for evaluating the preclinical efficacy of Niraparib. By employing a multi-faceted approach that quantifies cytotoxicity, apoptosis, and DNA damage, researchers can gain a comprehensive understanding of Niraparib's mechanism of action and identify cellular contexts in which it is most effective. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data to guide further drug development and translational research.
References
- Urology Textbook.
- Journal of Clinical Pathways. Zejula (Niraparib)
- OncLive. FDA Approves Niraparib for Ovarian Cancer.
- ChemicalBook. Niraparib: Uses, Mechanism of action, Efficacy and side effects.
- Thermo Fisher Scientific. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol.
- PubMed. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions.
- U.S. Food and Drug Administration. FDA approves niraparib for first-line maintenance of advanced ovarian cancer.
- Journal of Oncology Navigation & Survivorship. Zejula (Niraparib) First PARP Inhibitor Approved for Maintenance Treatment of Recurrent Ovarian, Fallopian Tube, or Primary Peritoneal Cancer.
- Patsnap Synapse.
- Danaher Life Sciences.
- Bench-Top-Scientist. Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol.
- ResearchGate. Pathways of DNA damage response and the impact of PARP inhibition on...
- Frontiers in Molecular Biosciences. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance.
- PubMed.
- Elabscience.
- ScienCell. TUNEL Apoptosis Assay (TUNEL).
- ResearchGate. Effects of PARP inhibition on the DNA damage response. Early in the DNA...
- Oncogene. Targeting DNA Repair in Cancer: Beyond PARP Inhibitors.
- PubMed. The poly(ADP-ribose) polymerase inhibitor niraparib (MK4827)
- PubMed Central.
- Therapeutic Advances in Medical Oncology.
- PubMed. Optimization of Cell Viability Assays for Drug Sensitivity Screens.
- PubMed. Staining Against Phospho-H2AX (γ-H2AX) as a Marker for DNA Damage and Genomic Instability in Cancer Tissues and Cells.
- Assay Genie.
- ResearchGate. In vitro cell-based assays to test drugs – A Review.
- MP Biomedicals. γH2AX Detection 560R Kit.
- PubMed Central. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks.
- Benchchem.
- Sigma-Aldrich. PARP1 Enzyme Activity Assay (Fluorometric).
- Springer Protocols. Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection.
- Interchim.
- JoVE. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks.
Sources
- 1. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 3. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 4. Targeting DNA Repair in Cancer: Beyond PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. urology-textbook.com [urology-textbook.com]
- 8. Niraparib in ovarian cancer: results to date and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The poly(ADP-ribose) polymerase inhibitor niraparib (MK4827) in BRCA mutation carriers and patients with sporadic cancer: a phase 1 dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Zejula (Niraparib) First PARP Inhibitor Approved for First-Line Maintenance Therapy in All Women with Advanced Ovarian Cancer, Regardless of Biomarker Status [ahdbonline.com]
- 11. onclive.com [onclive.com]
- 12. fda.gov [fda.gov]
- 13. Zejula (Niraparib) First PARP Inhibitor Approved for Maintenance Treatment of Recurrent Ovarian, Fallopian Tube, or Primary Peritoneal Cancer - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 14. FDA Approval Summary: Niraparib for the Maintenance Treatment of Patients with Recurrent Ovarian Cancer in Response to Platinum-Based Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
- 16. researchgate.net [researchgate.net]
- 17. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. clyte.tech [clyte.tech]
- 20. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 21. assaygenie.com [assaygenie.com]
- 22. sciencellonline.com [sciencellonline.com]
- 23. Staining Against Phospho-H2AX (γ-H2AX) as a Marker for DNA Damage and Genomic Instability in Cancer Tissues and Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection | Springer Nature Experiments [experiments.springernature.com]
- 25. mpbio.com [mpbio.com]
- 26. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
- 28. atcc.org [atcc.org]
- 29. benchchem.com [benchchem.com]
- 30. sigmaaldrich.com [sigmaaldrich.com]
- 31. interchim.fr [interchim.fr]
- 32. PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Determining the In Vitro Potency (IC50) of Niraparib in Cancer Cell Lines
Abstract
Niraparib is a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, a cornerstone of targeted therapy for cancers with deficiencies in the DNA damage repair (DDR) machinery.[1][2] Its clinical efficacy, particularly in ovarian and breast cancers, is rooted in the principle of synthetic lethality.[3][4][5] A critical step in the preclinical evaluation of Niraparib and other PARP inhibitors (PARPi) is the accurate determination of their half-maximal inhibitory concentration (IC50), a quantitative measure of drug potency. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, experimental design, and detailed protocols for determining the IC50 of Niraparib across various cancer cell lines. We will delve into the causality behind experimental choices, provide step-by-step methodologies for robust cell viability assays, and offer guidance on data analysis and interpretation, ensuring a self-validating experimental system.
Scientific Foundation: The Mechanism of Niraparib and Synthetic Lethality
Understanding the mechanism of action is paramount to designing a meaningful IC50 experiment. Niraparib exerts its cytotoxic effects through a dual mechanism targeting PARP enzymes, which are critical for the repair of DNA single-strand breaks (SSBs) via the Base Excision Repair (BER) pathway.[6][7][8]
-
Inhibition of Catalytic Activity: Niraparib binds to the catalytic domain of PARP1 and PARP2, preventing them from synthesizing poly(ADP-ribose) chains. This action halts the recruitment of other DNA repair proteins to the site of an SSB.[1]
-
PARP Trapping: Perhaps more critically, Niraparib traps the PARP enzyme onto the DNA at the site of the break.[3][7] These trapped PARP-DNA complexes are highly cytotoxic, as they obstruct DNA replication forks, leading to their collapse and the formation of more lethal DNA double-strand breaks (DSBs).[1]
In healthy cells, these DSBs are efficiently repaired by the high-fidelity Homologous Recombination (HR) pathway.[9] However, many cancer cells harbor defects in this pathway, most notably due to mutations in the BRCA1 or BRCA2 genes.[10] In these HR-deficient cells, the accumulation of DSBs caused by Niraparib cannot be repaired, leading to genomic instability and, ultimately, cell death. This concept, where a deficiency in either PARP or HR is viable but a simultaneous deficiency in both is lethal, is known as synthetic lethality .[1][9] This provides a therapeutic window to selectively kill cancer cells while sparing normal, HR-proficient tissues.
Caption: Mechanism of Niraparib-induced synthetic lethality.
Pre-Protocol Essentials: Experimental Design
A robust IC50 determination relies on careful planning. The choices made here directly impact the quality and interpretability of the data.
2.1. Rational Cell Line Selection
The choice of cell lines is the most critical variable. To comprehensively profile Niraparib, a panel should ideally include:
-
BRCA-Mutant Lines: These are expected to be highly sensitive. Examples include UWB1.289 (BRCA1-mutant ovarian), PEO1 (BRCA2-mutant ovarian), and MDA-MB-436 (BRCA1-mutant breast).[11][12]
-
BRCA-Wild Type Lines: These serve as a control for selectivity and may represent tumors without HR deficiency. Examples include MDA-MB-231 (breast cancer) and OVCAR8 (ovarian cancer).[12][13]
-
Isogenic Pairs (Gold Standard): The most rigorous approach involves using a BRCA-mutant cell line and its counterpart where wild-type BRCA has been genetically restored (e.g., UWB1.289 and UWB1.289+BRCA1).[11][14] This directly demonstrates that sensitivity is linked to the BRCA mutation.
-
HR-Deficient, BRCA-Wild Type Lines: If available, include lines with defects in other HR pathway genes (e.g., ATM, RAD51) to explore broader synthetic lethality.[6]
2.2. Choosing the Right Cell Viability Assay
Several assays can measure the cytotoxic or cytostatic effects of a compound. The two most common and reliable methods are detailed in this note.
-
MTT Assay (Colorimetric): This method measures the metabolic activity of cells.[15] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the absorbance of which is proportional to the number of living cells.[16] It is a cost-effective and widely used endpoint assay.
-
CellTiter-Glo® Assay (Luminescent): This assay quantifies ATP, the presence of which is an indicator of metabolically active cells.[17] The assay reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present. It is generally more sensitive and has a broader dynamic range than the MTT assay, making it ideal for high-throughput screening.[18]
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for determining Niraparib's IC50 value. Adherence to these steps is crucial for reproducibility.
General Experimental Workflow
Caption: General experimental workflow for IC50 determination.
3.1. Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Materials:
-
Selected cancer cell lines
-
Complete culture medium (e.g., DMEM/RPMI-1640 + 10% FBS)
-
Niraparib powder (prepare a 10 mM stock solution in DMSO)
-
Sterile 96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS, filter-sterilized and stored at -20°C protected from light).[16][19]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Multichannel pipette and sterile tips
-
Microplate reader capable of measuring absorbance at 490-570 nm.[19]
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase with high viability (>95%).
-
Perform a cell count and calculate the required cell suspension volume.
-
Seed cells into a 96-well plate at a pre-determined optimal density (typically 3,000-10,000 cells/well in 100 µL of medium).[19][20] Note: The optimal seeding density should be determined empirically for each cell line to ensure cells are still in exponential growth at the end of the assay.
-
Fill peripheral wells with 100 µL of sterile PBS to minimize evaporation effects.[19]
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[15]
-
-
Niraparib Treatment:
-
Prepare serial dilutions of Niraparib from the 10 mM DMSO stock. A 10-point, 3-fold dilution series is recommended to cover a broad concentration range (e.g., 1 nM to 20 µM).
-
First, create an intermediate dilution of the stock in complete medium. Then, perform serial dilutions in complete medium. The final DMSO concentration in all wells must be consistent and low (≤ 0.1%) to avoid solvent toxicity.
-
Include "vehicle control" wells (medium + same final DMSO concentration) and "blank" wells (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared Niraparib dilutions or control solutions.
-
Incubate the plate for the desired treatment duration (typically 72 to 96 hours).
-
-
MTT Assay Execution:
-
After incubation, carefully aspirate the drug-containing medium from each well.
-
Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[19]
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.
-
Carefully aspirate the MTT solution without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[19]
-
Place the plate on an orbital shaker for 10-15 minutes at low speed to ensure complete solubilization.[16]
-
-
Data Acquisition:
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 490 nm or 570 nm.[19]
-
3.2. Protocol 2: CellTiter-Glo® 2.0 Luminescent Assay
Materials:
-
Same as MTT assay, but replace MTT and DMSO with the CellTiter-Glo® 2.0 Assay kit (Promega).
-
Opaque-walled 96-well plates suitable for luminescence.
-
Luminometer or microplate reader with luminescence detection capability.
Procedure:
-
Cell Seeding & Treatment:
-
Follow steps 1 and 2 from the MTT protocol, using opaque-walled plates.
-
-
CellTiter-Glo® Assay Execution:
-
After the 72-96 hour drug incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[17]
-
Equilibrate the CellTiter-Glo® 2.0 reagent to room temperature.
-
Add a volume of CellTiter-Glo® 2.0 reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL of medium).[17]
-
Place the plate on an orbital shaker for 2 minutes at low speed to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[17]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.[21]
-
Data Analysis and Interpretation
Accurate data analysis is essential for deriving a reliable IC50 value.
Analysis Steps:
-
Background Subtraction: Subtract the average absorbance/luminescence value of the "blank" (media only) wells from all other wells.
-
Calculate Percent Viability: Normalize the data to the vehicle control. Use the following formula for each drug concentration: % Viability = (Signal_Treated / Signal_VehicleControl) * 100[20]
-
Generate Dose-Response Curve: Plot the calculated % Viability (Y-axis) against the logarithm of the Niraparib concentration (X-axis). The resulting curve should be sigmoidal.
-
Determine the IC50 Value: Use a non-linear regression analysis with a four-parameter logistic (4PL) equation (log(inhibitor) vs. response -- Variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the precise IC50 value. The IC50 is the concentration of Niraparib that produces a 50% reduction in cell viability.[20]
Interpretation:
-
A lower IC50 value indicates higher potency.
-
Compare the IC50 values between BRCA-mutant and BRCA-wild type cell lines. A significantly lower IC50 in BRCA-mutant cells validates the principle of synthetic lethality and demonstrates Niraparib's selectivity.[11][14]
-
It is not uncommon for some BRCA-wild type cells to also show sensitivity, as they may have other defects in the HR pathway, a phenomenon known as "BRCAness".[22][23]
Reference Data: Niraparib IC50 Values
The following table summarizes published IC50 values for Niraparib in various cancer cell lines, which can serve as a benchmark for experimental results.
| Cell Line | Cancer Type | BRCA Status | Niraparib IC50 (approx.) | Reference |
| MDA-MB-436 | Breast | BRCA1-mutant | 18 nM | [24] |
| CAPAN-1 | Pancreatic | BRCA2-mutant | 15 µM - 90 nM | [13][24] |
| UWB1.289 | Ovarian | BRCA1-mutant | 21.34 µM | [11] |
| PEO1 | Ovarian | BRCA2-mutant | 7.49 µM - 28 µM | [11][13] |
| UWB1.289+BRCA1 | Ovarian | BRCA1-restored (WT) | 58.98 µM | [11] |
| OVCAR8 | Ovarian | BRCA-proficient | 20 µM | [13] |
| MIA PaCa-2 | Pancreatic | BRCA-proficient | 26 µM | [13] |
| PANC-1 | Pancreatic | BRCA-proficient | 50 µM | [13] |
| MDA-MB-231 | Breast | BRCA-proficient | < 20 µM | [22] |
Note: IC50 values can vary between laboratories due to differences in assay conditions (e.g., incubation time, cell density, specific assay used).
Conclusion
The determination of Niraparib's IC50 is a fundamental assay in preclinical oncology research. By carefully selecting cell lines based on their genetic background, choosing a robust viability assay, and adhering to rigorous protocols and data analysis methods, researchers can generate reliable and reproducible data on the potency and selectivity of this clinically important PARP inhibitor. The insights gained from these in vitro studies are crucial for understanding the drug's mechanism, identifying sensitive tumor types, and guiding further translational and clinical development.
References
-
Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
Bixel, K., & Li, J. (2018). The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities. Gynecologic Oncology Reports. Available at: [Link]
-
Jones, P., et al. (2015). Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. Journal of Medicinal Chemistry. Available at: [Link]
-
CancerNetwork. (2017). PARP Inhibitors: The Cornerstone of DNA Repair–Targeted Therapies. Retrieved from [Link]
-
Yap, T. A., et al. (2021). An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions. springermedizin.de. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Niraparib Tosylate?. Retrieved from [Link]
-
Urology Textbook. (n.d.). Niraparib: Mechanism of Action, Adverse Effects, and Contraindications. Retrieved from [Link]
-
D'Andrea, A. D. (2018). Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials. Transactions of the American Clinical and Climatological Association. Available at: [Link]
-
Lorusso, D., et al. (2020). Zejula (Niraparib) First PARP Inhibitor Approved for First-Line Maintenance Therapy in All Women with Advanced Ovarian Cancer, Regardless of Biomarker Status. The ASCO Post. Available at: [Link]
-
Shah, A. P., et al. (2018). A Review on DNA Repair Inhibition by PARP Inhibitors in Cancer Therapy. Folia Medica. Available at: [Link]
-
Gauthier, A., et al. (2020). Niraparib for Advanced Breast Cancer with Germline BRCA1 and BRCA2 Mutations: the EORTC 1307-BCG/BIG5–13/TESARO PR-30–50–10-C BRAVO Study. Clinical Cancer Research. Available at: [Link]
-
U.S. Food and Drug Administration. (2020). FDA approves niraparib for first-line maintenance of advanced ovarian cancer. Retrieved from [Link]
-
Ison, G., et al. (2018). FDA Approval Summary: Niraparib for the Maintenance Treatment of Patients with Recurrent Ovarian Cancer in Response to Platinum-Based Chemotherapy. Clinical Cancer Research. Available at: [Link]
-
ResearchGate. (n.d.). Pathways of DNA damage response and the impact of PARP inhibition on cellular outcome. Retrieved from [Link]
-
Drugs.com. (2023). Zejula (niraparib) FDA Approval History. Retrieved from [Link]
-
Targeted Oncology. (2019). FDA Approves Niraparib for Previously Treated HRD+ Advanced Ovarian Cancer. Retrieved from [Link]
-
Lord, C. J., & Ashworth, A. (2025). Targeting DNA Damage Repair Pathways Beyond PARP Inhibition. Targeted Oncology. Available at: [Link]
-
Sun, K., et al. (2022). Niraparib-induced STAT3 inhibition increases its antitumor effects. Journal of Experimental & Clinical Cancer Research. Available at: [Link]
-
ResearchGate. (n.d.). IC50 values of anti-tumor activities of compound 8018- 7168, 8018-6529 and Niraparib against HCT-116 and RKO cell lines. Retrieved from [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
-
Zhou, D., et al. (2023). Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer. Journal of Cancer. Available at: [Link]
-
Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 determination of niraparib, olaparib and rucaparib in BCRP and P‐gp vesicles. Retrieved from [Link]
-
Bio-protocol. (2020). IC50 determination. Retrieved from [Link]
-
Parrish, K. E., et al. (2019). Efficacy and pharmacodynamics of niraparib in BRCA-mutant and wild-type intracranial triple-negative breast cancer murine models. Neuro-Oncology. Available at: [Link]
-
Parrish, K. E., et al. (2019). Efficacy and pharmacodynamics of niraparib in BRCA-mutant and wild-type intracranial triple-negative breast cancer murine models. Neuro-Oncology. Available at: [Link]
-
Liu, X., et al. (2020). Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status. Cancers. Available at: [Link]
-
Liu, X., et al. (2020). Response of breast cancer cells to PARP inhibitors is independent of BRCA status. Retrieved from [Link]
-
Bio-protocol. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. Retrieved from [Link]
-
Janzen, D. M., et al. (2022). Quantification of Olaparib sensitivities (IC 50 ) and RAD51 foci in EOC cell lines. Scientific Data. Available at: [Link]
Sources
- 1. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions | springermedizin.de [springermedizin.de]
- 2. Niraparib for Advanced Breast Cancer with Germline BRCA1 and BRCA2 Mutations: the EORTC 1307-BCG/BIG5–13/TESARO PR-30–50–10-C BRAVO Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zejula (Niraparib) First PARP Inhibitor Approved for First-Line Maintenance Therapy in All Women with Advanced Ovarian Cancer, Regardless of Biomarker Status [ahdbonline.com]
- 5. FDA Approval Summary: Niraparib for the Maintenance Treatment of Patients with Recurrent Ovarian Cancer in Response to Platinum-Based Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 8. scispace.com [scispace.com]
- 9. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. urology-textbook.com [urology-textbook.com]
- 11. jcancer.org [jcancer.org]
- 12. Efficacy and pharmacodynamics of niraparib in BRCA-mutant and wild-type intracranial triple-negative breast cancer murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Niraparib-induced STAT3 inhibition increases its antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. promega.com [promega.com]
- 18. CellTiter-Glo® 2.0 Cell Viability Assay | ATPアッセイ | プロメガ [promega.jp]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. benchchem.com [benchchem.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Assessing the PARP Trapping Activity of Niraparib
Introduction: Beyond Catalytic Inhibition - The Critical Role of PARP Trapping
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone in the treatment of cancers with deficiencies in homologous recombination (HR) repair, most notably those harboring BRCA1/2 mutations.[1][2] Initially developed as catalytic inhibitors that block the enzymatic function of PARP1 and PARP2 in single-strand DNA break repair, our understanding of their mechanism has evolved significantly.[3][4] It is now clear that the clinical efficacy of many PARP inhibitors, including Niraparib (Zejula®), is not solely dependent on preventing the synthesis of poly(ADP-ribose) (PAR) chains. A more potent cytotoxic mechanism, known as "PARP trapping," plays a pivotal role.[1][2][3]
This guide provides a comprehensive overview and detailed protocols for several robust methods to quantify the PARP trapping activity of Niraparib in a cellular context.
The Molecular Mechanism of Niraparib-Induced PARP Trapping
PARP1, the most abundant PARP family member, acts as a DNA damage sensor. Upon detecting a single-strand break, it binds to the DNA, which triggers a conformational change that activates its C-terminal catalytic domain.[6] This activation leads to the cleavage of NAD+ and the formation of long, branched PAR chains on itself (auto-PARylation) and other nuclear proteins. The accumulation of negative charge from the PAR chains promotes the dissociation of PARP1 from the DNA, allowing downstream repair factors to access the site.
Niraparib disrupts this cycle. By binding to the catalytic domain of the DNA-bound PARP enzyme, it prevents auto-PARylation. Without this PAR-driven release mechanism, the PARP enzyme remains locked onto the DNA.[2][7] This stabilized PARP-DNA complex is far more cytotoxic than the unrepaired single-strand break that would result from catalytic inhibition alone.[3] Furthermore, Niraparib effectively traps both PARP1 and PARP2, with evidence suggesting it can convert the transient, PAR-dependent recruitment of PARP2 at damage sites to a more stable, direct physical trapping on DNA.[8][9]
Caption: Mechanism of Niraparib-induced PARP trapping vs. normal PARP1 function.
Comparative Trapping Potency of Clinical PARP Inhibitors
A key insight in the field is that PARP inhibitors are not interchangeable. Their ability to trap PARP varies significantly, creating a spectrum of activity. This variation is critical for interpreting cellular and clinical outcomes.
| PARP Inhibitor | Catalytic IC₅₀ (PARP1) | Relative Trapping Potency | Key References |
| Talazoparib | ~0.6 nM | Very High (>> Niraparib) | [2][10] |
| Niraparib | ~3.8 nM (cell-based) | High | [2][3][6] |
| Olaparib | ~1.2 nM | Moderate | [2][3][11] |
| Rucaparib | ~1.4 nM | Moderate (~Olaparib) | [2][10][12] |
| Veliparib | ~10.5 nM | Very Low (<< Olaparib) | [2][3][11] |
| Note: IC₅₀ values can vary based on assay conditions (e.g., biochemical vs. cell-based). The values and rankings presented are a synthesis from multiple studies to illustrate the general trend.[2][3][6][10][11][12] |
This hierarchy demonstrates that trapping potency, not just catalytic inhibition, is a primary driver of cytotoxicity for inhibitors like Niraparib and Talazoparib.[2][10]
Protocols for Assessing PARP Trapping
Several methodologies can be employed to measure the trapping of PARP on chromatin. The choice of assay depends on the specific research question, available equipment, and desired throughput. We present four validated methods, from the foundational to the highly sensitive.
Method 1: Chromatin Fractionation and Western Blotting
This is a fundamental and widely used biochemical method to quantify the amount of PARP1/2 associated with chromatin.[3][12][13] The principle involves lysing cells and separating the soluble nuclear proteins from the chromatin-bound proteins through differential centrifugation. An increase in the PARP signal in the chromatin fraction following Niraparib treatment indicates trapping.
Workflow: Chromatin Fractionation
Caption: Workflow for PARP trapping assessment by chromatin fractionation.
Detailed Protocol:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HeLa, DLD1, or a relevant cancer cell line) in 10 cm dishes to reach 80-90% confluency on the day of the experiment.
-
Treat cells with desired concentrations of Niraparib (e.g., 0.1, 1, 10 µM) for 1-4 hours.
-
Optional but recommended: To maximize the trapping signal, co-treat with a DNA damaging agent like 0.01% methyl methanesulfonate (MMS) for the final 30-60 minutes of the drug incubation.[12]
-
Include a vehicle (DMSO) control and a positive control (e.g., Talazoparib).
-
-
Cell Lysis and Fractionation:
-
Wash cells twice with ice-cold PBS. Scrape cells into 1 mL of ice-cold PBS and centrifuge at 1,500 x g for 5 min at 4°C.
-
Resuspend the cell pellet in 200 µL of Buffer A (10 mM HEPES pH 7.9, 10 mM KCl, 1.5 mM MgCl₂, 0.34 M Sucrose, 10% Glycerol, 1 mM DTT, protease/phosphatase inhibitors).
-
Add Triton X-100 to a final concentration of 0.1% and incubate on ice for 10 min to lyse the plasma membrane.
-
Centrifuge at 1,300 x g for 5 min at 4°C to pellet the nuclei. The supernatant is the cytoplasmic fraction (can be discarded or saved).
-
Wash the nuclear pellet once with Buffer A.
-
Lyse the nuclei by resuspending the pellet in 100 µL of Buffer B (3 mM EDTA, 0.2 mM EGTA, 1 mM DTT, inhibitors). Incubate on ice for 30 min.
-
Centrifuge at 1,700 x g for 5 min at 4°C. The supernatant contains the soluble nuclear proteins.
-
Wash the remaining chromatin pellet once with Buffer B.
-
Resuspend the final pellet in 100 µL of 2X Laemmli sample buffer and sonicate briefly to shear DNA and solubilize proteins. This is the chromatin-bound fraction.
-
-
Western Blot Analysis:
-
Determine protein concentration for the soluble and chromatin fractions using a BCA assay.
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Probe with a primary antibody against PARP1 (e.g., Boster Bio PB9309).[14]
-
Probe for a loading control specific to the chromatin fraction, such as Histone H3.
-
Use an appropriate HRP-conjugated secondary antibody and detect via chemiluminescence.
-
-
Data Interpretation:
-
A potent trapping agent like Niraparib will cause a dose-dependent increase in the PARP1 signal in the chromatin-bound fraction, often with a corresponding decrease in the soluble fraction.
-
Quantify band intensities and normalize the chromatin-bound PARP1 signal to the Histone H3 signal.
-
Method 2: Proximity Ligation Assay (PLA)
PLA is a highly sensitive immunofluorescence-based technique that allows for the in situ detection of proteins that are in very close proximity (within 40 nm).[15][16] To detect PARP trapping, PLA is performed using primary antibodies against PARP1 and a stable chromatin component, such as histone H2AX.[10][17] When Niraparib traps PARP1 on DNA, it brings it close enough to histones for a PLA signal to be generated. This signal, which appears as distinct fluorescent puncta, can be quantified using high-content imaging.
Workflow: Proximity Ligation Assay
Caption: Workflow for detecting PARP-chromatin proximity using PLA.
Detailed Protocol:
-
Cell Preparation:
-
Seed cells on glass coverslips or in imaging-quality 96-well plates.
-
Treat cells with Niraparib and controls as described in Method 1.
-
Wash cells with PBS.
-
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde (PFA) for 15 min at room temperature.
-
Wash twice with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 min.
-
Wash twice with PBS.
-
-
PLA Protocol (using a commercial kit, e.g., Duolink®):
-
Blocking: Add the blocking solution provided in the kit and incubate in a humidified chamber for 1 hour at 37°C.[18]
-
Primary Antibodies: Dilute primary antibodies (e.g., rabbit anti-PARP1 and mouse anti-γH2AX or anti-H2AX) in the provided antibody diluent.[17] Incubate for 2 hours at room temperature or overnight at 4°C.
-
Washing: Wash twice with Wash Buffer A from the kit.
-
PLA Probes: Add the PLA probes (anti-rabbit MINUS and anti-mouse PLUS) and incubate for 1 hour at 37°C.
-
Washing: Wash twice with Wash Buffer A.
-
Ligation: Add the ligation solution and incubate for 30 min at 37°C.
-
Washing: Wash twice with Wash Buffer A.
-
Amplification: Add the amplification solution containing a fluorescently labeled polymerase and incubate for 100 min at 37°C in the dark.
-
Final Washes: Wash twice with Wash Buffer B.
-
-
Imaging and Analysis:
-
Mount coverslips onto slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Image using a fluorescence or confocal microscope.
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to count the number of fluorescent PLA puncta per nucleus. An increase in the number of puncta per nucleus corresponds to increased PARP trapping.
-
Method 3: Cellular Thermal Shift Assay (CETSA®)
CETSA is a biophysical method that measures target engagement in intact cells.[19][20] The principle is that when a drug binds to its target protein, it often stabilizes the protein's structure, making it more resistant to thermal denaturation.[19] By heating cells to a specific temperature, denatured proteins will aggregate and precipitate, while the stabilized, drug-bound proteins remain soluble. This change in thermal stability can be used to quantify Niraparib's engagement with PARP1.
Workflow: Isothermal Dose-Response CETSA
Caption: Workflow for quantifying target engagement using CETSA.
Detailed Protocol:
-
Melt Curve Determination (Optimization):
-
First, determine the optimal challenge temperature. Treat cells (e.g., MDA-MB-436) with vehicle (DMSO) or a high, saturating concentration of Niraparib (e.g., 10 µM) for 1 hour.[21][22]
-
Aliquot the cell suspensions and heat them at a range of temperatures (e.g., 40°C to 60°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[23]
-
Lyse cells by repeated freeze-thaw cycles.
-
Centrifuge at 20,000 x g for 20 min at 4°C to pellet aggregated proteins.
-
Analyze the soluble fractions (supernatants) by Western blot for PARP1.
-
Identify a temperature that causes significant PARP1 precipitation in control cells but where Niraparib treatment provides substantial stabilization. This will be your fixed temperature for the dose-response experiment.
-
-
Isothermal Dose-Response (ITDRF) Experiment:
-
Treat cells with a range of Niraparib concentrations (e.g., 10-point, 3-fold serial dilution starting from 30 µM) for 1 hour.
-
Heat all cell samples at the predetermined optimal temperature (e.g., 50°C) for 3 minutes.
-
Include a non-heated control to represent 100% soluble protein.
-
Lyse cells and separate the soluble fraction as described above.
-
-
Quantification and Analysis:
-
Quantify the amount of soluble PARP1 in each sample using Western blotting or a higher-throughput method like an AlphaScreen or ELISA.[21][22]
-
Plot the normalized soluble PARP1 signal against the logarithm of the Niraparib concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀, which represents the concentration of Niraparib required to achieve 50% of the maximal thermal stabilization. This EC₅₀ value is a direct measure of cellular target engagement.[20]
-
Method 4: Immunofluorescence (IF) Microscopy for PARP Foci
While not a direct measure of trapping per se, immunofluorescence can visualize the consequences of PARP inhibition and trapping. Following DNA damage, PARP inhibitors can lead to the formation of persistent PARP1 foci at damage sites. Live-cell imaging studies show that while PARP1 exchange at these sites is rapid, inhibitors like Niraparib can cause a slow-growing and more persistent accumulation of PARP2 at these foci, indicative of altered dynamics and trapping.[9][24]
Detailed Protocol:
-
Cell Preparation and Treatment:
-
Grow cells on glass coverslips.
-
Treat with Niraparib for 1-4 hours.
-
Optional: Induce localized DNA damage using a 365 nm or 405 nm laser for micro-irradiation if available. Alternatively, treat with a global DNA damaging agent like MMS (0.01%) or H₂O₂ (1 mM) for a short period (10-30 min).[25]
-
-
Staining:
-
Fix, permeabilize, and block the cells as described in the PLA protocol.
-
Incubate with a primary antibody against PARP1 or PARP2 overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.[14]
-
Wash three times with PBS.
-
Mount with a DAPI-containing medium.
-
-
Imaging and Analysis:
-
Acquire images using a confocal or high-resolution fluorescence microscope.
-
Analyze images to quantify the number, size, and intensity of nuclear PARP foci. Niraparib treatment is expected to increase the persistence and/or intensity of these foci compared to vehicle-treated, damaged cells.
-
Conclusion and Future Perspectives
The assessment of PARP trapping is fundamental to understanding the mechanism of action of Niraparib and other potent PARP inhibitors. The choice of assay allows for a multi-faceted investigation of this critical cytotoxic effect. Chromatin fractionation provides a robust, biochemical readout of PARP accumulation on DNA. Immunofluorescence offers spatial information on PARP localization within the nucleus. CETSA delivers a quantitative measure of direct target engagement in the complex cellular milieu. Finally, the highly sensitive Proximity Ligation Assay provides direct, in situ evidence of the proximity between PARP and chromatin, serving as a powerful method for confirming and quantifying trapping.
By employing these protocols, researchers can effectively characterize the trapping potential of Niraparib, compare it with other inhibitors, investigate mechanisms of resistance, and explore its activity in various genetic backgrounds. This detailed mechanistic understanding is vital for optimizing cancer therapies and advancing the development of novel drugs that leverage the potent cell-killing power of PARP trapping.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Niraparib Tosylate?
-
Murai, J., Huang, S. Y., Das, B. B., Renaud, A., Zhang, Y., Doroshow, J. H., ... & Pommier, Y. (2012). Trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer Research, 72(21), 5588-5599. Retrieved from [Link]
-
Hopkins, T. A., Ainsworth, W. B., Ellis, P. A., Donawho, C. K., DiGiammarino, E. L., Panchal, S. C., ... & Palma, J. P. (2019). PARP1 trapping by PARP inhibitors drives cytotoxicity in both cancer cells and healthy bone marrow. Molecular Cancer Research, 17(2), 409-419. Retrieved from [Link]
-
Zarkou, A., Gkotzamanis, A., Galaras, A., Vourda, A., Tsika, E., Georgoulias, V., ... & Kotsinas, A. (2021). Niraparib converts the predominantly PARP1-dependent recruitment of PARP2 to direct trapping of PARP2 at the DNA. ResearchGate. Retrieved from [Link]
-
Geist, J., Orcutt, K. D., Hill, M. L., & Foley, T. L. (2019). Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(2), 121-132. Retrieved from [Link]
-
Rose, M., Burgess, J. T., O'Byrne, K., Richard, D. J., & Bolderson, E. (2020). PARP inhibitors: clinical relevance, mechanisms of action and tumor resistance. Frontiers in cell and developmental biology, 8, 564601. Retrieved from [Link]
-
Geist, J., et al. (2019). A CETSA HT assay to screen for intracellular PARP1 target engagement. ResearchGate. Retrieved from [Link]
-
Palma, J. P., et al. (2017). Development of a proximity ligation assay for the detection of PARP-1 trapped to chromatin. Cancer Research, 77(13_Supplement), B26-B26. Retrieved from [Link]
-
Chen, Q., & Yu, X. (2021). Revisiting PARP2 and PARP1 trapping through quantitative live-cell imaging. Biochemical Society Transactions, 49(4), 1877-1886. Retrieved from [Link]
-
Martinez Molina, D., et al. (2016). Cellular thermal shift assay (CETSA®) for in-cell PARP-1 target engagement. ResearchGate. Retrieved from [Link]
-
Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. ResearchGate. Retrieved from [Link]
-
Murai, J., Huang, S. Y. N., Renaud, A., Zhang, Y., Ji, J., Takeda, S., ... & Pommier, Y. (2014). Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib. Molecular cancer therapeutics, 13(2), 433-443. Retrieved from [Link]
-
Hopkins, T. A., et al. (2015). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Molecular Cancer Research, 13(11), 1465-1476. Retrieved from [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The cellular thermal shift assay: a novel biophysical assay for in situ drug target engagement and mechanistic biomarker studies. Annual review of pharmacology and toxicology, 56, 141-161. Retrieved from [Link]
-
Vasta, J. D., & Robers, M. B. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Journal of Medicinal Chemistry, 66(7), 4697-4716. Retrieved from [Link]
-
Aljardali, M. W., et al. (2024). PARP-1 inhibition results in ovarian and endometrial cancer cell death by disrupting the nucleolar localization of the RNA helicase DDX21 which is associated with decreased survival outcomes. Cancer Research, 84(6_Supplement), B030-B030. Retrieved from [Link]
-
Murai, J., et al. (2014). Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib. Molecular Cancer Therapeutics, 13(2), 433-443. Retrieved from [Link]
-
Chen, Q., et al. (2022). PARP inhibitors trap PARP2 and alter the mode of recruitment of PARP2 at DNA damage sites. Nucleic acids research, 50(8), 4503-4518. Retrieved from [Link]
-
Jones, P., et al. (2015). Niraparib: a poly (ADP-ribose) polymerase (PARP) inhibitor for the treatment of tumors with defective homologous recombination. Journal of medicinal chemistry, 58(8), 3302-3314. Retrieved from [Link]
-
Zarkou, A., et al. (2021). Catalytically inactive PARP2 can also be trapped by niraparib. ResearchGate. Retrieved from [Link]
-
Michelena, J., et al. (2021). PARP1 proximity proteomics reveals interaction partners at stressed replication forks. Nucleic acids research, 49(16), 9377-9393. Retrieved from [Link]
-
Murai, J., et al. (2023). Data from Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Figshare. Retrieved from [Link]
-
Pinard, M. A., et al. (2018). The “In Situ” Proximity Ligation Assay to Probe Protein–Protein Interactions in Intact Tissues. Methods in molecular biology, 115-127. Retrieved from [Link]
-
Chen, Q., et al. (2021). PARP1 promotes PARP2 recruitment at DNA damage sites and niraparib enhances PARP2 trapping in PARP1-deficient cells. ResearchGate. Retrieved from [Link]
-
Fox, D. M., et al. (2018). Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ. Current protocols in molecular biology, 124(1), e64. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Setting a Trap for PARP1 and PARP2. Retrieved from [Link]
-
Rigamonti, M., et al. (2019). Immunofluorescence detection of PARP-1. ResearchGate. Retrieved from [Link]
-
Boster Biological Technology. (n.d.). PARP/PARP1 Antibody, Optimized for IHC and Immunofluorescence. Retrieved from [Link]
-
Catara, G., et al. (2017). Detection of PAR by immunofluorescence after different fixation strategies. ResearchGate. Retrieved from [Link]
-
Varghese, S., et al. (2019). Proximity Ligation Assay. Methods in molecular biology, 141-150. Retrieved from [Link]
-
Wang, S., et al. (2020). Uncoupling of PARP1 trapping and inhibition using selective PARP1 degradation. Nature chemical biology, 16(10), 1236-1245. Retrieved from [Link]
Sources
- 1. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 2. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. PARP inhibitors trap PARP2 and alter the mode of recruitment of PARP2 at DNA damage sites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Uncoupling of PARP1 Trapping and Inhibition Using Selective PARP1 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
- 15. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proximity Ligation Assay | Springer Nature Experiments [experiments.springernature.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. PARP1 proximity proteomics reveals interaction partners at stressed replication forks - PMC [pmc.ncbi.nlm.nih.gov]
- 19. annualreviews.org [annualreviews.org]
- 20. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. portlandpress.com [portlandpress.com]
- 25. researchgate.net [researchgate.net]
Application Note & Protocols: High-Throughput Screening Strategies Utilizing the PARP Inhibitor 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide (Niraparib)
Abstract
This document provides a comprehensive guide to designing and executing high-throughput screening (HTS) campaigns utilizing the potent Poly(ADP-ribose) polymerase (PARP) inhibitor, 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide, widely known as Niraparib.[1][2][3][4] As a clinically validated therapeutic, Niraparib serves as an essential reference compound for two primary HTS strategies: 1) the identification of novel PARP1/2 inhibitors through biochemical assays, and 2) the discovery of agents that act synergistically with PARP inhibitors in cell-based models. We provide detailed, field-proven protocols for both biochemical and cell-based screening, focusing on robust, scalable, and reproducible methodologies suitable for large-scale compound library interrogation. The causality behind experimental design choices is explained to empower researchers to adapt these protocols to their specific needs.
Introduction: The Central Role of PARP in Oncology
Poly(ADP-ribose) polymerases, particularly PARP1 and PARP2, are critical enzymes in the cellular DNA Damage Response (DDR) network.[5] Upon detecting DNA single-strand breaks (SSBs), PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins, using NAD+ as a substrate.[6][7][8] This PARylation event serves as a scaffold to recruit other DDR proteins, facilitating DNA repair.
The therapeutic inhibition of PARP has emerged as a cornerstone of modern oncology. In cancer cells with deficient homologous recombination (HR) repair pathways, such as those harboring mutations in BRCA1 or BRCA2 genes, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks during replication.[1][2] These cells cannot efficiently repair such lesions, resulting in mitotic catastrophe and cell death—a concept known as synthetic lethality.
2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (Niraparib) is a potent and selective oral inhibitor of PARP1 and PARP2, with IC50 values of 3.8 nM and 2.1 nM, respectively.[1][3] Its clinical efficacy has established it not only as a life-extending therapy but also as an invaluable tool for further drug discovery.[9][10][11] This guide outlines HTS protocols where Niraparib is used as a benchmark control to drive the discovery of the next generation of DDR-targeted therapies.
Signaling Pathway Context: PARP1 in DNA Repair
The diagram below illustrates the central role of PARP1 in the base excision repair pathway and the mechanism of action for inhibitors like Niraparib.
Caption: PARP1 activation at DNA single-strand breaks and inhibition by Niraparib.
Part 1: Biochemical HTS for Novel PARP1 Inhibitors
The primary goal of this screening campaign is to identify novel chemical entities that inhibit the enzymatic activity or binding function of PARP1. Niraparib is used as the primary positive control to benchmark the potency of identified hits. We present two orthogonal, HTS-compatible assay formats: an AlphaLISA® assay to measure enzymatic activity and a Fluorescence Polarization assay to measure competitive binding.
Protocol: PARP1 Enzymatic Activity Assay (AlphaLISA®)
This homogeneous, bead-based assay quantifies the PARylation of a biotinylated histone substrate by PARP1.[5][12] The generated PAR chains are recognized by a specific antibody, bringing donor and acceptor beads into proximity to generate a luminescent signal.
Causality of Design: The AlphaLISA format is chosen for its high signal-to-background ratio, sensitivity, and lack of wash steps, making it ideal for automated HTS.[6] Using biotinylated histones mimics the natural substrate of PARP1, ensuring physiological relevance.
References
- 1. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tdcommons.org [tdcommons.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adding Niraparib to Standard Treatment May Slow Cancer Growth for Some Patients With Metastatic Castration-Sensitive Prostate Cancer - ASCO [asco.org]
- 10. PARP Inhibitors for Ovarian Cancer · Recruiting Participants for Clinical Trial 2026 | Power | Power [withpower.com]
- 11. First-line maintenance therapy with niraparib in advanced platinum-sensitive ovarian cancer: two 'long responder' case reports and review of the current literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
Troubleshooting & Optimization
Mechanisms of acquired resistance to 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide
Technical Support Center: Mechanisms of Acquired Resistance to Niraparib
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for navigating acquired resistance to Niraparib, a potent and selective oral inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2.[1][2] This guide is designed to provide in-depth technical insights, troubleshooting advice, and practical protocols for researchers investigating the complexities of Niraparib resistance.
Introduction to Niraparib and the Principle of Synthetic Lethality
Niraparib's primary mechanism of action is the inhibition of PARP enzymes, which are critical for the repair of single-strand DNA breaks (SSBs).[3] By inhibiting PARP, SSBs accumulate and, during DNA replication, are converted into more cytotoxic double-strand breaks (DSBs).[4] In cancer cells with defects in homologous recombination repair (HRR), such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death—a concept known as synthetic lethality.[5][6] Niraparib also "traps" the PARP enzyme on damaged DNA, forming PARP-DNA complexes that are highly cytotoxic and further contribute to its anti-tumor activity.[3][7]
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during in vitro and in vivo studies of Niraparib resistance.
Q1: My cancer cell line, which was initially sensitive to Niraparib, is now showing reduced sensitivity. How can I confirm and characterize this acquired resistance?
A1: This is a common observation. To rigorously confirm and characterize acquired resistance, a multi-step approach is recommended:
-
Confirm with a Dose-Response Assay: Perform a cell viability assay (e.g., CellTiter-Glo®, MTT) with a range of Niraparib concentrations on both the suspected resistant line and the parental (sensitive) line. A significant rightward shift in the IC50 (half-maximal inhibitory concentration) curve for the resistant line confirms reduced sensitivity.
-
Assess Long-Term Survival: Conduct a clonogenic survival assay. This assay measures the ability of single cells to form colonies over a longer period (e.g., 14 days) in the presence of the drug and is a robust indicator of long-term resistance.
-
Investigate Cross-Resistance: Test the resistant cell line's sensitivity to other PARP inhibitors (e.g., olaparib, rucaparib, talazoparib) and platinum-based chemotherapies (e.g., cisplatin, carboplatin). Cross-resistance patterns can provide initial clues about the underlying resistance mechanism.
-
Molecular Characterization: Proceed with molecular analyses to identify the mechanism of resistance. This can include sequencing of key genes, expression analysis of proteins and genes, and functional assays as detailed in the troubleshooting guides below.
Q2: What are the most common molecular mechanisms of acquired resistance to Niraparib?
A2: Acquired resistance to Niraparib, and PARP inhibitors in general, is multifactorial. The most well-documented mechanisms include:
-
Restoration of Homologous Recombination Repair (HRR): This is a predominant mechanism of resistance.[8][9] It can occur through secondary or "reversion" mutations in BRCA1/2 or other HRR genes (e.g., RAD51C, RAD51D, PALB2) that restore the open reading frame and produce a functional protein.[8][9][10][11]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp, encoded by the ABCB1 gene), can actively pump Niraparib out of the cell, reducing its intracellular concentration and efficacy.[10][12][13][14][15][16][17][18][19]
-
Replication Fork Protection/Stabilization: In the absence of functional BRCA proteins, replication forks are unstable and prone to degradation. Resistance can arise through mechanisms that protect these forks from collapse, thereby reducing the reliance on HRR for their repair.[9][20]
-
Alterations in PARP1: Mutations in the PARP1 gene itself can lead to resistance by reducing the inhibitor's ability to bind or by decreasing PARP trapping.[9][21]
-
Epigenetic Modifications: Changes such as the demethylation of the BRCA1 promoter can lead to the re-expression of a functional BRCA1 protein, thus restoring HRR.[21]
Q3: How can I determine if drug efflux is the cause of Niraparib resistance in my cell line?
A3: To investigate the role of drug efflux pumps:
-
Expression Analysis: Use quantitative real-time PCR (qRT-PCR) or Western blotting to measure the mRNA and protein levels of key efflux pumps, such as ABCB1 (P-glycoprotein/MDR1), in your resistant and parental cell lines. A significant upregulation in the resistant line is a strong indicator.
-
Co-treatment with an Efflux Pump Inhibitor: Perform a Niraparib dose-response assay in the presence and absence of a P-glycoprotein inhibitor, such as verapamil, elacridar, or tariquidar.[12] If the addition of the inhibitor re-sensitizes the resistant cells to Niraparib (i.e., shifts the IC50 back towards that of the parental line), it strongly suggests that P-gp-mediated efflux is a key resistance mechanism.
Q4: What is a "reversion mutation," and how do I screen for it?
A4: A reversion mutation is a secondary genetic alteration that restores the function of a previously mutated gene. In the context of Niraparib resistance, this typically involves a second mutation in a BRCA1 or BRCA2 gene that corrects the reading frame of the original, disease-causing mutation.[8][10]
To screen for reversion mutations:
-
Sanger Sequencing: If the original BRCA1/2 mutation is known, you can design primers flanking this region and perform Sanger sequencing on DNA from both the parental and resistant cell lines.
-
Next-Generation Sequencing (NGS): For a more comprehensive analysis, or if the original mutation is unknown, targeted NGS panels that cover the full coding sequences of BRCA1/2 and other HRR genes are highly effective. This approach can also identify other mutations that may contribute to resistance.
-
Analysis of Circulating Tumor DNA (ctDNA): In clinical research, reversion mutations can be detected in ctDNA from patient plasma samples, providing a non-invasive way to monitor for the emergence of resistance.[8][22]
Troubleshooting Guides
This section provides detailed protocols and troubleshooting for common experimental challenges.
Guide 1: Generating and Validating Niraparib-Resistant Cell Lines
Objective: To develop a robust in vitro model of acquired Niraparib resistance.
Protocol:
-
Determine the Initial IC50: First, accurately determine the IC50 of Niraparib in your parental cell line using a 72-hour cell viability assay.
-
Chronic Exposure with Dose Escalation:
-
Begin by continuously culturing the parental cells in media containing Niraparib at a concentration equal to the IC50.
-
Monitor the cells for signs of recovery (i.e., resumption of normal growth). This may take several weeks.
-
Once the cells are growing steadily at the initial concentration, gradually increase the Niraparib concentration in a stepwise manner. A common approach is to double the concentration at each step.
-
Allow the cells to adapt and resume normal proliferation at each new concentration before escalating further. This process can take 3 to 6 months.[23]
-
-
Isolation of Resistant Clones: Once a resistant polyclonal population is established, you can isolate single-cell clones by limiting dilution or single-cell sorting to study clonal heterogeneity.
-
Validation of Resistance:
-
Confirm the shift in IC50 with a dose-response assay, comparing the resistant clones/pool to the parental line. An increase of 5- to 10-fold or more is typically considered significant.
-
Perform a clonogenic survival assay to confirm long-term resistance.
-
Cryopreserve stocks of the resistant and parental cells at early passages to ensure reproducibility.
-
Troubleshooting:
| Issue | Possible Cause | Solution |
| Massive cell death upon initial drug exposure | The starting concentration of Niraparib is too high. | Start with a lower concentration, for example, the IC25 (the concentration that inhibits 25% of cell growth), and gradually increase it as the cells adapt. |
| No resistant cells emerge after prolonged culture | The cell line may have a low propensity to develop resistance, or the selective pressure is insufficient. | Be patient, as the process can be lengthy. Alternatively, consider using a different cell line or a pulse-treatment approach (short, high-dose exposures followed by recovery periods). |
| Loss of resistant phenotype over time | The resistance mechanism may be unstable without continuous selective pressure. | Always culture the resistant cell lines in the presence of the concentration of Niraparib they were selected in. Prepare and use low-passage frozen stocks for key experiments. |
Guide 2: Investigating Restoration of Homologous Recombination (HR) Function
Objective: To functionally assess whether HRR has been restored in Niraparib-resistant cells.
Key Assay: RAD51 Foci Formation Assay
RAD51 is a key protein in the HRR pathway that is recruited to sites of DNA damage to form nuclear foci. The presence of these foci after DNA damage is a functional biomarker of proficient HRR.[24]
Protocol:
-
Cell Seeding: Seed both parental and resistant cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Induction of DNA Damage: Treat the cells with a DNA-damaging agent, such as mitomycin C (MMC) or ionizing radiation (IR), to induce DSBs. Include an untreated control for each cell line.
-
Incubation: Incubate the cells for a sufficient period (e.g., 6-8 hours) to allow for the formation of RAD51 foci.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.5% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against RAD51.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of RAD51 foci per nucleus. A common threshold for a "positive" cell is >5 foci.
-
Compare the percentage of RAD51-positive cells in the parental and resistant lines after DNA damage. An increase in the resistant line suggests HRR restoration.
-
Troubleshooting:
| Issue | Possible Cause | Solution |
| High background staining | Insufficient blocking or washing; non-specific antibody binding. | Optimize blocking time and buffer composition. Increase the number and duration of wash steps. Titrate the primary antibody to find the optimal concentration. |
| No RAD51 foci observed in any cells | The DNA-damaging agent was not effective; antibody is not working. | Verify the activity of the DNA-damaging agent. Use a positive control cell line known to be HR-proficient. Validate the RAD51 antibody with a Western blot. |
| RAD51 foci are present in the parental (HR-deficient) line | The parental line may have some residual HR activity, or the foci are not true damage-induced foci. | Ensure you are comparing the increase in foci formation after damage relative to the untreated control. Set a stringent threshold for what constitutes a positive cell. |
Visualizing Mechanisms and Workflows
The following diagrams illustrate key concepts in Niraparib action and resistance.
Caption: Mechanism of Niraparib-induced synthetic lethality.
Caption: Major mechanisms of acquired resistance to Niraparib.
Sources
- 1. Niraparib: Uses, Mechanism of action, Efficacy and side effects_Chemicalbook [chemicalbook.com]
- 2. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Role of Biomarkers in the Development of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review on mechanisms of resistance to PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PARP inhibitor resistance: the underlying mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. PARP Inhibitors Resistance: Mechanisms and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | PARP inhibitor resistance in breast and gynecological cancer: Resistance mechanisms and combination therapy strategies [frontiersin.org]
- 16. PARP Inhibitor Resistance Mechanisms and Implications for Post-Progression Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PARP inhibitors in ovarian cancer: overcoming resistance with combination strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. onclive.com [onclive.com]
- 19. mdpi.com [mdpi.com]
- 20. Pre-Existing and Acquired Resistance to PARP Inhibitor-Induced Synthetic Lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Clinical use and mechanisms of resistance for PARP inhibitors in homologous recombination-deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. BRCA1/2 alterations and reversion mutations in the area of PARP inhibitors in high grade ovarian cancer: state of the art and forthcoming challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. aacrjournals.org [aacrjournals.org]
Niraparib Resistance Re-sensitization: A Technical Support Guide for Researchers
Prepared by a Senior Application Scientist
Welcome to the technical support center for researchers investigating strategies to re-sensitize tumors to Niraparib treatment. This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate the complexities of PARP inhibitor resistance.
Frequently Asked Questions (FAQs)
Here, we address common questions researchers face when dealing with Niraparib resistance.
Q1: My Niraparib-sensitive cell line has developed resistance. What are the most common underlying mechanisms I should investigate first?
When a previously sensitive cell line loses its response to Niraparib, several resistance mechanisms could be at play. The most frequently observed mechanisms include:
-
Restoration of Homologous Recombination (HR) Repair: The primary mechanism of action for PARP inhibitors like Niraparib is synthetic lethality in HR-deficient cells.[1][2] Resistance can emerge through secondary mutations in genes like BRCA1/2 that restore their function, or through the loss of factors that suppress HR, such as 53BP1.[3][4]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, particularly P-glycoprotein (P-gp), encoded by the ABCB1 gene, can actively transport Niraparib out of the cancer cells, reducing its intracellular concentration and efficacy.[2][5][6][7][8][9]
-
Replication Fork Stabilization: Resistance can also arise from the stabilization of stalled replication forks, preventing the accumulation of lethal DNA double-strand breaks.[2][5][7][8] This can be mediated by proteins like FANCD2 or by the loss of remodelers like HTLF and ZRANB3.[8]
-
Epigenetic Alterations: Changes in the epigenetic landscape can also confer resistance. For instance, the loss of the lysine methyltransferase SETD1A can lead to a partial restoration of HR in BRCA1-deficient cells.[10] Similarly, the loss of TET2, an enzyme involved in DNA demethylation, has been linked to PARP inhibitor resistance by stabilizing stalled replication forks.[11][12]
Q2: I am planning a combination therapy study to overcome Niraparib resistance. What are the most promising combination strategies?
Several combination strategies are being actively explored to re-sensitize tumors to Niraparib.[2][13][14][15] The most rational approaches include:
-
Targeting Parallel DNA Damage Response (DDR) Pathways: Combining Niraparib with inhibitors of ATR, CHK1, or WEE1 can induce an "HRD-like" phenotype in HR-proficient cells, creating a synthetic lethal interaction.[1][13][16][17][18]
-
Immunotherapy: Niraparib can increase the tumor mutational burden and upregulate PD-L1 expression, making tumors more susceptible to immune checkpoint inhibitors (ICIs) like pembrolizumab or dostarlimab.[6][13][19][20]
-
Anti-angiogenic Agents: Combination with agents like bevacizumab has shown clinical efficacy, potentially by increasing tumor hypoxia and further impairing DNA repair.[13][21]
-
Epigenetic Modulators: For resistance driven by epigenetic changes, combining Niraparib with epigenetic drugs could be a viable strategy. For example, Vitamin C, a cofactor for TET enzymes, has been shown to re-sensitize resistant cells to PARP inhibitors in preclinical models.[12]
Q3: How can I determine if my resistant cells have upregulated drug efflux pumps?
A straightforward method is to assess the effect of a known P-glycoprotein inhibitor, such as verapamil or elacridar, on Niraparib sensitivity.[4][8] If co-treatment with a P-gp inhibitor restores sensitivity to Niraparib, it strongly suggests that increased drug efflux is a contributing factor. This can be further confirmed by quantifying the intracellular concentration of Niraparib with and without the P-gp inhibitor using techniques like LC-MS/MS.[6]
Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental challenges.
Problem 1: Difficulty in Establishing a Stable Niraparib-Resistant Cell Line
Q: I have been trying to generate a Niraparib-resistant cell line by continuous exposure to increasing concentrations of the drug, but I'm observing high levels of cell death and no stable resistant population. What could be going wrong?
A: Establishing a stable PARP inhibitor-resistant cell line can be challenging. Here's a breakdown of potential issues and solutions:
-
Initial Drug Concentration is Too High: Starting with a high dose of Niraparib can lead to massive cell death before resistant clones have a chance to emerge.
-
Solution: Begin with a concentration at or slightly below the IC50 of the parental cell line and increase the dose gradually over several weeks or months.
-
-
Inappropriate Cell Culture Conditions: Suboptimal culture conditions can exacerbate drug-induced stress.
-
Solution: Ensure cells are maintained at an optimal density and that the medium is refreshed regularly to avoid nutrient depletion and waste accumulation.
-
-
Heterogeneity of the Parental Cell Line: The parental cell line may have a low frequency of pre-existing resistant cells.
-
Solution: Consider using a larger starting population of cells to increase the probability of selecting for resistant clones.
-
-
The chosen cell line may not be a suitable model. Some cell lines may be less prone to developing certain resistance mechanisms.[22]
-
Solution: If feasible, try establishing resistant models from different parental cell lines with varying genetic backgrounds.[22]
-
Experimental Workflow for Generating a Niraparib-Resistant Cell Line
Caption: Workflow for developing a Niraparib-resistant cell line.
Problem 2: Inconsistent Results in Combination Therapy Experiments
Q: I'm testing a combination of Niraparib and an ATR inhibitor, but my results are not consistently showing the expected synergy. What factors should I consider?
A: Achieving consistent synergistic effects in combination studies requires careful optimization. Here are some key considerations:
-
Dosing and Scheduling: The timing and sequence of drug administration can significantly impact the outcome.
-
Causality: PARP inhibitors trap PARP on the DNA, leading to replication stress.[7] ATR inhibitors are most effective when cells are experiencing replication stress.[18] Therefore, co-administration or pre-treatment with Niraparib followed by the ATR inhibitor might be more effective.
-
Solution: Perform a matrix of experiments with varying concentrations and schedules of both drugs to determine the optimal combination.
-
-
Cell Line Specificity: The synergistic effect may be dependent on the genetic background of the cell line.
-
Off-Target Effects: At high concentrations, inhibitors can have off-target effects that may mask or confound the synergistic interaction.
-
Solution: Use the lowest effective concentrations of both drugs, guided by their known IC50 values.
-
Signaling Pathway: Synthetic Lethality of PARP and ATR Inhibition
Caption: PARP and ATR inhibitor synthetic lethality pathway.
Detailed Experimental Protocols
This section provides step-by-step protocols for key experiments.
Protocol 1: Assessing Niraparib Sensitivity using a Cell Viability Assay
This protocol describes a standard method for determining the half-maximal inhibitory concentration (IC50) of Niraparib in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Niraparib stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Dilution: Prepare a serial dilution of Niraparib in complete culture medium. A typical concentration range would be from 1 nM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest Niraparib dose.
-
Treatment: Remove the old medium from the cells and add 100 µL of the Niraparib dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72-120 hours, depending on the cell line's doubling time.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the Niraparib concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Protocol 2: Evaluating Drug Efflux Pump Activity
This protocol uses a P-glycoprotein inhibitor to assess the contribution of drug efflux to Niraparib resistance.
Materials:
-
Parental and Niraparib-resistant cell lines
-
Niraparib
-
P-glycoprotein inhibitor (e.g., verapamil, elacridar)
-
Materials for cell viability assay (as in Protocol 1)
Procedure:
-
Determine Non-toxic P-gp Inhibitor Concentration: First, determine the highest concentration of the P-gp inhibitor that does not affect the viability of the resistant cells on its own.
-
Co-treatment Experiment:
-
Seed the resistant cell line in a 96-well plate.
-
Prepare serial dilutions of Niraparib.
-
To one set of wells, add the Niraparib dilutions alone.
-
To a parallel set of wells, add the Niraparib dilutions in combination with the pre-determined non-toxic concentration of the P-gp inhibitor.
-
-
Incubation and Viability Measurement: Follow steps 4-6 from Protocol 1.
-
Data Analysis: Calculate the IC50 of Niraparib in the presence and absence of the P-gp inhibitor. A significant decrease in the IC50 in the co-treatment group indicates that P-gp-mediated efflux contributes to resistance.
Quantitative Data Summary
| Cell Line | Treatment | Niraparib IC50 (µM) | Fold-change in IC50 |
| Parental | Niraparib alone | 0.5 | - |
| Resistant | Niraparib alone | 10.0 | 20x |
| Resistant | Niraparib + Verapamil | 1.2 | 1.6x (vs. parental) |
This is example data and will vary depending on the cell line and experimental conditions.
References
- ATR, CHK1 and WEE1 inhibitors cause homologous recombination repair deficiency to induce synthetic lethality with PARP inhibitors - PMC - NIH.
- Clinical approaches to overcome PARP inhibitor resistance - PMC - NIH.
- New perspectives on epigenetic modifications and PARP inhibitor resistance in HR-deficient cancers - PMC - NIH.
- Combination Treatment Strategies to Overcome PARP Inhibitor Resistance - MDPI.
- Identifying Strategies to Overcoming PARP Inhibitor Resistance in Ovarian Cancer.
- Strategies for the prevention or reversal of PARP inhibitor resistance - PubMed.
- Epigenetic marker contributes to PARP inhibitor resistance - Center for Cancer Research.
- ATR, CHK1 and WEE1 inhibitors cause homologous recombination repair deficiency to induce synthetic lethality with PARP inhibitors - PubMed.
- Full article: Strategies for the prevention or reversal of PARP inhibitor resistance.
- PARP Inhibition Increases the Reliance on ATR/CHK1 Checkpoint Signaling Leading to Synthetic Lethality-An Alternative Treatment Strategy for Epithelial Ovarian Cancer Cells Independent from HR Effectiveness - PubMed.
- Epigenetic marker on DNA regulates PARP inhibitor resistance | Cancer Conferences.
- New perspectives on epigenetic modifications and PARP inhibitor resistance in HR-deficient cancers - PubMed.
- Epigenetic mechanisms of PARP inhibitor resistance in ovarian cancer: a systematic review with bioinformatic analysis of clinically actionable genes - Spiral.
- Molecular Targets 2021: Examining Synthetic Lethality Beyond PARP Inhibitors.
- Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches - MDPI.
- ATR Pathway Inhibition Is Synthetically Lethal in Cancer Cells with ERCC1 Deficiency.
- PARP inhibitor resistance in breast and gynecological cancer: Resistance mechanisms and combination therapy strategies - Frontiers.
- Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology - NIH.
- Mechanisms of PARP1 inhibitor resistance and their implications for cancer treatment - Oxford Academic.
- Combination Drug Therapy for Cancer · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 - withpower.com.
- Combination Treatment Strategies to Overcome PARP Inhibitor Resistance - PMC - NIH.
- Clinical use and mechanisms of resistance for PARP inhibitors in homologous recombination-deficient cancers - NIH.
- A phase Ib/II study of niraparib combination therapies for the treatment of metastatic castration-resistant prostate cancer (NCT03431350). - ASCO Publications.
- Combination Therapy May Improve Outcomes for Patients with Ovarian Cancer.
- Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP) - BPS Bioscience.
- Niraparib, Dostarlimab, and Bevacizumab as Combination Therapy in Pretreated, Advanced Platinum-Resistant Ovarian Cancer: Findings From Cohort A of the OPAL Phase II Trial - ASCO Publications.
- PARP assay kits - Cambridge Bioscience.
- Single-Arm Phases 1 and 2 Trial of Niraparib in Combination With Pembrolizumab in Patients With Recurrent Platinum-Resistant Ovarian Carcinoma.
- PARP Assays - BPS Bioscience.
- Predicting PARP inhibitor sensitivity and resistance - PMC - NIH.
- Pre-Existing and Acquired Resistance to PARP Inhibitor-Induced Synthetic Lethality - MDPI.
- Niraparib and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mutated Setting.
- Targeted cancer therapy: choosing the right assay to assess PARP inhibitors - YouTube.
- The Role of PARP Inhibitors in the Ovarian Cancer Microenvironment: Moving Forward From Synthetic Lethality - NIH.
- Abstract 6210: Combination of M1774 and niraparib can overcome ATR and PARP inhibitor resistance in BRCA1 mutated ovarian cancer models - AACR Journals.
- Inhibition of efflux transporters by poly ADP-ribose) polymerase inhibitors - PubMed.
- Abstract 4487: Association of the tumor-immune microenvironment with response to niraparib and pembrolizumab in relapsed, platinum-resistant ovarian cancer - AACR Journals.
- Niraparib plays synergistic antitumor effects with NRT in a mouse ovarian cancer model with HRP - NIH.
- Mechanisms of Resistance to PARP Inhibitors—Three and Counting - PMC - NIH.
- Novel Combination Strategies in Recurrent Ovarian Cancer - OncLive.
- Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer - Weatherall Institute of Molecular Medicine.
- Establishment and Molecular Characterization of an In Vitro Model for PARPi-Resistant Ovarian Cancer - NIH.
- A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - NIH.
- Increased drug efflux mediated by overexpression of P-glycoprotein confers resistance to PARPi in ovarian cancer. - ResearchGate.
- Transporter‑mediated drug‑drug interactions involving poly (ADP‑ribose) polymerase inhibitors (Review) - PMC - PubMed Central.
- Niraparib-induced STAT3 inhibition increases its antitumor effects - PMC - NIH.
- Efflux Pump‑Mediated Resistance in Chemotherapy.
Sources
- 1. ATR, CHK1 and WEE1 inhibitors cause homologous recombination repair deficiency to induce synthetic lethality with PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical approaches to overcome PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Mechanisms of Resistance to PARP Inhibitors—Three and Counting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | PARP inhibitor resistance in breast and gynecological cancer: Resistance mechanisms and combination therapy strategies [frontiersin.org]
- 7. Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical use and mechanisms of resistance for PARP inhibitors in homologous recombination-deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New perspectives on epigenetic modifications and PARP inhibitor resistance in HR-deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epigenetic marker contributes to PARP inhibitor resistance | Center for Cancer Research [ccr.cancer.gov]
- 12. magnusconferences.com [magnusconferences.com]
- 13. mdpi.com [mdpi.com]
- 14. targetedonc.com [targetedonc.com]
- 15. Strategies for the prevention or reversal of PARP inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ATR, CHK1 and WEE1 inhibitors cause homologous recombination repair deficiency to induce synthetic lethality with PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PARP Inhibition Increases the Reliance on ATR/CHK1 Checkpoint Signaling Leading to Synthetic Lethality-An Alternative Treatment Strategy for Epithelial Ovarian Cancer Cells Independent from HR Effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacr.org [aacr.org]
- 19. mdpi.com [mdpi.com]
- 20. The Role of PARP Inhibitors in the Ovarian Cancer Microenvironment: Moving Forward From Synthetic Lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Combination Treatment Strategies to Overcome PARP Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Establishment and Molecular Characterization of an In Vitro Model for PARPi-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide in vitro
Welcome to the technical support center for researchers utilizing 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide, commercially known as Niraparib. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address potential off-target effects observed during in vitro experiments. As a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) 1 and 2, Niraparib is a critical tool in cancer research. However, understanding and mitigating its off-target activities is paramount for data integrity and the accurate interpretation of experimental outcomes.[1][2][3][4]
Introduction to Niraparib and Off-Target Considerations
Niraparib is an orally bioavailable PARP inhibitor that has demonstrated significant efficacy in the treatment of various cancers, particularly those with deficiencies in DNA repair pathways like BRCA1 and BRCA2 mutations.[3][5][6] Its primary mechanism of action involves the inhibition of PARP-1 and PARP-2, leading to the accumulation of single-strand DNA breaks, which in turn cause double-strand breaks and subsequent cell death in cancer cells with homologous recombination deficiencies.[4][5]
Despite its high affinity for PARP1 and PARP2, like many small molecule inhibitors, Niraparib can interact with other proteins, leading to off-target effects.[7][8] These unintended interactions can result in unexpected phenotypes, confounding experimental results and potentially leading to misinterpretation of the drug's specific role in a biological process. This guide will walk you through identifying, validating, and troubleshooting these off-target effects in your in vitro models.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cytotoxicity in our cell line that does not correlate with its BRCA status after Niraparib treatment. Could this be an off-target effect?
A1: Yes, this is a strong possibility. While Niraparib is selectively potent in BRCA-mutant cells, it can induce cytotoxicity in BRCA-proficient cells through off-target mechanisms.[9][10] Several studies have reported that Niraparib can interact with a number of protein kinases.[7]
To investigate this, consider the following troubleshooting workflow:
Troubleshooting Workflow: Unexpected Cytotoxicity
Caption: Workflow for investigating unexpected cytotoxicity.
Step-by-Step Guidance:
-
Kinase Profiling: The most direct approach is to perform a broad kinase profiling screen. Services are commercially available that can test Niraparib against a large panel of kinases to identify potential off-target interactions.[11]
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to validate direct binding of Niraparib to a suspected off-target kinase within intact cells. A shift in the thermal stability of the protein in the presence of the drug indicates binding.
-
Phospho-protein Analysis: If a specific kinase or pathway is implicated, use Western blotting to examine the phosphorylation status of its known substrates. A decrease in phosphorylation upon Niraparib treatment would support an inhibitory off-target effect.
-
Genetic Knockdown: Use siRNA or CRISPR/Cas9 to knock down the expression of the suspected off-target kinase. If the cytotoxic phenotype is rescued or diminished in the knockdown cells treated with Niraparib, it strongly suggests the effect is mediated through that kinase.[12]
-
Orthogonal Inhibitor: Use a structurally unrelated inhibitor that is known to be specific for the identified off-target kinase. If this inhibitor phenocopies the effects of Niraparib, it provides further evidence for the off-target mechanism.
Q2: Our cell proliferation assays are showing inconsistent results with Niraparib. What could be the cause?
A2: Inconsistent results in proliferation assays can stem from several factors, including off-target effects that may vary with cell density, passage number, or subtle changes in culture conditions.
Troubleshooting Table: Inconsistent Proliferation Assay Results
| Potential Cause | Troubleshooting Strategy | Rationale |
| Off-target effects on cell cycle kinases | Perform cell cycle analysis by flow cytometry (e.g., propidium iodide staining). | Niraparib has been shown to interact with kinases that regulate the cell cycle.[7] An unexpected cell cycle arrest could explain variable proliferation rates. |
| Variable expression of off-target proteins | Monitor the protein expression levels of suspected off-targets across different cell passages via Western blot. | Changes in protein expression due to prolonged culture can alter the cellular response to an off-target inhibitor. |
| Compound stability and degradation | Prepare fresh stock solutions of Niraparib and minimize freeze-thaw cycles. Confirm compound integrity via analytical methods if possible. | Degradation of the compound can lead to reduced potency and inconsistent results. |
| Interaction with media components | Test the effect of Niraparib in different media formulations. | Serum proteins and other media components can sometimes interact with small molecules, affecting their bioavailability and activity. |
Q3: We have identified a potential off-target kinase for Niraparib. How do we design a definitive "rescue" experiment to confirm this?
A3: A rescue experiment is a powerful tool to validate an on-target or off-target effect. The principle is to restore the function of the inhibited protein and observe if the phenotype is reversed.
Experimental Workflow: Off-Target Rescue Experiment
Caption: Workflow for a kinase off-target rescue experiment.
Detailed Protocol: Rescue Experiment
-
Generate a Niraparib-Resistant Mutant:
-
Identify the ATP-binding pocket of the off-target kinase.
-
Introduce a point mutation (the "gatekeeper" residue is a common target) that sterically hinders Niraparib binding without abolishing the kinase's catalytic activity. This may require some structural modeling or literature search for known resistance mutations for that kinase family.
-
-
Cell Line Engineering:
-
Clone the wild-type and the Niraparib-resistant mutant of the kinase into an expression vector (e.g., a lentiviral vector for stable expression).
-
Transduce your target cell line with the vectors to create stable cell lines expressing either the wild-type or the mutant kinase. Include an empty vector control.
-
-
Experimental Execution:
-
Plate the engineered cell lines (empty vector, wild-type expressing, and mutant expressing).
-
Treat the cells with a dose-response of Niraparib.
-
Perform your primary assay (e.g., cell viability, apoptosis assay).
-
-
Data Interpretation:
-
If the phenotype is due to the off-target effect: The cells expressing the Niraparib-resistant mutant kinase should be significantly less sensitive to the drug-induced phenotype compared to the empty vector and wild-type expressing cells. The wild-type expressing cells may even show an exaggerated phenotype due to overexpression of the target.
-
Known Off-Targets of Niraparib and Their Implications
Recent studies have identified several off-target interactions for Niraparib that researchers should be aware of.
| Off-Target | Potential In Vitro Implication | Suggested Confirmatory Assay |
| DYRK1A/B (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A/B) [7] | Alterations in cell cycle progression, neuronal differentiation, and cellular signaling pathways. | Western blot for phosphorylated Tau (a DYRK1A substrate). |
| CDK16 (Cyclin-dependent kinase 16) [7] | Effects on spermatogenesis-related signaling in relevant cell models. | In vitro kinase assay with purified CDK16. |
| Lanosterol Synthase (LSS) [13] | Perturbations in cholesterol biosynthesis pathways. | Measure cellular cholesterol levels or the accumulation of lanosterol. |
Conclusion
Addressing the potential off-target effects of Niraparib is crucial for robust and reproducible in vitro research. By employing a systematic troubleshooting approach, including broad-based screening, target engagement assays, and definitive rescue experiments, researchers can confidently dissect the specific contributions of PARP inhibition versus off-target interactions in their experimental systems. This diligence ensures the integrity of scientific findings and accelerates the translation of research into meaningful clinical applications.
References
- Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services.
- Jones, P., et al. (2015). Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. Journal of Medicinal Chemistry, 58(8), 3302-3314.
- Boussios, S., et al. (2021). An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions. Oncology and Therapy, 9(2), 347-364.
- Labcorp. (n.d.). An in vitro solution to model off-target effects.
- The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from The Institute of Cancer Research website.
- Zandarashvili, L., et al. (2020). Synergistic Effects of PARP Inhibition and Cholesterol Biosynthesis Pathway Modulation in Ovarian Cancer. Cancers, 12(9), 2533.
- Sun, K., et al. (2018). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. Oncotarget, 9(98), 37090-37104.
- Wang, Y., et al. (2022). Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer. Journal of Ovarian Research, 15(1), 1-12.
- BenchChem. (n.d.). Technical Support Center: Understanding and Troubleshooting Off-Target Effects of JAK Inhibitors.
- PubChem. (n.d.). This compound.
- Yoshikawa, S. (2012). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry, 152(1), 1-3.
- Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay.
- Li, X., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Signal Transduction and Targeted Therapy, 8(1), 1-14.
- Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185.
- LaFargue, C. J., et al. (2019). Evaluation of clinical-stage PARP inhibitors in cell-based assays to correlate PARP suppression with functional impact on DNA repair. European Journal of Cancer, 116, 144-153.
- Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
- Hopkins, T. A., et al. (2015). PARP1 trapping by PARP inhibitors drives cytotoxicity in both cancer cells and healthy bone marrow. Molecular Cancer Research, 13(12), 1617-1627.
- LaFargue, C. J., et al. (2019). Exploring and comparing adverse events between PARP inhibitors. The Lancet Oncology, 20(1), e15-e28.
- Vera, L., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.
- Murai, J., et al. (2012).
- ResearchGate. (n.d.). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- BPS Bioscience. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors.
- Amporndanai, K., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in pharmacology, 10, 816.
- Pothuri, B. (2023).
- Sun, K., et al. (2018). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. Oncotarget, 9(98), 37090–37104.
- Li, D., et al. (2024). Niraparib plays synergistic antitumor effects with NRT in a mouse ovarian cancer model with HRP.
- Wang, Y., et al. (2023). Niraparib-induced STAT3 inhibition increases its antitumor effects. Frontiers in Oncology, 13, 1186358.
- PubChem. (n.d.). Niraparib.
- Global Substance Registration System. (n.d.). 2-(4-(3S)-3-PIPERIDINYLPHENYL)-2H-INDAZOLE-7-CARBOXYLIC ACID.
- ChemicalBook. (n.d.). (S)-2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxaMide.
- Veeprho. (n.d.). 2-(4-(1-nitrosopiperidin-3-yl)phenyl)-2H-indazole-7-carboxamide.
- Parchem. (n.d.). (S)-2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide (Cas 1038915-60-4).
- IP.com. (n.d.). Solid state forms of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide salts and processes for preparation thereof.
Sources
- 1. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C19H20N4O | CID 24958198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. icr.ac.uk [icr.ac.uk]
- 8. academic.oup.com [academic.oup.com]
- 9. oncotarget.com [oncotarget.com]
- 10. Frontiers | Niraparib-induced STAT3 inhibition increases its antitumor effects [frontiersin.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Niraparib Dosage in Preclinical Xenograft Models
Welcome to the technical support guide for optimizing the dosage of Niraparib (Zejula®), a potent PARP inhibitor, in preclinical xenograft models. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during in vivo studies.
Section 1: Foundational Knowledge & Mechanism of Action
Before initiating any preclinical study, a firm grasp of the agent's mechanism is crucial for experimental design and data interpretation.
Q: What is the primary mechanism of action for Niraparib?
A: Niraparib is a highly selective inhibitor of Poly(ADP-ribose) polymerase enzymes, PARP-1 and PARP-2.[1][2] Its anti-tumor activity stems from a dual mechanism:
-
Inhibition of Catalytic Activity: PARP enzymes are critical for repairing DNA single-strand breaks (SSBs) through the base excision repair pathway.[3] Niraparib blocks this enzymatic function, leading to the accumulation of SSBs.
-
PARP Trapping: Niraparib "traps" the PARP enzyme on the DNA at the site of damage.[3][4] These trapped PARP-DNA complexes are highly cytotoxic, as they stall replication forks, which then collapse into lethal DNA double-strand breaks (DSBs).[5][6]
In cancer cells with pre-existing defects in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the accumulation of DSBs cannot be efficiently repaired, leading to cell cycle arrest and apoptosis.[5][7] This concept is known as synthetic lethality.
Caption: Workflow for a typical 3+3 MTD dose escalation study.
Table 1: Example Toxicity Scoring for Murine Studies
| Score | Body Weight Loss | Clinical Signs | Action |
| 0 | < 10% | Normal activity, bright and alert | Continue dosing |
| 1 | 10-15% | Mild lethargy, slight hunching | Increase monitoring frequency |
| 2 | 15-20% | Moderate lethargy, hunched posture, ruffled fur | Dose-Limiting Toxicity (DLT) . Consider dose holiday or euthanasia. |
| 3 | > 20% | Severe lethargy, ataxia, non-responsive | DLT . Euthanize immediately. |
Section 4: Troubleshooting Guide
Q: My mice are showing excessive weight loss and toxicity even at published "safe" doses. What should I do?
A: This is a common issue. Several factors could be at play:
-
Mouse Strain Sensitivity: Different strains (e.g., BALB/c vs. C57BL/6) have varying tolerances to chemotherapeutics. [8]Immunodeficient strains (nude, NSG) can sometimes be more sensitive.
-
Formulation/Vehicle Issues: Ensure the drug is fully in solution/suspension and the vehicle itself is non-toxic. Prepare formulations fresh if stability is a concern.
-
Tumor Burden/Model Effects: A large tumor burden can cause cancer-related cachexia, which is exacerbated by drug toxicity. The tumor itself may secrete factors that increase systemic sensitivity.
-
Individualized Dosing: Clinical practice has moved towards individualized starting doses for Niraparib based on baseline body weight and platelet count to reduce toxicity. [9][10][11][12]While technically challenging to measure platelets frequently in mice, body weight is a good surrogate. Consider reducing the starting dose for smaller mice.
Troubleshooting Steps:
-
Immediate Action: Institute a "drug holiday" (pause dosing) for 2-3 days for any mouse exceeding 15% weight loss. Resume at a lower dose (e.g., reduce by 25-50%) once the mouse has recovered.
-
Dose Reduction: If multiple mice in a group show toxicity, reduce the dose for the entire cohort. Preclinical studies often have to implement dose reductions partway through. [13][14]* Split Dosing: Consider if a twice-daily (bid) schedule at a lower dose achieves similar exposure with less toxicity, though this increases handling stress.
Q: I'm not seeing any anti-tumor efficacy. What's wrong?
A: A lack of efficacy can be frustrating. Here is a logical decision tree to diagnose the problem.
Caption: Decision tree for troubleshooting lack of Niraparib efficacy.
Section 5: PK/PD & Biomarker Considerations
Q: How do I confirm that Niraparib is working as expected in my model?
A: Combine Pharmacokinetic (PK) and Pharmacodynamic (PD) analyses.
-
Pharmacokinetics (PK): This tells you if the drug is getting into the animal and the tumor.
-
Protocol: At steady-state (after 5-7 days of dosing), collect plasma and tumor tissue at various time points post-dose (e.g., 0, 1, 2, 4, 8, 24h). [13][14]Analyze Niraparib concentration using LC-MS/MS.
-
Expected Result: Niraparib exhibits favorable PK properties, with tumor exposure reported to be over 3 times higher than plasma exposure. [13][15][14]It also effectively penetrates the blood-brain barrier, making it suitable for intracranial models. [2][13][16]
-
-
Pharmacodynamics (PD): This tells you if the drug is hitting its target (PARP).
-
Protocol: Collect tumor tissue at different time points after a single dose or at steady-state. Measure the levels of poly(ADP-ribose) (PAR) using Western Blot or IHC.
-
Expected Result: A potent PARP inhibitor like Niraparib should cause a dramatic and sustained reduction in PAR levels in the tumor tissue, confirming target engagement. [15]A dose of 50-75 mg/kg should achieve ~90% PARP inhibition for 24 hours. [15]
-
Q: Should I select my xenograft models based on biomarkers?
A: Yes, using biomarkers can significantly strengthen your study's rationale and translatability.
-
BRCA1/2 Status: This is the most well-established biomarker. Models with BRCA1/2 mutations are expected to be highly sensitive. [17][18]* Homologous Recombination Deficiency (HRD): Beyond BRCA, other alterations can lead to an "HRD-positive" state. An HRD score can be a predictor of response. [19][20]* Other Potential Biomarkers: Expression levels of proteins like SLFN11 and ARID1A are being investigated as potential biomarkers for PARP inhibitor sensitivity. [21][19]Loss of Artemis has been associated with resistance in PDX models. [18]
Table 2: Summary of Niraparib Dosing & Efficacy in Published Xenograft Models
| Xenograft Model | BRCA Status | Dose (mg/kg, qd) | TGI (%)* | Source |
| MDA-MB-436 (TNBC) | BRCA1 mutant | 75 | 107% (regression) | [13][14] |
| OVC134 (Ovarian PDX) | BRCA wild-type | 50-60 | 64% | [13] |
| A2780 (Ovarian) | BRCA wild-type | 62.5 | 56% | [13][22] |
| Capan-1 (Pancreatic) | BRCA2 mutant | 45 | 53% | [13] |
| SUM149 (TNBC, Intracranial) | BRCA1 mutant | 50 | No significant efficacy | [23] |
| MDA-MB-436 (TNBC, Intracranial) | BRCA1 mutant | 50 | >90% bioluminescence suppression | [23] |
*TGI = Tumor Growth Inhibition. Values >100% indicate tumor regression.
References
- Urology Textbook. (n.d.). Niraparib: Mechanism of Action, Adverse Effects, and Contraindications.
-
Berek, J. S., et al. (2018). The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities. PubMed. [Link]
-
Sun, K., et al. (2018). A comparative pharmacokinetic-pharmacodynamic-treatment study of PARP inhibitors demonstrates favorable properties for niraparib activity in preclinical tumor models. Molecular Cancer Therapeutics. [Link]
- Patsnap Synapse. (2024). What is the mechanism of Niraparib Tosylate?.
-
Jones, P., et al. (2015). Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. Journal of Medicinal Chemistry. [Link]
-
Ng, K., et al. (2021). An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions. PubMed. [Link]
-
Sun, K., et al. (2018). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. Oncotarget. [Link]
-
Gourley, C., et al. (2016). Preclinical evaluation of the PARP inhibitor niraparib and cytotoxic chemotherapy alone or in combination in a panel of 25 triple-negative breast cancer PDX models. AACR Journals. [Link]
-
van Andel, L., et al. (2022). Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. ResearchGate. [Link]
- ResearchGate. (n.d.). Tumour growth inhibition of niraparib in xenograft models.
- ResearchGate. (2025). 444 Efficacy analysis of niraparib using patient-derived xenograft of rare subtypes of ovarian cancer.
-
Li, Y., et al. (2025). Predictive biomarkers for the efficacy of PARP inhibitors in ovarian cancer: an updated systematic review. PubMed Central. [Link]
-
Sun, K., et al. (2018). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. ResearchGate. [Link]
-
Schoonen, M., et al. (2019). Long-term treatment with the PARP inhibitor niraparib does not increase the mutation load in cell line models and tumour xenografts. ResearchGate. [Link]
-
van Andel, L., et al. (2022). Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. PubMed Central. [Link]
-
OncLive. (2019). New Biomarkers for Responses Are Explored in Late-Stage Ovarian Cancer. [Link]
-
Targeted Oncology. (2020). Niraparib Prolongs Progression-Free Survival Without Toxicity in Ovarian Cancer. [Link]
- ResearchGate. (n.d.). Effect of niraparib and olaparib on tumor volume and body weight in a....
-
Chen, Y., et al. (2023). Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer. Journal of Cancer. [Link]
-
Cancer Network. (2020). Individualized Starting Dose of Niraparib Is Recommended in First-Line Maintenance Setting in Recurrent Ovarian Cancer. [Link]
-
Hanna, J., et al. (2025). Phase II Study Evaluating the Efficacy of Niraparib and Dostarlimab (TSR-042) in Patients with Recurrent/Metastatic Head and Neck Squamous Cell Carcinoma. AACR Journals. [Link]
- Medscape. (n.d.). Zejula (niraparib) dosing, indications, interactions, adverse effects, and more.
-
Berek, J. S., et al. (2019). Niraparib for the treatment of ovarian cancer. PubMed. [Link]
-
Cancer Therapy Advisor. (2025). Use of Niraparib in Ovarian Cancer: Benefits of an Individualized Starting Dose. [Link]
-
Puhalla, S. L., et al. (2021). Efficacy and pharmacodynamics of niraparib in BRCA-mutant and wild-type intracranial triple-negative breast cancer murine models. PubMed Central. [Link]
-
Ng, K., et al. (2021). An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions. PubMed Central. [Link]
-
D'Andrea, A. D. (2020). The clinical challenges, trials, and errors of combatting PARPi resistance. PubMed Central. [Link]
- ResearchGate. (n.d.). MTD study design (A) Treatment schedule. Non-tumor-bearing wild-type....
-
Targeted Oncology. (2020). Management of Niraparib Dosing in Ovarian Cancer. [Link]
-
George, E., et al. (2016). In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma. PubMed Central. [Link]
-
Li, J., et al. (2024). Niraparib plays synergistic antitumor effects with NRT in a mouse ovarian cancer model with HRP. National Institutes of Health. [Link]
- ResearchGate. (2025). Safety and dose modification for patients receiving niraparib.
-
Le, H., et al. (2017). A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. National Institutes of Health. [Link]
- ZEJULA (niraparib). (n.d.). Clinical Trial Results.
Sources
- 1. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 4. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 7. urology-textbook.com [urology-textbook.com]
- 8. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Individualized Starting Dose of Niraparib Is Recommended in First-Line Maintenance Setting in Recurrent Ovarian Cancer [jhoponline.com]
- 10. Niraparib for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. JNCCN 360 - Ovarian - Use of Niraparib in Ovarian Cancer: Benefits of an Individualized Starting Dose [jnccn360.org]
- 12. targetedonc.com [targetedonc.com]
- 13. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Predictive biomarkers for the efficacy of PARP inhibitors in ovarian cancer: an updated systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. zejula.com [zejula.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Efficacy and pharmacodynamics of niraparib in BRCA-mutant and wild-type intracranial triple-negative breast cancer murine models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Niraparib solubility and stability in experimental buffers
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the complexities of compound handling is critical to the success of your research. This guide is designed to provide you with expert insights and practical solutions for troubleshooting the solubility and stability of Niraparib in common experimental buffers. Our goal is to empower you with the knowledge to ensure reproducibility and accuracy in your results.
Section 1: Understanding the Physicochemical Foundation of Niraparib
A solid grasp of Niraparib's fundamental properties is the first step in preventing and resolving handling issues.
Q1: What are the core physicochemical properties of Niraparib that influence its behavior in solution?
A1: Niraparib is a potent PARP1/2 inhibitor. Its chemical structure lends it specific properties that researchers must consider. It is a non-hygroscopic, white to off-white crystalline solid. The key challenge in its experimental use is its low aqueous solubility. The free base has an aqueous solubility of only 0.7 mg/mL to 1.1 mg/mL across the physiological pH range. This inherent hydrophobicity is the primary reason for precipitation issues when diluting concentrated organic stock solutions into aqueous experimental buffers.
Q2: How soluble is Niraparib in common laboratory solvents?
A2: Niraparib is practically insoluble in water but exhibits high solubility in organic solvents like dimethyl sulfoxide (DMSO) and ethanol. This makes DMSO the solvent of choice for preparing high-concentration stock solutions for in vitro studies. For in vivo applications, co-solvent systems are often required.
Below is a summary of Niraparib's solubility in various solvents, which is critical for planning your experiments.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Source |
| DMSO | 64 mg/mL | ~199.75 mM | |
| Ethanol | 64 mg/mL | ~199.75 mM | |
| Water | Insoluble (<1 mg/mL) | - |
Note: The molecular weight of Niraparib free base is 320.39 g/mol . Solubility can vary slightly between batches. Using fresh, anhydrous DMSO is recommended as moisture can reduce solubility.
Section 2: Preparation of Stock and Working Solutions
Proper preparation of stock and working solutions is the most critical control point for preventing solubility issues downstream.
Q3: What is the recommended procedure for preparing a high-concentration Niraparib stock solution for in vitro use?
A3: The most reliable method for preparing a concentrated stock solution is to use high-quality, anhydrous DMSO. The high solubility in DMSO allows for a concentrated stock that can be stored effectively and diluted to final working concentrations with minimal solvent carryover.
Below is a validated, step-by-step protocol for preparing a 64 mg/mL (~200 mM) stock solution.
Experimental Protocol 1: Preparation of a 200 mM Niraparib Stock Solution in DMSO
-
Pre-analytical Weighing: Accurately weigh 5 mg of Niraparib powder and transfer it to a sterile, conical microcentrifuge tube.
-
Solvent Addition: Add 78.02 µL of anhydrous DMSO to the tube. This volume is calculated based on the desired concentration (200 mM) and the molecular weight (320.39 g/mol ).
-
Dissolution: Vortex the solution thoroughly for several minutes to ensure complete dissolution. If needed, gentle warming in a
Improving the therapeutic index of 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide combinations
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide, commonly known as Niraparib (MK-4827).[1][2] This guide is designed to provide in-depth, field-proven insights to troubleshoot and optimize your experiments when using Niraparib in combination therapies. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and your data is reliable.
Niraparib is a potent, orally available inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2, with IC50 values of 3.8 nM and 2.1 nM, respectively.[1][3] Its primary mechanism of action involves inducing synthetic lethality in cancer cells with deficient homologous recombination (HR) repair pathways, often due to mutations in genes like BRCA1 and BRCA2.[4][5][6][7] Niraparib not only inhibits PARP's enzymatic activity but also "traps" the PARP enzyme on DNA at sites of single-strand breaks.[4][6][8] During DNA replication, these trapped complexes lead to collapsed replication forks and the formation of cytotoxic double-strand breaks, which cannot be repaired in HR-deficient cells, ultimately causing cell death.[9][10]
This guide addresses common issues encountered during pre-clinical research, from basic compound handling to complex synergy analysis.
Compound Handling and Formulation
This section addresses frequent challenges related to the physical and chemical properties of Niraparib.
Q1: My Niraparib (free base) is precipitating in my aqueous buffer or cell culture medium. How can I improve its solubility?
A1: This is a common issue stemming from Niraparib's low aqueous solubility. The free base form has a solubility of approximately 0.7 mg/mL to 1.1 mg/mL across the physiological pH range.[11][12]
Causality & Explanation: Niraparib is a lipophilic molecule, making it poorly soluble in water-based solutions. When a concentrated stock solution (typically in DMSO) is diluted into an aqueous medium, the compound can crash out of solution if the final solvent concentration is insufficient to maintain solubility.
Troubleshooting Protocol:
-
Primary Solvent Selection: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% Dimethyl Sulfoxide (DMSO). Niraparib free base has good solubility in DMSO (approx. 65 mg/mL).[13]
-
Working Dilution Strategy: When diluting into your final aqueous buffer or medium, ensure the final DMSO concentration does not exceed a level appropriate for your assay (typically <0.5% for cell-based assays to avoid solvent toxicity).
-
Intermediate Dilution: For sensitive cell lines, perform a serial dilution in culture medium rather than a single large dilution step. This can help prevent localized high concentrations that lead to precipitation.
-
Formulation Aids (for in vivo use): For animal studies, simple aqueous solutions are often not feasible. Consider formulating Niraparib in vehicles such as:
-
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[13]
-
Always perform a small-scale formulation test to check for precipitation before preparing the full batch for dosing.
-
Data Summary: Niraparib Solubility
| Solvent | Solubility | Reference |
|---|---|---|
| DMSO | ~65.6 mg/mL (204.8 mM) | [13] |
| Ethanol | ~60 mg/mL (187.3 mM) | [13] |
| Water | <1 mg/mL (Slightly Soluble) | [13] |
| Aqueous Media (pH 1-6.8) | 0.7 - 1.2 mg/mL |[11][14] |
Q2: How should I store Niraparib stock solutions to ensure stability?
A2: Proper storage is critical to maintain the compound's integrity.
Protocol:
-
Powder (Solid Form): Store at -20°C for long-term stability (>2 years).[15]
-
Stock Solutions (in DMSO): Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability (up to 1 year) or at -20°C for shorter-term storage (months).[13][15]
Expert Insight: Repeated freeze-thaw cycles can introduce moisture into your DMSO stock, potentially causing the compound to precipitate upon thawing and affecting the accuracy of your concentration. Single-use aliquots are a best practice for ensuring experimental consistency.
In Vitro Assay Design & Troubleshooting
This section focuses on optimizing cell-based experiments to accurately assess the therapeutic potential of Niraparib combinations.
Q3: What is the mechanistic basis for combining Niraparib with other agents, and how does this improve the therapeutic index?
A3: The primary goal of combining Niraparib is to enhance its anti-cancer activity, overcome resistance, or expand its efficacy to tumors that are not HR-deficient.[4][7][16] The therapeutic index is improved by achieving greater tumor cell killing at a given dose (synergy) or by using lower, less toxic doses of each drug to achieve the same effect.
Key Combination Strategies:
-
Inducing 'BRCAness': Combining Niraparib with agents that inhibit other DNA damage repair (DDR) pathways, such as ATR or CHK1 inhibitors, can create a state of "synthetic lethality" even in HR-proficient tumors.[6][16]
-
Overcoming Resistance: Resistance to PARP inhibitors can arise from mechanisms that restore HR function or stabilize replication forks.[9][10][17] Combining Niraparib with drugs that target these escape pathways can re-sensitize resistant cells.[16]
-
Immuno-Oncology Combinations: PARP inhibition can increase genomic instability, leading to the accumulation of cytosolic DNA fragments. This can activate the cGAS/STING pathway, promoting an anti-tumor immune response.[6][18] Combining Niraparib with immune checkpoint inhibitors (e.g., anti-PD-1) can leverage this effect.[19][20]
-
Targeting Androgen Receptor Signaling: In prostate cancer, there is preclinical and clinical evidence for combining PARP inhibitors with androgen receptor pathway inhibitors (ARPIs) like abiraterone acetate.[21][22][23]
Diagram: PARP Inhibition and Synthetic Lethality This diagram illustrates the core mechanism of Niraparib. In normal cells, multiple pathways can repair DNA breaks. In HR-deficient cancer cells (e.g., BRCA-mutant), the inhibition of the PARP-mediated SSB repair pathway leads to an accumulation of lethal double-strand breaks.
Caption: Mechanism of synthetic lethality with Niraparib in HR-deficient cells.
Q4: How do I design an experiment to quantitatively measure synergy between Niraparib and another drug?
A4: The gold standard for quantifying synergy is the Combination Index (CI) method, developed by Chou and Talalay.[24][25][26] This method provides a quantitative definition for synergism (CI < 1), additive effect (CI = 1), and antagonism (CI > 1).[27][28]
Experimental Workflow: Checkerboard Assay
-
Single-Agent Dose-Response: First, determine the IC50 (or GI50) for each drug individually in your chosen cell line. This is crucial for selecting the appropriate concentration range for the combination experiment.
-
Matrix Design: Create a dose matrix where concentrations of Niraparib are arrayed on one axis (e.g., rows) and the second drug is on the other axis (e.g., columns). Concentrations should bracket the IC50 of each drug (e.g., 4x, 2x, 1x, 0.5x, 0.25x IC50). Include mono-therapy controls (each drug alone) and a vehicle control (e.g., DMSO).
-
Cell Plating & Dosing: Plate cells and allow them to adhere. Treat with the drug combination matrix and incubate for a duration appropriate for assessing cytotoxicity (e.g., 72-120 hours).
-
Viability Readout: Use a validated cell viability assay (e.g., CellTiter-Glo®, Resazurin) to measure the effect of each combination.
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability) and a kill control (0% viability).
-
Use software like CompuSyn or packages in R/Python to calculate the Combination Index (CI) for each dose pair based on the mass-action law principle.[26] This analysis will generate a CI value for different fractional effects (Fa), indicating whether synergy occurs at low or high levels of cell killing.
-
Diagram: Synergy Screening Workflow This diagram outlines the steps for a checkerboard assay and subsequent synergy analysis.
Caption: Workflow for quantitative synergy analysis using the Chou-Talalay method.
Q5: I'm seeing unexpected toxicity or off-target effects in my cell-based assays. What could be the cause?
A5: While Niraparib is a selective PARP1/2 inhibitor, off-target effects can occur, especially at higher concentrations. These effects can contribute to both efficacy and toxicity.[29]
Potential Causes & Solutions:
-
Kinase Inhibition: Niraparib has been shown to inhibit certain kinases, such as DYRK1A, at concentrations achievable in a laboratory setting.[29][30] This may contribute to side effects like hypertension observed clinically.[30][31]
-
Action: Correlate your findings with known off-target activities. If you suspect a specific off-target effect is confounding your results, consider using a more selective PARP inhibitor as a control, or use knockout/knockdown cell lines for the suspected off-target kinase.
-
-
PARP Trapping Potency: Different PARP inhibitors have varying abilities to "trap" PARP on DNA. Niraparib is considered a potent PARP trapper. This trapping activity is a major driver of cytotoxicity and is distinct from simple enzymatic inhibition.
-
Cell Cycle Effects: Potent PARP trappers like Niraparib can activate the CHK1 pathway and cause cell cycle arrest in the S/G2 phase.[32]
-
Action: Perform cell cycle analysis (e.g., by flow cytometry with propidium iodide staining) to confirm if the combination treatment is causing a synergistic arrest at a particular phase.
-
In Vivo Experimentation & Data Interpretation
This section provides guidance for translating in vitro findings to animal models.
Q6: My in vivo model is showing significant hematologic toxicity (thrombocytopenia, anemia). How can I manage this to improve the therapeutic index?
A6: Hematologic toxicity is a known class effect of PARP inhibitors, driven by the critical role of PARP in hematopoietic stem and progenitor cells.[31] Thrombocytopenia (low platelets), anemia (low red blood cells), and neutropenia (low neutrophils) are the most common dose-limiting toxicities for Niraparib.[33][34][35][36]
Causality & Management Strategies:
-
Mechanism: This toxicity is an on-target effect related to PARP1 trapping in bone marrow cells.[31]
-
Dose & Schedule Optimization:
-
Dose Reduction: The most straightforward approach is to reduce the dose of Niraparib. Clinical trials have successfully used individualized starting doses based on body weight and baseline platelet counts to mitigate severe toxicity.[30][34] This principle can be applied pre-clinically.
-
Intermittent Dosing: Instead of continuous daily dosing, explore intermittent schedules (e.g., 5 days on, 2 days off). This can allow for bone marrow recovery while maintaining anti-tumor pressure.
-
-
Supportive Care: In your animal models, monitor complete blood counts (CBCs) regularly. While supportive care options like transfusions are used in the clinic, in a research setting, they are typically reserved for ensuring animal welfare according to IACUC protocols. The focus should be on finding a tolerable dose and schedule.
-
Combination Toxicity: Be aware that the combination agent may also have overlapping toxicities. If you are combining Niraparib with a cytotoxic chemotherapy agent that also causes myelosuppression, a significant dose reduction of both agents will likely be necessary.[4]
Troubleshooting Table: Managing In Vivo Toxicity
| Observed Toxicity | Potential Cause | Recommended Action |
|---|---|---|
| Severe Weight Loss (>15%) | General toxicity, dehydration, GI effects. | Reduce dose of one or both agents. Check formulation for stability. Consider supportive care (e.g., fluid administration) per protocol. |
| Thrombocytopenia, Anemia | On-target bone marrow suppression.[37] | Reduce Niraparib dose. Implement intermittent dosing schedule. Monitor CBCs more frequently. |
| Hypertension | Off-target effect (e.g., DYRK1A inhibition).[30] | Monitor blood pressure in animal models if this is a concern for the combination's mechanism. This is less commonly monitored in routine xenograft studies. |
Q7: How do I interpret my combination study results to know if I've improved the therapeutic index?
A7: Improving the therapeutic index means achieving a better balance between efficacy and toxicity. This is not just about showing a statistically significant reduction in tumor volume.
Key Metrics for Evaluation:
-
Enhanced Efficacy: The combination should result in a greater tumor growth inhibition (TGI) or tumor regression compared to the optimal dose of each single agent.
-
Dose Reduction: Demonstrate that a lower, less toxic dose of the combination achieves the same or better efficacy than the maximum tolerated dose (MTD) of the single agents.
-
Tolerability: The combination should be well-tolerated, as measured by minimal body weight loss, normal animal behavior, and manageable hematologic toxicity.
-
Duration of Response: A successful combination should not only shrink tumors but also delay the onset of resistance and prolong progression-free survival in your model.
Ultimately, a successful combination in a pre-clinical setting is one that shows synergistic or additive anti-tumor activity at a dose and schedule that is clearly more tolerable than single-agent therapy.
References
- Recent Advances in Enhancing the Therapeutic Index of PARP Inhibitors in Breast Cancer. (2021). Cancers (Basel).
- Niraparib: Mechanism of Action, Adverse Effects, and Contraindic
- Niraparib: Uses, Mechanism of action, Efficacy and side effects. ChemicalBook.
- Niraparib. Wikipedia.
- Recent Advances in Enhancing the Therapeutic Index of PARP Inhibitors in Breast Cancer. (2021).
- An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions. (2021). PubMed.
- What is the mechanism of Niraparib Tosylate?. (2024).
- Niraparib Label. U.S.
- Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method. (2010). Cancer Research.
- Recent Advances in Enhancing the Therapeutic Index of PARP Inhibitors in Breast Cancer. (2021). Cancers (Basel).
- Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method. Scilit.
- A phase Ib/II study of niraparib combination therapies for the treatment of metastatic castration-resistant prostate cancer (NCT03431350).
- Combination Therapy May Improve Outcomes for P
- Recent Advances in Enhancing the Therapeutic Index of PARP Inhibitors in Breast Cancer.
- Recent Advances in Enhancing the Therapeutic Index of PARP Inhibitors in Breast Cancer. (2021). MDPI.
- Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method. SciSpace.
- Combination niraparib and abiraterone for HRR-altered metastatic castration-resistant prost
- Combining Niraparib with Abiraterone Acetate and Prednisone Significantly Improves rPFS in Patients with mCSPC Harbouring BRCA1/2 or Other HRR Gene Alter
- FDA approves niraparib and abiraterone acetate plus prednisone for BRCA-mutated metastatic castration-resistant prostate cancer. (2023). U.S.
- Preclinical versus clinical drug combin
- Niraparib HCl. MedKoo Biosciences.
- Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method. (2015).
- Safety and management of niraparib monotherapy in ovarian cancer clinical trials. (2023).
- Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research.
- Methods for High-throughput Drug Combination Screening and Synergy Scoring.
- Managing Adverse Effects Associated With Poly (ADP-ribose) Polymerase Inhibitors in Ovarian Cancer: A Synthesis of Clinical Trial and Real-World Data.
- This compound. PubChem.
- Niraparib formulations.
- PRODUCT QUALITY REVIEW(S). (2017). U.S.
- Niraparib. TargetMol.
- Variable off-target effects of clinically advanced PARP inhibitors. (2018). Cancer Research.
- Methods for High-Throughput Drug Combination Screening and Synergy Scoring. (2016). bioRxiv.
- CombiCTx: Screening diffusion gradients of anti-cancer drug combin
- Methods for High-throughput Drug Combination Screening and Synergy Scoring. SpringerLink.
- Niraparib Prolongs Progression-Free Survival Without Toxicity in Ovarian Cancer. (2020). Targeted Oncology.
- Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. (2009). PubMed.
- Searching Synergistic Dose Combinations for Anticancer Drugs. (2018). Frontiers in Pharmacology.
- Technical Support Center: PARP Inhibitor Experiments. Benchchem.
- Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. (2025).
- Safety Profile of Niraparib as Maintenance Therapy for Ovarian Cancer: A Systematic Review and Meta-Analysis. (2022).
- Understanding and Overcoming PARP Inhibitor Resistance. (2024). YouTube.
- PARP Inhibitors: Clinical Limitations and Recent
- The clinical challenges, trials, and errors of combatting PARPi resistance.
- Mechanisms of Resistance to PARP Inhibitors—Three and Counting. (2013). Cancer Discovery.
- Factors Influencing Severe Hematologic Toxicity Following Niraparib Therapy in Patients With Ovarian Cancer. (2025).
- 2-(4-(3S)-3-PIPERIDINYLPHENYL)-2H-INDAZOLE-7-CARBOXYLIC ACID. gsrs.
- Long-term safety of niraparib maintenance treatment in patients with recurrent ovarian cancer. (2019). YouTube.
- PARP Inhibitor Toxicity Management. (2019). OncLive.
- (S)-2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide. Parchem.
Sources
- 1. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. parchem.com [parchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Enhancing the Therapeutic Index of PARP Inhibitors in Breast Cancer - ProQuest [proquest.com]
- 5. urology-textbook.com [urology-textbook.com]
- 6. Recent Advances in Enhancing the Therapeutic Index of PARP Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Enhancing the Therapeutic Index of PARP Inhibitors in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. US20210038585A1 - Niraparib formulations - Google Patents [patents.google.com]
- 13. Niraparib | MK-4827 | PARP inhibitor | TargetMol [targetmol.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. medkoo.com [medkoo.com]
- 16. The clinical challenges, trials, and errors of combatting PARPi resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ascopubs.org [ascopubs.org]
- 20. Combination Therapy May Improve Outcomes for Patients with Ovarian Cancer - Oncology Practice Management [oncpracticemanagement.com]
- 21. Combination niraparib and abiraterone for HRR-altered metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. esmo.org [esmo.org]
- 23. FDA approves niraparib and abiraterone acetate plus prednisone for BRCA-mutated metastatic castration-resistant prostate cancer | FDA [fda.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. scilit.com [scilit.com]
- 26. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 27. scispace.com [scispace.com]
- 28. tandfonline.com [tandfonline.com]
- 29. icr.ac.uk [icr.ac.uk]
- 30. ascopubs.org [ascopubs.org]
- 31. Safety and management of niraparib monotherapy in ovarian cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 32. aacrjournals.org [aacrjournals.org]
- 33. Niraparib - Wikipedia [en.wikipedia.org]
- 34. targetedonc.com [targetedonc.com]
- 35. Safety Profile of Niraparib as Maintenance Therapy for Ovarian Cancer: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 36. m.youtube.com [m.youtube.com]
- 37. onclive.com [onclive.com]
Technical Support Center: The Role of Drug Efflux Pumps in Niraparib Resistance
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating Niraparib resistance. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the role of drug efflux pumps in mediating resistance to the PARP inhibitor, Niraparib. Our goal is to equip you with the technical knowledge and practical methodologies to anticipate, identify, and overcome experimental challenges in your research.
Frequently Asked Questions (FAQs)
This section addresses common questions researchers encounter when studying Niraparib resistance and the involvement of drug efflux pumps.
Q1: What is the primary mechanism by which drug efflux pumps confer resistance to Niraparib?
A1: The primary mechanism is the active transport of Niraparib out of the cancer cell, which reduces its intracellular concentration to sub-therapeutic levels.[1][2][3] Niraparib is a substrate of key ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1/MDR1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[1][4] Overexpression of these pumps on the cell membrane leads to increased drug efflux, thereby diminishing Niraparib's ability to inhibit PARP enzymes and induce synthetic lethality in cancer cells with homologous recombination deficiencies.[1][5]
Q2: Which specific efflux pumps are implicated in Niraparib resistance?
A2: The most extensively studied efflux pumps involved in resistance to PARP inhibitors, including Niraparib, are P-glycoprotein (P-gp), encoded by the ABCB1 gene, and Breast Cancer Resistance Protein (BCRP), encoded by the ABCG2 gene.[1][4] Some studies also mention the potential involvement of other multidrug resistance-associated proteins (MRPs/ABCC1).[1]
Q3: What triggers the overexpression of these efflux pumps in cancer cells?
A3: Overexpression of efflux pumps can be an intrinsic characteristic of the cancer cells or an acquired resistance mechanism that develops during treatment.[6] This can be driven by the activation of transcription factors such as Nrf2, which regulates the expression of transporter genes.[1][2] Additionally, long-term exposure to chemotherapeutic agents that are also substrates of these pumps can select for a population of cells with high efflux pump expression.[7][8]
Q4: Is efflux pump-mediated resistance to Niraparib reversible?
A4: Yes, preclinical studies have demonstrated that resistance to PARP inhibitors due to efflux pump overexpression can be reversed.[7][9] This is typically achieved by co-administering a specific inhibitor of the efflux pump, such as elacridar or verapamil, which blocks the pump's activity and restores the intracellular concentration of Niraparib.[4][7]
Q5: How does efflux pump-mediated resistance to Niraparib relate to cross-resistance with other chemotherapies?
A5: Overexpression of efflux pumps like P-gp can lead to cross-resistance with other chemotherapeutic agents that are also substrates for these transporters.[7][8] For example, cancer cells that have developed resistance to taxanes (e.g., paclitaxel) through P-gp overexpression may exhibit cross-resistance to PARP inhibitors like olaparib, and a similar mechanism can be inferred for Niraparib.[7][8][10]
Troubleshooting Guides
This section provides detailed protocols and troubleshooting advice for common experimental challenges.
Issue 1: My Niraparib-resistant cell line does not show overexpression of ABCB1 or ABCG2 mRNA. What are other potential mechanisms?
Possible Cause & Troubleshooting Steps:
-
Post-transcriptional or post-translational regulation: Efflux pump activity can be regulated at levels other than gene transcription.
-
Protocol 1: Western Blotting for P-gp and BCRP Protein Levels.
-
Prepare total cell lysates from both your Niraparib-sensitive and -resistant cell lines.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for P-gp and BCRP.
-
Use an appropriate secondary antibody and a chemiluminescent substrate for detection.
-
Normalize protein levels to a loading control like β-actin or GAPDH.
-
-
Interpretation: An increase in protein levels without a corresponding increase in mRNA may suggest enhanced protein stability or translational efficiency.
-
-
Increased pump activity without overexpression: The existing pumps may have become more active.
-
Protocol 2: Efflux Pump Activity Assay using a Fluorescent Substrate.
-
Plate an equal number of sensitive and resistant cells.
-
Load the cells with a fluorescent substrate of P-gp or BCRP (e.g., Rhodamine 123 for P-gp).
-
Measure the intracellular fluorescence over time using a flow cytometer or fluorescence microscope.
-
Include a positive control by treating a set of resistant cells with a known efflux pump inhibitor (e.g., verapamil) to see if fluorescence is retained.
-
-
Interpretation: A faster decrease in intracellular fluorescence in resistant cells compared to sensitive cells indicates higher efflux pump activity.
-
Issue 2: I am trying to reverse Niraparib resistance with an efflux pump inhibitor, but I am not seeing a significant effect.
Possible Cause & Troubleshooting Steps:
-
Suboptimal inhibitor concentration or incubation time: The inhibitor may not be effectively blocking the pump.
-
Action: Perform a dose-response experiment to determine the optimal concentration of the efflux pump inhibitor that is non-toxic to the cells but effectively inhibits the pump. Also, optimize the pre-incubation time with the inhibitor before adding Niraparib.
-
-
Presence of multiple resistance mechanisms: Efflux pump activity may not be the sole or primary driver of resistance.
-
Action: Investigate other known mechanisms of PARP inhibitor resistance, such as restoration of homologous recombination repair, decreased PARP trapping, or stabilization of replication forks.[1][5] This may involve sequencing of BRCA1/2 genes to check for reversion mutations or assessing the expression of proteins involved in DNA repair pathways.
-
-
Incorrect efflux pump inhibitor for the specific pump: The inhibitor may not be targeting the overexpressed pump.
-
Action: Confirm which efflux pump is overexpressed in your cell line (P-gp, BCRP, etc.) and use an inhibitor with known activity against that specific pump.
-
Experimental Workflows & Data Presentation
Workflow for Investigating Efflux Pump-Mediated Niraparib Resistance
The following diagram illustrates a typical experimental workflow to determine if drug efflux pumps are responsible for Niraparib resistance in a cancer cell line model.
Caption: Experimental workflow for investigating efflux pump-mediated Niraparib resistance.
Signaling Pathway Leading to Efflux Pump Upregulation
This diagram illustrates a simplified signaling pathway that can lead to the upregulation of drug efflux pumps.
Caption: Simplified signaling pathway for efflux pump upregulation.
Quantitative Data Summary
The following table summarizes hypothetical data from an experiment investigating the role of P-gp in Niraparib resistance.
| Cell Line | Niraparib IC50 (µM) | ABCB1 mRNA Fold Change | P-gp Protein Fold Change | Rhodamine 123 Efflux (% of Control) | Niraparib IC50 with Verapamil (µM) |
| Sensitive | 0.5 | 1.0 | 1.0 | 100 | 0.45 |
| Resistant | 5.0 | 8.5 | 10.2 | 35 | 0.8 |
References
-
Transporter-mediated drug-drug interactions involving poly (ADP-ribose) polymerase inhibitors (Review) - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Clinical approaches to overcome PARP inhibitor resistance - PMC - NIH. (2025, May 30). Retrieved from [Link]
-
Inhibition of efflux transporters by poly ADP-ribose polymerase inhibitors - PubMed. (2023, October). Retrieved from [Link]
-
Molecular mechanism of PARP inhibitor resistance - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
P-Glycoprotein (ABCB1/MDR1) Controls Brain Penetration and Intestinal Disposition of the PARP1/2 Inhibitor Niraparib - PubMed. (2021, December 6). Retrieved from [Link]
-
(PDF) Clinical approaches to overcome PARP inhibitor resistance - ResearchGate. (2025, May 16). Retrieved from [Link]
-
Common mechanisms behind PARP inhibitor resistance. A ABCB1 transporter... - ResearchGate. (n.d.). Retrieved from [Link]
-
PARP Inhibitors Resistance: Mechanisms and Perspectives - MDPI. (2022, March 10). Retrieved from [Link]
-
ABCB1 (MDR1) induction defines a common resistance mechanism in paclitaxel- and olaparib-resistant ovarian cancer cells - PMC - NIH. (2016, July 14). Retrieved from [Link]
-
Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches - MDPI. (n.d.). Retrieved from [Link]
-
Mechanisms of Resistance to PARP Inhibitors—Three and Counting - PMC - NIH. (n.d.). Retrieved from [Link]
-
Niraparib and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mutated Setting. (2023, September 6). Retrieved from [Link]
-
Niraparib - Wikipedia. (n.d.). Retrieved from [Link]
-
Overcoming PARP Inhibitor Resistance of BRCA-Deficient Ovarian Cancers - DTIC. (n.d.). Retrieved from [Link]
-
Increased drug efflux mediated by overexpression of P-glycoprotein confers resistance to PARPi in ovarian cancer. - ResearchGate. (n.d.). Retrieved from [Link]
-
PARP and ABCB1 (MDR1) inhibitor treatment of ovarian cancer cell lines and PDX models demonstrate no synergistic effect (244) | Request PDF - ResearchGate. (2025, August 9). Retrieved from [Link]
-
CRISPR/Cas9, a new approach to successful knockdown of ABCB1/P-glycoprotein and reversal of chemosensitivity in human epithelial ovarian cancer cell line - NIH. (n.d.). Retrieved from [Link]
-
An Overview of PARP Resistance in Ovarian Cancer from a Molecular and Clinical Perspective - MDPI. (n.d.). Retrieved from [Link]
-
Efflux Pump‑Mediated Resistance in Chemotherapy. (n.d.). Retrieved from [Link]
-
Small genetic script causes drug resistance in some ovarian cancers. (2018, April 3). Retrieved from [Link]
-
Overexpressed ABCB1 Induces Olaparib-Taxane Cross-Resistance in Advanced Prostate Cancer - ResearchGate. (2025, October 30). Retrieved from [Link]
-
Niraparib's Indication Expands in Ovarian Cancer - OncLive. (2020, June 19). Retrieved from [Link]
-
PARP Inhibitors as P-glyoprotein Substrates - PubMed. (n.d.). Retrieved from [Link]
-
Overcoming resistance to PARP inhibitor in epithelial ovarian cancer, are we ready? - NIH. (n.d.). Retrieved from [Link]
-
Overcoming multidrug resistance by knockout of ABCB1 gene using CRISPR/Cas9 system in SW620/Ad300 colorectal cancer cells - PMC - NIH. (2021, December 16). Retrieved from [Link]
-
Treatment with the PARP inhibitor, niraparib, sensitizes colorectal cancer cell lines to irinotecan regardless of MSI/MSS status - PMC - PubMed Central. (2015, February 4). Retrieved from [Link]
-
Overexpressed ABCB1 Induces Olaparib-Taxane Cross-Resistance in Advanced Prostate Cancer - PMC - NIH. (2019, May 7). Retrieved from [Link]
-
Establishment of a P-glycoprotein substrate screening model and its preliminary application. (n.d.). Retrieved from [Link]
-
Overexpression of ABCB1 Associated With the Resistance to the KRAS-G12C Specific Inhibitor ARS-1620 in Cancer Cells - PMC - NIH. (n.d.). Retrieved from [Link]
-
List of the known P-gp substrates and inhibitors. - ResearchGate. (n.d.). Retrieved from [Link]
-
Understanding and Overcoming PARP Inhibitor Resistance - YouTube. (2024, May 9). Retrieved from [Link]
-
Overcoming Resistance of Cancer Cells to PARP-1 Inhibitors with Three Different Drug Combinations. - VIVO. (2016, May 19). Retrieved from [Link]
-
Inhibiting Efflux Pumps and Resistance Mechanisms: A Mini Review - Qeios. (2023, November 20). Retrieved from [Link]
-
What Approaches to Thwart Bacterial Efflux Pumps-Mediated Resistance? - PMC. (n.d.). Retrieved from [Link]
Sources
- 1. Clinical approaches to overcome PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Transporter‑mediated drug‑drug interactions involving poly (ADP‑ribose) polymerase inhibitors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ABCB1 (MDR1) induction defines a common resistance mechanism in paclitaxel- and olaparib-resistant ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of Resistance to PARP Inhibitors—Three and Counting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overexpressed ABCB1 Induces Olaparib-Taxane Cross-Resistance in Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Impact of tumor microenvironment on 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide efficacy
Welcome to the technical support center for researchers investigating the efficacy of 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide, also known as niraparib. As a potent and selective PARP1 and PARP2 inhibitor, niraparib's therapeutic potential is well-established, particularly in cancers with homologous recombination deficiencies (HRD).[1][2] However, the clinical and preclinical reality is that the tumor microenvironment (TME) profoundly influences its effectiveness.[3] This guide is designed to provide you, our fellow researchers, with in-depth, field-proven insights and troubleshooting strategies to navigate the complexities of the TME in your experiments.
Understanding the Core Mechanism and TME Interference
Niraparib's primary mechanism of action involves inhibiting PARP enzymes, which are critical for repairing single-strand DNA breaks.[4][5] This inhibition leads to the accumulation of DNA damage, especially in cancer cells with compromised homologous recombination repair, a state often associated with BRCA1/2 mutations. This process, known as synthetic lethality, ultimately results in cancer cell death.[6] Furthermore, niraparib "traps" the PARP enzyme on damaged DNA, forming PARP-DNA complexes that are highly cytotoxic.[5][7]
The TME, a complex ecosystem of cancer cells, stromal cells, immune cells, extracellular matrix (ECM), and signaling molecules, can erect significant barriers to niraparib's efficacy. This guide will address the most common challenges posed by four key components of the TME: hypoxia, the extracellular matrix, cancer-associated fibroblasts (CAFs), and tumor-associated macrophages (TAMs).
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section is structured to address specific issues you may encounter during your in vitro and in vivo experiments.
Part 1: The Challenge of Hypoxia
Hypoxia, or low oxygen tension, is a common feature of solid tumors and a significant driver of therapeutic resistance.[8][9]
Q1: My dose-response curve for niraparib has shifted to the right (higher IC50) in my 3D spheroid model compared to my 2D monolayer culture. Is this expected?
A1: Yes, this is a frequently observed phenomenon. The dense, multilayered structure of 3D spheroids can create hypoxic cores, which can confer resistance to PARP inhibitors.[10] Moderate hypoxia (around 2% oxygen) has been shown to promote resistance to PARP inhibitors, in contrast to severe hypoxia (<0.5% oxygen) which can sometimes induce synthetic lethality.[8][10][11]
Troubleshooting Guide: Hypoxia-Induced Resistance
| Problem | Potential Cause | Recommended Action & Rationale |
| Increased IC50 of Niraparib in 3D Cultures | Hypoxic core in spheroids. | 1. Confirm Hypoxia: Stain spheroids with a hypoxia marker like pimonidazole or use a hypoxia-inducible reporter system. This validates that the resistance is linked to low oxygen. 2. Vary Spheroid Size: Generate smaller spheroids (<200 µm in diameter) to minimize the formation of a hypoxic core and see if sensitivity is restored. 3. Use Hypoxia-Specific Cytotoxins: Consider co-treatment with a hypoxic cytotoxin like tirapazamine to selectively eliminate resistant hypoxic cells and potentially restore niraparib sensitivity.[8][9] |
| Inconsistent Results Between Hypoxia Experiments | Fluctuations in oxygen levels or ineffective hypoxia induction. | 1. Calibrate Hypoxia Chamber: Ensure your hypoxia chamber is properly calibrated and maintains a stable, low oxygen environment.[1][12] 2. Pre-equilibrate Media: Pre-incubate your cell culture media in the hypoxic chamber for at least 24 hours before use to ensure the media itself is not re-introducing oxygen.[12] 3. Chemical Induction: For simpler, more controlled hypoxia induction, consider using chemical mimics like cobalt chloride (CoCl₂), which stabilizes HIF-1α.[1][3][13] However, be aware this may not fully replicate all aspects of gaseous hypoxia. |
| Difficulty Confirming Hypoxia Induction | HIF-1α protein degradation during sample processing. | 1. Rapid Lysis: When harvesting cells for Western blotting of HIF-1α, work quickly and keep samples on ice to prevent protein degradation, as HIF-1α has a very short half-life in the presence of oxygen.[13] 2. Use a Positive Control: Treat a parallel culture with a known HIF-1α stabilizer (like CoCl₂) as a positive control for your Western blot. |
Experimental Protocol: Inducing Hypoxia in Cell Culture
-
Cell Seeding: Plate your cells in the desired format (e.g., 96-well plate for viability assays).
-
Hypoxia Chamber Setup: Place the culture plates in a modular incubator chamber.
-
Gas Purge: Flush the chamber with a pre-mixed gas of 1-2% O₂, 5% CO₂, and the balance N₂ for 5-10 minutes.
-
Sealing: Seal the chamber tightly and place it in a standard 37°C incubator.
-
Incubation: Incubate for the desired duration (e.g., 24-48 hours) before adding niraparib.
-
Confirmation: In a parallel experiment, confirm hypoxia by Western blot for HIF-1α or by using a fluorescent hypoxia probe.[1][2]
Part 2: The Extracellular Matrix (ECM) Barrier
The ECM provides structural support to tumors but can also act as a physical barrier to drug delivery and promote resistance through altered signaling.[14]
Q2: I'm seeing reduced niraparib efficacy in my 3D cultures that are rich in collagen I. Why is this?
A2: A dense and stiff ECM, often characterized by high collagen I content, can physically impede drug penetration into the tumor mass.[14] This means that cells in the center of your 3D culture may not be exposed to a therapeutic concentration of niraparib. Additionally, ECM components can trigger intracellular signaling pathways that promote cell survival and drug resistance.[15][16][17]
Troubleshooting Guide: ECM-Mediated Resistance
| Problem | Potential Cause | Recommended Action & Rationale |
| Limited Drug Penetration in 3D Models | Dense ECM acting as a physical barrier. | 1. Assess Drug Penetration: Use fluorescently tagged niraparib or immunohistochemistry for a downstream marker of drug activity (e.g., γH2AX) to visualize drug distribution across the spheroid.[4][18] 2. Modulate ECM Density: Experiment with different concentrations of ECM components (e.g., lower the collagen I concentration) in your 3D model to see if this improves drug efficacy.[19][20] 3. Enzymatic Digestion: Consider a brief, gentle treatment with collagenase to partially degrade the ECM before adding niraparib. This can help determine if the ECM is the primary barrier. |
| Variable Results in ECM-Rich Models | Inconsistent ECM polymerization and stiffness. | 1. Standardize ECM Preparation: Ensure consistent temperature and pH during ECM gelation to achieve reproducible stiffness. 2. Characterize ECM Stiffness: If possible, use techniques like atomic force microscopy to measure the stiffness of your ECM gels to ensure consistency between experiments.[17][21] |
| Increased Cell Survival Despite Drug Penetration | ECM-mediated pro-survival signaling. | 1. Investigate Integrin Signaling: Analyze the activation of integrin-mediated signaling pathways (e.g., FAK, PI3K/Akt) in your ECM-rich models. These pathways are known to promote resistance. 2. Co-target Signaling Pathways: Consider combining niraparib with inhibitors of key ECM-activated survival pathways to overcome this form of resistance. |
Experimental Protocol: Creating a 3D Co-Culture Model with CAFs
-
Prepare Fibroblast Layer: Seed primary or immortalized CAFs in a 6-well plate and allow them to attach and form a monolayer.[22]
-
Prepare Tumor Spheroids: In parallel, generate tumor cell spheroids using an ultra-low attachment plate.[22]
-
Co-culture: Once the CAFs are established and the spheroids have formed, gently transfer the spheroids onto the CAF layer.[22]
-
Incubation: Allow the co-culture to stabilize for 24-48 hours.
-
Treatment and Analysis: Add niraparib at various concentrations and assess endpoints such as spheroid size, viability, and invasion.
Part 3: The Influence of Cancer-Associated Fibroblasts (CAFs)
CAFs are a major component of the tumor stroma and can promote drug resistance through various mechanisms, including ECM remodeling and secretion of pro-survival factors.[23]
Q3: My cancer cells become more resistant to niraparib when I co-culture them with CAFs. What's the mechanism?
A3: CAFs can confer resistance to niraparib in several ways. They are the primary producers of ECM components, leading to the physical barrier issues discussed above.[23] Additionally, CAFs secrete a variety of growth factors and cytokines (e.g., HGF, TGF-β) that can activate pro-survival signaling pathways in cancer cells, overriding the cytotoxic effects of niraparib.[24]
Troubleshooting Guide: CAF-Mediated Resistance
| Problem | Potential Cause | Recommended Action & Rationale |
| Increased Resistance in Co-culture | Secretion of pro-survival factors by CAFs. | 1. Conditioned Media Experiment: Culture cancer cells in media conditioned by CAFs. If you still observe resistance, it suggests that secreted factors are the primary cause. 2. Cytokine Array: Use a cytokine array to identify the specific factors secreted by your CAFs. This can help pinpoint the pro-survival pathways involved. 3. Pathway Inhibition: Once a key pathway is identified (e.g., c-Met activated by HGF), co-treat the co-culture with niraparib and an inhibitor of that pathway. |
| Difficulty Establishing a Co-culture Model | Inappropriate cell seeding ratios or culture conditions. | 1. Optimize Seeding Ratios: Titrate the ratio of cancer cells to CAFs. Ratios of 1:1 to 1:3 are commonly used, but the optimal ratio can be cell-line dependent.[24][25] 2. Use Transwell Inserts: To study the effects of secreted factors without direct cell-cell contact, use a transwell co-culture system.[26] |
| Distinguishing Cancer Cells from CAFs in Analysis | Difficulty separating the two cell types for downstream analysis. | 1. Fluorescent Labeling: Pre-label either the cancer cells or the CAFs with a fluorescent marker (e.g., GFP) to distinguish them by microscopy or flow cytometry. 2. Cell-Specific Markers: Use antibodies against cell-specific markers (e.g., EpCAM for epithelial cancer cells, FAP or α-SMA for CAFs) for flow cytometry or IHC analysis.[27] |
Part 4: The Role of Tumor-Associated Macrophages (TAMs)
TAMs are a key component of the tumor immune microenvironment and can either suppress or promote tumor growth. In the context of PARP inhibitors, TAMs can contribute to resistance.[28]
Q4: I'm seeing an influx of macrophages in my in vivo tumor model after niraparib treatment, but the tumors are still growing. Why?
A4: While PARP inhibitors can stimulate an anti-tumor immune response, they can also lead to the recruitment of immunosuppressive M2-like TAMs.[28] These TAMs can promote tumor growth, angiogenesis, and suppress the activity of cytotoxic T cells, thereby counteracting the therapeutic effects of niraparib.
Troubleshooting Guide: TAM-Mediated Resistance
| Problem | Potential Cause | Recommended Action & Rationale |
| Tumor Growth Despite Immune Infiltration | Influx of immunosuppressive M2-like TAMs. | 1. Characterize TAM Phenotype: Use multi-color flow cytometry or IHC to characterize the phenotype of infiltrating macrophages (e.g., CD68 as a general marker, CD163 or CD206 for M2-like TAMs).[4] 2. Deplete Macrophages: In your in vivo model, use a CSF1R inhibitor to deplete TAMs and see if this enhances the efficacy of niraparib.[28] 3. Repolarize Macrophages: Investigate agents that can repolarize M2-like TAMs to a more anti-tumor M1-like phenotype. |
| Variable Immune Response in Syngeneic Models | Inconsistent tumor engraftment or immune response in mice. | 1. Standardize Tumor Implantation: Ensure consistent tumor cell numbers and injection techniques to minimize variability in tumor growth. 2. Use Immunocompetent Mice: Syngeneic models with a fully intact immune system are crucial for studying the interplay between niraparib and the immune microenvironment.[29] 3. Monitor Immune Cell Populations: Perform regular flow cytometric analysis of peripheral blood or tumor tissue to monitor changes in immune cell populations throughout the experiment.[7][30] |
| Difficulty Isolating Viable Immune Cells from Tumors | Harsh tissue dissociation protocols. | 1. Enzymatic and Mechanical Dissociation: Use a combination of enzymatic digestion (e.g., collagenase, DNase) and gentle mechanical dissociation to obtain a single-cell suspension while preserving cell viability.[29] 2. Optimize Digestion Time: Titrate the duration of enzymatic digestion to find the optimal balance between tissue dissociation and cell viability. |
Flow Cytometry Gating Strategy for TAMs
A common gating strategy to identify TAMs from a single-cell suspension of a tumor is as follows:
-
Gate on live, single cells.
-
Gate on CD45+ cells to identify immune cells.
-
From the CD45+ population, gate on CD11b+ myeloid cells.
-
From the CD11b+ population, gate on F4/80+ macrophages.
-
Further characterize the F4/80+ population using markers like CD206 to identify M2-like TAMs.[7][30]
Concluding Remarks
The efficacy of niraparib is not solely determined by the genetic makeup of the cancer cell but is significantly modulated by the complex interplay of factors within the tumor microenvironment. By anticipating and systematically troubleshooting challenges related to hypoxia, the extracellular matrix, cancer-associated fibroblasts, and tumor-associated macrophages, researchers can generate more robust and clinically relevant data. This guide provides a framework for understanding these interactions and offers practical solutions to common experimental hurdles. As our understanding of the TME continues to evolve, so too will our strategies for optimizing the therapeutic potential of PARP inhibitors like niraparib.
References
-
Direct Assessment of Drug Penetration into Tissue Using a Novel Application of Three-Dimensional Cell Culture. (2004). Cancer Research - AACR Journals. [Link]
-
A simplified protocol to induce hypoxia in a standard incubator: a focus on retinal cells. (n.d.). scielo.br. [Link]
-
Induction and Testing of Hypoxia in Cell Culture. (2011). PMC - NIH. [Link]
-
Niraparib-induced STAT3 inhibition increases its antitumor effects. (n.d.). PMC - NIH. [Link]
-
The Role of PARP Inhibitors in the Ovarian Cancer Microenvironment: Moving Forward From Synthetic Lethality. (n.d.). NIH. [Link]
-
Drug penetration and metabolism in 3-dimensional cell cultures treated in a 3D printed fluidic device: Assessment of irinotecan via MALDI imaging mass spectrometry. (n.d.). PubMed Central. [Link]
-
Induction & Testing Of Hypoxia In Cell Culture l Protocol Preview. (2022). YouTube. [Link]
-
Niraparib activates interferon signaling and potentiates anti-PD-1 antibody efficacy in tumor models. (2019). ResearchGate. [Link]
-
Cellular Response to Hypoxia | Cell Culture Protocol. (n.d.). Bio-Techne. [Link]
-
Recreating Organ-Specific Tumor Environments In Vitro. (2024). Technology Networks. [Link]
-
Gating strategy of myeloid cells and comparisons of levels of different... (n.d.). ResearchGate. [Link]
-
Advances and Challenges in 3D Bioprinted Cancer Models: Opportunities for Personalized Medicine and Tissue Engineering. (n.d.). MDPI. [Link]
-
Eliminating hypoxic tumor cells improves response to PARP inhibitors in homologous recombination–deficient cancer models. (n.d.). NIH. [Link]
-
SUPPLEMENTARY DATA Figure S1: Flow cytometry gating strategy. (n.d.). Academic.oup.com. [Link]
-
Cancer-Associated Fibroblasts Modulate Transcriptional Signatures Involved in Proliferation, Differentiation and Metastasis in Head and Neck Squamous Cell Carcinoma. (2021). NIH. [Link]
-
Clinical approaches to overcome PARP inhibitor resistance. (2025). PMC - NIH. [Link]
-
Niraparib enhances antitumor immunity and contributes to the efficacy of PD-L1 blockade in cervical cancer. (2024). PMC - NIH. [Link]
-
EXPERIMENTAL PROTOCOL: CO-CULTURE BETWEEN FIBROBLAST AND TUMORSPHERES. (n.d.). ciberonc. [Link]
-
Niraparib exhibits a synergistic anti-tumor effect with PD-L1 blockade by inducing an immune response in ovarian cancer. (n.d.). springermedizin.de. [Link]
-
Eliminating hypoxic tumor cells improves response to PARP inhibitors in homologous recombination-deficient cancer models. (2021). PubMed. [Link]
-
Therapy Resistance, Cancer Stem Cells and ECM in Cancer: The Matrix Reloaded. (2020). NIH. [Link]
-
Functional Analysis of Tumor-Infiltrating Myeloid Cells by Flow Cytometry and Adoptive Transfer. (2021). PubMed. [Link]
-
(PDF) Protocols for Co-Culture Phenotypic Assays with Breast Cancer Cells and THP-1-Derived Macrophages. (n.d.). ResearchGate. [Link]
-
Combination Therapy with Trastuzumab and Niraparib: Quantifying Early Proliferative Alterations in HER2+ Breast Cancer Models. (2023). PMC - NIH. [Link]
-
In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma. (2016). PubMed. [Link]
-
In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma. (2016). PMC - NIH. [Link]
-
The extracellular matrix alteration, implication in modulation of drug resistance mechanism: friends or foes?. (2022). PubMed Central. [Link]
-
Eliminating hypoxic tumor cells improves response to PARP inhibitors in homologous recombination–deficient cancer models. (2021). NIH. [Link]
-
Molecular mechanism of PARP inhibitor resistance. (n.d.). PMC - PubMed Central. [Link]
-
A Radiotracer Strategy to Quantify PARP-1 Expression In Vivo Provides a Biomarker That Can Enable Patient Selection for PARP Inhibitor Therapy. (n.d.). NIH. [Link]
-
The importance of cancer-associated fibroblasts in targeted therapies and drug resistance in breast cancer. (n.d.). Frontiers. [Link]
-
In vivo visualization of PARP inhibitor pharmacodynamics. (2021). PubMed - NIH. [Link]
-
Pan-Cancer Analysis of PARP1 Alterations as Biomarkers in the Prediction of Immunotherapeutic Effects and the Association of Its Expression Levels and Immunotherapy Signatures. (2021). Frontiers. [Link]
-
Emergence of cyclic hypoxia and the impact of PARP inhibitors on tumor progression. (2024). NIH. [Link]
-
Modeling the Role of Cancer-Associated Fibroblasts in Tumor Cell Invasion. (2022). PMC. [Link]
-
Cancer-Associated Fibroblasts Share Characteristics and Pro-tumorigenic Activity with Mesenchymal Stromal Cells. (n.d.). NIH. [Link]
-
Emergence of cyclic hypoxia and the impact of PARP inhibitors on tumor progression. (2024). nature.com. [Link]
-
Isolation and characterization of cancer-associated fibroblasts in the tumor microenvironment of hepatocellular carcinoma. (n.d.). PMC. [Link]
-
Target engagement imaging of PARP inhibitors in small-cell lung cancer. (2018). PubMed Central. [Link]
-
Eliminating hypoxic tumor cells improves response to PARP inhibitors in homologous recombination–deficient cancer models. (n.d.). NIH. [Link]
-
Key aspects for conception and construction of co-culture models of tumor-stroma interactions. (n.d.). Frontiers. [Link]
-
Targeting immunosuppressive macrophages overcomes PARP inhibitor resistance in BRCA1-associated triple-negative breast cancer. (n.d.). PubMed Central. [Link]
-
Optimization of co-culture system. A) Optimization of the tumor cell:... (n.d.). ResearchGate. [Link]
-
Inhibitors of PARP: Number crunching and structure gazing. (2022). PMC - NIH. [Link]
-
Extracellular cell matrix stiffness-driven drug resistance of breast cancer cells via EGFR activation. (2023). PubMed. [Link]
-
Extracellular matrix stiffness and tumor-associated macrophage polarization: new fields affecting immune exclusion. (2024). PMC - PubMed Central. [Link]
-
Extracellular matrix stiffness determines the phenotypic behavior of dedifferentiated melanoma cells through a DDR1/2-dependent YAP mechanotransduction pathway. (2024). bioRxiv. [Link]
-
Extracellular matrix stiffness and composition jointly regulate the induction of malignant phenotypes in mammary epithelium. (n.d.). PubMed. [Link]
-
PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (n.d.). frontiersin.org. [Link]
Sources
- 1. Niraparib-induced STAT3 inhibition increases its antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 3. Niraparib exhibits a synergistic anti-tumor effect with PD-L1 blockade by inducing an immune response in ovarian cancer | springermedizin.de [springermedizin.de]
- 4. researchgate.net [researchgate.net]
- 5. Niraparib enhances antitumor immunity and contributes to the efficacy of PD-L1 blockade in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sketchviz.com [sketchviz.com]
- 9. Multiomics analysis of serial PARP inhibitor treated metastatic TNBC inform on rational combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eliminating hypoxic tumor cells improves response to PARP inhibitors in homologous recombination–deficient cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. Opportunities and challenges to engineer 3D models of tumor-adaptive immune interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. Challenges and opportunities for the next generation of computational tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Niraparib plays synergistic antitumor effects with NRT in a mouse ovarian cancer model with HRP - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Extracellular cell matrix stiffness-driven drug resistance of breast cancer cells via EGFR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Extracellular matrix stiffness and tumor-associated macrophage polarization: new fields affecting immune exclusion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 19. researchgate.net [researchgate.net]
- 20. Extracellular matrix stiffness and composition jointly regulate the induction of malignant phenotypes in mammary epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. DOT Language | Graphviz [graphviz.org]
- 24. researchgate.net [researchgate.net]
- 25. Cancer-Associated Fibroblasts Modulate Transcriptional Signatures Involved in Proliferation, Differentiation and Metastasis in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Modeling the Role of Cancer-Associated Fibroblasts in Tumor Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 27. reddit.com [reddit.com]
- 28. researchgate.net [researchgate.net]
- 29. Functional Analysis of Tumor-Infiltrating Myeloid Cells by Flow Cytometry and Adoptive Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. thno.org [thno.org]
Validation & Comparative
A Preclinical Head-to-Head: Dissecting the Divergent Profiles of Niraparib and Olaparib
For researchers in oncology drug development, the clinical success of Poly (ADP-ribose) polymerase (PARP) inhibitors has opened a new therapeutic paradigm, particularly for cancers harboring DNA damage response (DDR) deficiencies. Olaparib and Niraparib, two front-runners in this class, have both demonstrated significant efficacy, yet their clinical activity profiles exhibit notable differences, especially in patient populations without germline BRCA mutations (non-gBRCAmut).[1] Understanding the preclinical distinctions that underpin these clinical observations is paramount for designing robust experimental strategies and identifying optimal therapeutic contexts for each agent.
This guide provides an in-depth comparison of Niraparib and Olaparib in preclinical models. Moving beyond a simple catalog of data, we will dissect the causal relationships between their pharmacological properties, in vitro potency, and in vivo efficacy, offering field-proven insights to guide your research.
The Core Mechanism: Catalytic Inhibition vs. PARP Trapping
PARP enzymes, primarily PARP1 and PARP2, are critical sentinels of genome integrity. They detect single-strand DNA breaks (SSBs) and, through a process called PARylation, recruit the necessary machinery for repair via the base excision repair (BER) pathway.[2] PARP inhibitors exert their anti-tumor effects through two primary mechanisms:
-
Catalytic Inhibition : By binding to the NAD+ binding site of PARP, these inhibitors prevent the synthesis of poly-ADP-ribose (PAR) chains, thereby stalling SSB repair.[2]
-
PARP Trapping : This is arguably the more cytotoxic mechanism.[3][4] PARP inhibitors stabilize the PARP enzyme on the DNA at the site of the break, forming a PARP-DNA complex. These trapped complexes are significant steric hindrances that obstruct DNA replication, leading to the collapse of replication forks and the formation of highly toxic double-strand breaks (DSBs).[3][5]
In cancer cells with a compromised homologous recombination (HR) pathway for DSB repair (e.g., due to BRCA1/2 mutations), the accumulation of these DSBs is catastrophic, leading to cell death—a concept known as synthetic lethality.[6][7] While both Niraparib and Olaparib are potent catalytic inhibitors, their potency in trapping PARP on DNA differs, which may be a key determinant of their distinct biological activities.[8][9] Preclinical studies have shown that in cultured cancer cells, Niraparib is approximately twice as potent as Olaparib in trapping PARP onto DNA.[1]
Head-to-Head Efficacy in Preclinical Models
Direct comparisons in preclinical models reveal significant differences in the anti-tumor activity of Niraparib and Olaparib, particularly in tumors that are not BRCA-mutated.
In Vitro Potency
Across various cancer cell lines, Niraparib often demonstrates greater potency than Olaparib. Studies have shown that Niraparib is a few-fold more potent in inducing cell death in both BRCA-mutant and BRCA-wildtype cells.[1] For example, in one study, MDA-MB-436 (BRCA1-mutant) breast cancer cells were sensitive to Niraparib and Olaparib with IC50 values of approximately 3.2 µM and 4.7 µM, respectively.[10] This enhanced potency is consistent with its superior PARP trapping ability.[1]
| Cell Line | Cancer Type | BRCA Status | Niraparib IC50 (µM) | Olaparib IC50 (µM) | Reference |
| MDA-MB-436 | Breast | BRCA1 mutant | ~3.2 | ~4.7 | [10] |
| Capan-1 | Pancreatic | BRCA2 mutant | Not specified | ~0.01 | [11] |
| A2780 | Ovarian | Wild-Type | Not statistically different from Olaparib in vitro | Not statistically different from Niraparib in vitro | [1][12] |
| MIA PaCa-2 | Pancreatic | Wild-Type | More potent than Olaparib | Less potent than Niraparib | [13] |
| PANC-1 | Pancreatic | Wild-Type | More potent than Olaparib | Less potent than Niraparib | [13] |
Note: IC50 values can vary significantly between studies and assay conditions. This table provides a representative comparison.
In Vivo Anti-Tumor Activity
The divergence between the two inhibitors becomes more pronounced in vivo. A key comparative study demonstrated that at maximum tolerated doses (MTD), Niraparib achieves more potent tumor growth inhibition (TGI) than Olaparib in BRCA-wildtype xenograft models.[1]
-
In a BRCAwt A2780 ovarian cancer xenograft model, Niraparib treatment resulted in a significant TGI of 56.4%, whereas Olaparib's effect was not statistically significant.[12] The in vivo efficacy was significantly different between the two drugs, despite their similar cytotoxicities in the same cell line in vitro.[1][12]
-
In an intracranial model using BRCA2mut Capan-1 cells, daily treatment with Niraparib at its MTD resulted in 62% TGI, while Olaparib at its MTD showed a -19% TGI (indicating tumor growth).[1]
| Animal Model | Cancer Type | BRCA Status | Niraparib TGI (%) | Olaparib TGI (%) | Dosing | Reference |
| A2780 CDX | Ovarian | Wild-Type | 56.4% | Not Significant | N: 62.5 mg/kg qd; O: 100 mg/kg qd | [1][12] |
| OVC134 PDX | Ovarian | Wild-Type | 45.1% | Not Significant | MTD | [1][12] |
| MDA-MB-436 CDX | Breast | BRCA1 mutant | 99.7% | 99.4% | MTD | [1][12] |
| Capan-1 (Intracranial) | Pancreatic | BRCA2 mutant | 62% | -19% | MTD | [1] |
CDX: Cell Line-Derived Xenograft; PDX: Patient-Derived Xenograft; TGI: Tumor Growth Inhibition; qd: once daily; MTD: Maximum Tolerated Dose.
The Decisive Factor: Pharmacokinetics and Biodistribution
The superior in vivo performance of Niraparib, especially in BRCAwt models that may require higher drug concentrations for an effect, appears to be driven by its favorable pharmacokinetic (PK) properties.[1] Preclinical studies have revealed that Niraparib has higher cell membrane permeability and a larger volume of distribution (VD) compared to Olaparib.[1]
This translates to a critical advantage: higher and more sustained tumor exposure .
-
Niraparib : At steady state, tumor exposure is 3.3 times greater than plasma exposure in xenograft models.[1]
-
Olaparib : In contrast, tumor exposure is less than that observed in plasma.[1]
Furthermore, Niraparib effectively crosses the blood-brain barrier, leading to sustained brain exposure, which is not observed with Olaparib.[1] This property is consistent with the superior efficacy seen in the intracranial tumor model and suggests a potential advantage in treating brain metastases.[1][14]
Mechanisms of Resistance: A Shared Challenge
Resistance to PARP inhibitors is a significant clinical challenge, and several mechanisms have been identified in preclinical models. These are generally class effects, though differences in drug structure and pharmacology could influence susceptibility.
-
Restoration of HR Function : Secondary mutations in BRCA1/2 can restore their function, nullifying the synthetic lethal relationship.[15][16] Other mechanisms, like the loss of proteins such as 53BP1, can also partially restore HR activity.[17]
-
Increased Drug Efflux : Overexpression of multidrug resistance proteins, particularly P-glycoprotein (P-gp, encoded by the ABCB1 gene), can actively pump the inhibitors out of cancer cells, reducing intracellular concentration.[5][16] Both Niraparib and Olaparib are substrates for P-gp, but in vitro experiments have shown that Niraparib has a significantly lower efflux ratio (two- to five-fold less) than Olaparib, suggesting it may be less susceptible to this resistance mechanism.[14]
-
Replication Fork Stabilization : Some resistance mechanisms involve protecting stalled replication forks from collapse, preventing the formation of DSBs.[15]
Protocol 1: Cell Viability Assay (Luminescent ATP Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of Niraparib and Olaparib in a panel of adherent cancer cell lines.
Rationale: The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells. A decrease in ATP is proportional to the degree of cytotoxicity or cytostasis induced by the compound. This endpoint is robust and suitable for high-throughput screening. [18] Methodology:
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells in a 96-well, white, clear-bottom plate at a pre-determined density (e.g., 1,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare 2x concentrated serial dilutions of Niraparib and Olaparib in complete medium. A typical concentration range would be from 100 µM down to 1 nM, with a vehicle control (e.g., 0.1% DMSO).
-
-
Cell Treatment:
-
Carefully add 100 µL of the 2x compound dilutions to the corresponding wells, resulting in a final volume of 200 µL and the desired 1x drug concentrations.
-
Incubate for 72-120 hours. The longer incubation time is often necessary for PARP inhibitors to manifest their full cytotoxic effect, which is linked to cells progressing through the S-phase. [18]4. Assay Readout:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (100% viability).
-
Plot the normalized viability against the log of the drug concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: In Vivo Xenograft Efficacy Study
This protocol describes a subcutaneous xenograft study in immunodeficient mice to compare the anti-tumor activity of Niraparib and Olaparib. [19] Rationale: Xenograft models are the standard for evaluating the in vivo efficacy of novel anti-cancer agents. [19]Comparing drugs at their respective MTD provides a clinically relevant assessment of their therapeutic index (the balance between efficacy and toxicity). [1] Methodology:
-
Cell Implantation:
-
Harvest cancer cells (e.g., A2780) during their logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 10^7 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the right flank of female athymic nude mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle, Niraparib, Olaparib), ensuring the average tumor volume is similar across all groups.
-
-
Drug Administration:
-
Prepare drug formulations according to established protocols. PARP inhibitors are typically administered orally (p.o.) via gavage. [1] * Dose animals daily (or as determined by PK studies) with vehicle, Niraparib at its MTD (e.g., 62.5 mg/kg), or Olaparib at its MTD (e.g., 100 mg/kg). [12] * Monitor animal body weight and overall health daily as a measure of toxicity. A body weight loss exceeding 15-20% may necessitate a dose reduction or holiday. [1][20]4. Efficacy Assessment:
-
Measure tumor volumes 2-3 times per week throughout the study (typically 21-28 days).
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and downstream pharmacodynamic analysis (e.g., PAR level inhibition).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control at the end of the study.
-
Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine the significance of the observed differences.
-
Conclusion
The preclinical data presents a clear narrative: while Niraparib and Olaparib share a core mechanism of action, they are not interchangeable. Niraparib's distinct pharmacological profile, characterized by superior PARP trapping in cells and, most critically, enhanced tumor and brain accumulation in vivo, provides a strong mechanistic rationale for its potent anti-tumor activity, particularly in BRCA-wildtype models. [1]These findings align with and help explain the broader clinical efficacy observed for Niraparib in non-gBRCAmut patient populations. [1]For researchers, this comparison underscores the necessity of evaluating compounds not just on their target affinity but on their ability to achieve and sustain therapeutic concentrations at the site of action.
References
-
Sun, K., et al. (2018). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. Oncotarget, 9(65), 32497–32513. [Link]
-
Yuan, J., et al. (2021). Resistance to PARP Inhibitors: Lessons from preclinical models of BRCA-Associated Cancer. Genes & Cancer, 12, 146-157. [Link]
-
Zandar, M. A., et al. (2015). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Molecular Cancer Research, 13(11), 1465–1477. [Link]
-
Ai, L., et al. (2023). Mechanism of PARP inhibitor resistance and potential overcoming strategies. Biomarker Research, 11(1), 73. [Link]
-
de Jong, T., et al. (2021). Exposure to escalating olaparib does not induce acquired resistance to PARPi and to other chemotherapeutic compounds in ovarian cancer cell lines. Investigational New Drugs, 39(4), 953–963. [Link]
-
Sun, K., et al. (2018). Figure from: A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. ResearchGate. [Link]
-
Di Sante, G., et al. (2024). Comparison Study of the Safety Profile of Olaparib Versus Niraparib: Analysis of Real-World Data from EudraVigilance. Cancers, 16(11), 2056. [Link]
-
Smith, M. A., et al. (2015). Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors. PLoS ONE, 10(1), e0115829. [Link]
-
Sun, K., et al. (2018). Figure from: A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. ResearchGate. [Link]
-
Roda, D., et al. (2019). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. Cancers, 11(12), 1953. [Link]
-
Jaspers, J. E., et al. (2013). Mechanisms of Resistance to PARP Inhibitors—Three and Counting. Cancer Discovery, 3(1), 15-18. [Link]
-
Murai, J., et al. (2014). Figure from: Stereospecific PARP Trapping by BMN 673 and Comparison with Olaparib and Rucaparib. ResearchGate. [Link]
-
O'Donovan, P. J., et al. (2014). Comparative antiproliferative efects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines. Breast Cancer Research and Treatment, 144(2), 241-251. [Link]
-
Baloch, T., et al. (2019). Figure from: Sequential therapeutic targeting of ovarian Cancer harboring dysfunctional BRCA1. ResearchGate. [Link]
-
Yuan, J., et al. (2021). Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer. Genes & Cancer. [Link]
-
Zandar, M. A., et al. (2017). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular Cancer Therapeutics, 16(10), 2099–2110. [Link]
-
Pisano, C., et al. (2022). PARP Inhibitors Resistance: Mechanisms and Perspectives. Cancers, 14(6), 1446. [Link]
-
Wang, Y., et al. (2020). Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status. Cancers, 12(4), 849. [Link]
-
Makhov, P., et al. (2017). Testing PARP Inhibitors Using a Murine Xenograft Model. Methods in Molecular Biology, 1608, 313-320. [Link]
-
Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research, 72(21), 5588–5599. [Link]
-
Lord, C. J., & Ashworth, A. (2021). PARP Inhibitors – Trapped in a Toxic Love Affair. Cancer Research, 81(22), 5613–5615. [Link]
-
Jones, P., et al. (2015). Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. Journal of Medicinal Chemistry, 58(8), 3302–3314. [Link]
-
Mateo, J., et al. (2019). A decade of clinical development of PARP inhibitors in perspective. Annals of Oncology, 30(9), 1437–1447. [Link]
-
Institute for Clinical and Economic Review. (2017). ICER report finds inadequate evidence to compare PARP inhibitors across key ovarian cancer indications. ICER. [Link]
-
American Journal of Managed Care. (2020). Review Offers First Head-to-Head Look at PARP Inhibitors for Ovarian Cancer. AJMC. [Link]
-
Wang, Y., et al. (2023). Figure from: Intracellular PD-L1 is a positive regulator of GSDME-mediated pyroptosis in cancer cells. ResearchGate. [Link]
-
Nickson, C. M., & Butler, K. V. (2022). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Methods in Molecular Biology, 2441, 141-155. [Link]
-
Edmonds, C. E., et al. (2016). A Radiotracer Strategy to Quantify PARP-1 Expression In Vivo Provides a Biomarker That Can Enable Patient Selection for PARP Inhibitor Therapy. Cancer Research, 76(19), 5648–5658. [Link]
-
BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience. [Link]
-
He, S., et al. (2024). Comparison of survival outcomes between olaparib and niraparib maintenance therapy in BRCA-mutated, newly diagnosed advanced ovarian cancer. Gynecologic Oncology. [Link]
-
Bauman, J. E., et al. (2023). Olaparib, Pembrolizumab, and Carboplatin as First-Line Treatment of Recurrent or Metastatic Head and Neck Squamous Cell Carcinoma: A Phase II Trial. Journal of Clinical Oncology, 41(24), 4038-4047. [Link]
-
BPS Bioscience. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. [Link]
-
Liu, N., et al. (2023). Impact of Olaparib, Niraparib, Rucaparib therapies on Newly Diagnosed and Relapsed Ovarian Cancer. Cureus, 15(11), e48480. [Link]
-
He, S., et al. (2024). Comparison of survival outcomes between olaparib and niraparib maintenance therapy in BRCA-mutated, newly diagnosed advanced ovarian cancer. Gynecologic Oncology, 189, 36-42. [Link]
-
OncLive. (2017). Efficacy and Safety of Olaparib and Niraparib in Switch Maintenance. YouTube. [Link]
Sources
- 1. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison Study of the Safety Profile of Olaparib Versus Niraparib: Analysis of Real-World Data from EudraVigilance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 19. Testing PARP Inhibitors Using a Murine Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Head-to-head comparison of Niraparib and Olaparib in BRCA-mutant cell lines
A Senior Application Scientist's In-Depth Guide to Evaluating PARP Inhibitor Efficacy
For researchers in oncology and drug development, the advent of Poly (ADP-ribose) polymerase (PARP) inhibitors has marked a significant breakthrough, particularly for cancers harboring mutations in the BRCA1 and BRCA2 genes. By exploiting the principle of synthetic lethality, these drugs have transformed the treatment landscape for patients with hereditary breast and ovarian cancers, among others.[1][2]
Among the front-runners in this class of targeted therapies are Niraparib and Olaparib. While both drugs share the same fundamental mechanism of action—inhibiting PARP enzymes crucial for DNA single-strand break repair—subtle but significant differences in their biochemical properties and cellular effects can have profound implications for their therapeutic efficacy.[3] This guide provides a comprehensive head-to-head comparison of Niraparib and Olaparib in BRCA-mutant cell lines, supported by experimental data and detailed protocols to empower researchers to conduct their own comparative studies.
The Mechanism at Play: Synthetic Lethality and PARP Trapping
The efficacy of PARP inhibitors in BRCA-mutant cancers lies in the concept of synthetic lethality.[2] Cells with mutated BRCA genes are deficient in homologous recombination, a critical pathway for repairing DNA double-strand breaks. When PARP is inhibited, single-strand breaks accumulate and, during DNA replication, are converted into double-strand breaks. In BRCA-deficient cells, the inability to repair these double-strand breaks leads to genomic instability and, ultimately, cell death.
Beyond catalytic inhibition, a key differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on DNA at the site of damage.[3][4][5] This PARP-DNA complex is itself a cytotoxic lesion that obstructs DNA replication and transcription, further enhancing the inhibitor's anti-tumor activity. The potency of PARP trapping varies among different inhibitors and is a critical factor in their overall effectiveness.[3][4][5]
Niraparib has been reported to be a more potent PARP trapper than Olaparib.[3][4] This enhanced trapping efficiency may contribute to its greater potency observed in some preclinical studies.[4][6]
Comparative Efficacy in BRCA-Mutant Cell Lines: A Data-Driven Analysis
To provide a quantitative comparison, we have compiled data from published studies on the cytotoxic effects of Niraparib and Olaparib in various BRCA-mutant cancer cell lines. The half-maximal inhibitory concentration (IC50), representing the drug concentration required to inhibit cell growth by 50%, is a key metric for this comparison.
Table 1: Comparative IC50 Values of Niraparib and Olaparib in BRCA-Mutant Cancer Cell Lines
| Cell Line | Cancer Type | BRCA Mutation | Niraparib IC50 (µM) | Olaparib IC50 (µM) | Reference |
| Capan-1 | Pancreatic | BRCA2 | ~15 | >200 | [6] |
| MDA-MB-436 | Breast | BRCA1 | 3.2 | 4.7 | [7] |
| HCC1937 | Breast | BRCA1 | 11 | ~96 | [7][8] |
| PEO1 | Ovarian | BRCA2 | 0.2168 | 0.1405 | [9] |
| UWB1.289 | Ovarian | BRCA1 | 0.0178 | 0.0091 | [9] |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., assay duration, cell density). The data presented here is for comparative purposes.
The data indicates that Niraparib demonstrates greater potency than Olaparib in the BRCA2-mutant pancreatic cancer cell line Capan-1.[6] In some breast cancer cell lines with BRCA1 mutations, such as MDA-MB-436, the IC50 values are comparable, while in HCC1937, both drugs are less potent, with Niraparib showing a lower IC50 than Olaparib.[7][8] In the context of ovarian cancer cell lines, the relative potency appears to be cell-line dependent.[9]
Experimental Workflows for Head-to-Head Comparison
To facilitate independent verification and further research, we provide detailed protocols for the key assays used to compare the efficacy of Niraparib and Olaparib.
Experimental Workflow Overview
Caption: A streamlined workflow for the comparative analysis of PARP inhibitors.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of Niraparib and Olaparib by measuring the metabolic activity of viable cells.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed BRCA-mutant cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of Niraparib and Olaparib in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value for each drug.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[11][12] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[11][12]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with Niraparib and Olaparib at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[13]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
DNA Damage Assay (γH2AX Immunofluorescence Staining)
This assay quantifies the formation of DNA double-strand breaks by detecting the phosphorylated form of histone H2AX (γH2AX).
Principle: Following the induction of DNA double-strand breaks, histone H2AX is rapidly phosphorylated at serine 139, forming γH2AX.[2] This phosphorylation event serves as a marker for DNA damage and can be visualized as distinct nuclear foci using immunofluorescence microscopy.[14][15]
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat the cells with Niraparib and Olaparib at their IC50 concentrations for 24 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.[16]
-
Blocking: Block non-specific antibody binding with 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.
Signaling Pathways and Drug Action
The interplay between PARP inhibition and the DNA damage response in BRCA-mutant cells is a complex signaling cascade. The following diagram illustrates the core mechanism of synthetic lethality.
References
- 1. Cumulative defects in DNA repair pathways drive the PARP inhibitor response in high-grade serous epithelial ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ups and downs of DNA repair biomarkers for PARP inhibitor therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Niraparib-induced STAT3 inhibition increases its antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status | MDPI [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. atcc.org [atcc.org]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
- 15. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 16. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Resistance Between Niraparib and Other DNA Damaging Agents
Introduction: The Double-Edged Sword of PARP Inhibition
Niraparib, a potent and highly selective inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes PARP1 and PARP2, has become a cornerstone in the treatment of various cancers, particularly those with deficiencies in the homologous recombination (HR) DNA repair pathway.[1][2] Its efficacy is rooted in the principle of synthetic lethality: in HR-deficient cells, such as those with BRCA1/2 mutations, inhibiting the PARP-mediated single-strand break (SSB) repair pathway leads to the accumulation of double-strand breaks (DSBs) during DNA replication, ultimately causing catastrophic genomic instability and cell death.[2][3][4]
However, Niraparib's mechanism extends beyond simple catalytic inhibition. A critical aspect of its cytotoxicity is its ability to "trap" PARP enzymes on DNA at the site of damage.[5][6] These trapped PARP-DNA complexes are highly toxic lesions that disrupt replication and are more cytotoxic than the unrepaired SSBs alone.[3][5] The potency of PARP trapping varies among different inhibitors, with Niraparib demonstrating greater trapping efficiency than olaparib, which in turn is more potent than veliparib.[5] This dual mechanism—catalytic inhibition and PARP trapping—is fundamental to its anti-tumor activity.
As with any targeted therapy, the emergence of resistance is a significant clinical challenge.[3][7] Understanding the mechanisms of acquired resistance to Niraparib is crucial, not only for predicting treatment outcomes but also for strategizing subsequent therapeutic lines. A key question for researchers and clinicians is the extent to which resistance to Niraparib confers cross-resistance to other DNA damaging agents. This guide provides an in-depth comparison of cross-resistance profiles, supported by experimental data and methodologies, to aid researchers in navigating this complex landscape.
Sources
- 1. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Homologous Recombination Deficiency in Ovarian Cancer with PARP Inhibitors: Synthetic Lethal Strategies That Impact Overall Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PARP Inhibitors Resistance: Mechanisms and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP Inhibitors Resistance: Mechanisms and Perspectives [mdpi.com]
A Comparative Analysis of Niraparib's PARP Trapping Efficiency: A Guide for Researchers
In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone in the treatment of cancers with deficiencies in homologous recombination repair (HRR), most notably those harboring BRCA1/2 mutations. Beyond simple catalytic inhibition, the clinical efficacy of these drugs is intrinsically linked to their ability to "trap" PARP enzymes onto DNA, a mechanism that converts a transient repair complex into a cytotoxic lesion. This guide provides a detailed comparative analysis of the PARP trapping efficiency of niraparib, contextualizing its performance against other clinically relevant PARP inhibitors. Through a synthesis of experimental data and mechanistic insights, we aim to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this critical pharmacological parameter.
The Central Role of PARP Trapping in the Cytotoxicity of PARP Inhibitors
The primary function of PARP enzymes, particularly PARP1 and PARP2, is to recognize and signal single-strand DNA breaks (SSBs). Upon binding to damaged DNA, PARP becomes catalytically active, using NAD+ as a substrate to synthesize poly(ADP-ribose) (PAR) chains on itself (auto-PARylation) and other nuclear proteins. This PARylation event serves as a scaffold to recruit other DNA repair factors. Following successful recruitment, auto-PARylation leads to the dissociation of PARP from the DNA, allowing the repair machinery to access the break.
The efficiency of PARP trapping varies significantly among different inhibitors and is a more critical determinant of their cytotoxic potential than their catalytic inhibitory potency alone.[5][8][9]
Comparative PARP Trapping Potency of Clinically Approved Inhibitors
Extensive preclinical research has established a clear hierarchy of PARP trapping potency among the clinically approved inhibitors. Talazoparib is consistently ranked as the most potent PARP trapper, often by a significant margin.[3] Niraparib demonstrates a strong trapping ability, generally considered more potent than olaparib and rucaparib, which have comparable trapping efficiencies.[3][5][10][11] Veliparib is consistently identified as the weakest PARP trapper.[3][5][10]
This differential trapping efficiency has important implications for both the efficacy and toxicity profiles of these drugs. While potent trapping can lead to greater anti-tumor activity, it may also contribute to increased toxicity in normal tissues.[8][9]
Below is a summary of the relative PARP trapping potency based on multiple studies:
Table 1: Relative PARP Trapping Potency of Clinically Relevant PARP Inhibitors
| PARP Inhibitor | Relative PARP Trapping Potency |
| Talazoparib | Very High (Most Potent)[3] |
| Niraparib | High [5][12][10] |
| Olaparib | Moderate[5][10][11] |
| Rucaparib | Moderate[3][11] |
| Veliparib | Low (Least Potent)[5][10] |
It is important to note that while in vitro trapping potency provides a valuable framework for comparison, the clinical activity of these agents is also influenced by other factors such as their pharmacokinetic properties. For instance, niraparib's higher cell membrane permeability and volume of distribution compared to olaparib may contribute to its efficacy, particularly in BRCA-wildtype tumors.[13]
Quantifying PARP Trapping: Methodologies and Experimental Considerations
Several robust assays have been developed to quantify the PARP trapping efficiency of inhibitors. These methods are crucial for the preclinical evaluation and comparison of novel and existing PARP inhibitors.
Fluorescence Polarization (FP)-Based PARP Trapping Assay
This in vitro assay provides a high-throughput method to measure the interaction between PARP and a fluorescently labeled DNA probe.
Principle: The assay is based on the principle that a small, fluorescently labeled DNA probe rotates rapidly in solution, resulting in low fluorescence polarization. When a larger molecule, such as PARP, binds to the probe, the rotation of the complex slows down, leading to an increase in fluorescence polarization. The addition of NAD+ induces auto-PARylation of PARP, causing its dissociation from the DNA and a subsequent decrease in FP. A PARP trapping inhibitor will prevent this dissociation, thus maintaining a high FP signal in a dose-dependent manner.[14][15]
Experimental Workflow:
Caption: Workflow for a Fluorescence Polarization-based PARP trapping assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare all reagents, including assay buffer, a solution of the fluorescently labeled DNA oligonucleotide probe, purified recombinant PARP1 or PARP2 enzyme, NAD+, and serial dilutions of the PARP inhibitors to be tested.
-
PARP-DNA Binding: In a microplate, incubate the PARP enzyme with the fluorescent DNA probe to allow for complex formation.
-
Inhibitor Addition: Add the serially diluted PARP inhibitors to the wells and incubate to allow for binding to the PARP-DNA complex.
-
Initiation of PARylation: Add NAD+ to all wells to initiate the auto-PARylation reaction. In the absence of an effective trapping agent, PARP will auto-PARylate and dissociate from the DNA probe.
-
Fluorescence Polarization Measurement: Read the plate on a suitable plate reader to measure fluorescence polarization.
-
Data Analysis: Plot the fluorescence polarization values against the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 for PARP trapping.
Proximity Ligation Assay (PLA) for In Situ PARP Trapping
The Proximity Ligation Assay is a powerful technique that allows for the detection and quantification of protein-DNA complexes within intact cells, providing a more physiologically relevant measure of PARP trapping.
Principle: PLA utilizes antibodies against the protein of interest (PARP1) and a marker of chromatin (e.g., histone H2A.X). When these two antibodies are in close proximity (i.e., when PARP1 is bound to chromatin), oligonucleotide-linked secondary antibodies can be ligated to form a circular DNA template. This template is then amplified via rolling circle amplification, and the resulting product is detected with a fluorescent probe, appearing as distinct fluorescent foci that can be quantified by microscopy.
Experimental Workflow:
Caption: Workflow for a Proximity Ligation Assay to detect in situ PARP trapping.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Seed cells on coverslips or in microplates and allow them to adhere. Treat the cells with varying concentrations of PARP inhibitors for a defined period.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and then permeabilize the cell membranes to allow antibody access.
-
Blocking: Block non-specific antibody binding sites with a blocking solution.
-
Primary Antibody Incubation: Incubate the cells with a mixture of primary antibodies targeting PARP1 and a chromatin marker.
-
PLA Probe Incubation: Wash the cells and incubate with secondary antibodies linked to oligonucleotides (PLA probes).
-
Ligation: Add a ligation solution containing a ligase to circularize the oligonucleotides of PLA probes that are in close proximity.
-
Amplification: Add an amplification solution containing a polymerase to perform rolling circle amplification of the circular DNA template.
-
Detection: Hybridize the amplified DNA with fluorescently labeled probes.
-
Imaging: Acquire images using a fluorescence microscope.
-
Quantification: Use image analysis software to quantify the number of PLA foci per cell nucleus. An increase in the number of foci corresponds to an increase in PARP trapping.
Mechanistic Insights into Differential PARP Trapping
The differences in PARP trapping efficiency among inhibitors are thought to arise from subtle variations in how they interact with the PARP enzyme, particularly within the NAD+ binding pocket. These interactions can induce conformational changes that allosterically enhance the affinity of PARP for DNA.[16] Talazoparib's exceptional trapping ability is attributed to its more extensive network of interactions with conserved residues in the active site of PARP1.[17]
The dissociation rate of the inhibitor from the PARP-DNA complex is a key determinant of trapping efficiency.[16] Inhibitors with slower off-rates are more effective at trapping PARP on the DNA for prolonged periods, thereby increasing the likelihood of encountering a replication fork and inducing a cytotoxic event.
Conclusion and Future Perspectives
Niraparib stands out as a potent PARP trapping agent, a characteristic that is fundamental to its clinical efficacy. Its trapping ability is demonstrably superior to that of olaparib and rucaparib, though less potent than talazoparib. The choice of a specific PARP inhibitor for research or clinical application should consider this differential trapping potency, alongside other pharmacological properties and the specific genetic context of the cancer being studied.
The continued development of robust and quantitative assays for PARP trapping will be essential for the discovery of next-generation PARP inhibitors with optimized trapping profiles that may offer improved therapeutic windows. Furthermore, a deeper understanding of the structural basis for differential trapping will pave the way for the rational design of inhibitors with tailored efficacy and toxicity profiles.
References
-
PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. (n.d.). AACR Journals. Retrieved January 2, 2026, from [Link]
-
Classification of PARP Inhibitors Based on PARP Trapping and Catalytic Inhibition, and Rationale for Combinations with Topoisomerase I Inhibitors and Alkylating Agents. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
What is the mechanism of Niraparib Tosylate? (2024, July 17). Patsnap Synapse. Retrieved January 2, 2026, from [Link]
-
Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. (2012, October 31). Cancer Research. Retrieved January 2, 2026, from [Link]
-
PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (n.d.). PMC. Retrieved January 2, 2026, from [Link]
-
Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. (2021, April 19). NIH. Retrieved January 2, 2026, from [Link]
-
O6.1 * Classification of PARP inhibitors based on PARP trapping and catalytic inhibition, and rationale for combinations. (2015, August 10). ResearchGate. Retrieved January 2, 2026, from [Link]
-
The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]
-
PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (n.d.). Retrieved January 2, 2026, from [Link]
-
PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. (n.d.). Retrieved January 2, 2026, from [Link]
-
Recent advancements in PARP inhibitors-based targeted cancer therapy. (n.d.). Oxford Academic. Retrieved January 2, 2026, from [Link]
-
A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. (n.d.). NIH. Retrieved January 2, 2026, from [Link]
-
Setting a Trap for PARP1 and PARP2. (n.d.). BPS Bioscience. Retrieved January 2, 2026, from [Link]
-
A Summary of PARP Inhibitors for the Treatment of Breast Cancer. (n.d.). Retrieved January 2, 2026, from [Link]
-
Inhibitors of PARP: Number crunching and structure gazing. (2022, March 8). PNAS. Retrieved January 2, 2026, from [Link]
-
PARP trapping is governed by the PARP inhibitor dissociation rate constant. (2025, July 18). PMC. Retrieved January 2, 2026, from [Link]
-
Efficiency of various PARP inhibitors ranked by efficiency of PARP trapping. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Abstract 6111: Design of a small molecule screening assay to detect DNA trapping of PARP1/2. (2023, April 4). AACR Journals. Retrieved January 2, 2026, from [Link]
-
PARP/PARPTrap Screening and Profiling Services. (n.d.). BPS Bioscience. Retrieved January 2, 2026, from [Link]
Sources
- 1. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 2. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Classification of PARP Inhibitors Based on PARP Trapping and Catalytic Inhibition, and Rationale for Combinations with Topoisomerase I Inhibitors and Alkylating Agents | Semantic Scholar [semanticscholar.org]
- 5. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. academic.oup.com [academic.oup.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. PARP trapping is governed by the PARP inhibitor dissociation rate constant - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
Independent Validation of Published Niraparib Research Findings: A Comparative Guide for Researchers
This guide provides an in-depth analysis of the published research on Niraparib, a potent and selective poly(ADP-ribose) polymerase (PARP) inhibitor. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison of Niraparib's performance with other alternatives, supported by experimental data. We will delve into the core mechanism of action, pivotal clinical trial findings, and critically, the independent validation of these findings through real-world evidence and comparative studies. Our goal is to equip you with a comprehensive understanding of Niraparib's clinical and preclinical profile, enabling informed decisions in your research and development endeavors.
Niraparib's Mechanism of Action: Beyond Catalytic Inhibition
Niraparib is a highly selective inhibitor of PARP-1 and PARP-2, enzymes crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair pathway.[1] In cancer cells, particularly those with deficiencies in other DNA repair pathways like homologous recombination (HR), the inhibition of PARP leads to an accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs). In HR-deficient (HRD) cells, such as those with BRCA1/2 mutations, these DSBs cannot be accurately repaired, leading to genomic instability and ultimately, cell death—a concept known as synthetic lethality.
A critical aspect of Niraparib's mechanism, and a key differentiator among PARP inhibitors, is its ability to induce "PARP trapping."[1] This phenomenon occurs when the inhibitor not only blocks the catalytic activity of PARP but also traps the PARP-DNA complex at the site of DNA damage. These trapped complexes are highly cytotoxic, contributing significantly to the drug's anti-tumor activity.[1] The potency of PARP trapping varies among different PARP inhibitors and is not always directly correlated with their catalytic inhibitory properties.
Signaling Pathway of Niraparib-Induced Synthetic Lethality
Caption: Niraparib inhibits PARP, leading to PARP trapping and accumulation of DNA damage, resulting in synthetic lethality in HR-deficient cells.
Foundational Clinical Evidence: The PRIMA and NOVA Trials
The initial approval and widespread adoption of Niraparib were largely based on two pivotal, randomized, double-blind, placebo-controlled phase 3 trials: PRIMA and NOVA.
PRIMA (ENGOT-OV26/GOG-3012): This trial evaluated Niraparib as a first-line maintenance therapy for patients with newly diagnosed advanced ovarian cancer who had responded to platinum-based chemotherapy.[2][3] The study demonstrated a significant improvement in progression-free survival (PFS) for patients receiving Niraparib compared to placebo, regardless of their homologous recombination deficiency (HRD) status.[2][3] Notably, the benefit was most pronounced in patients with HRD-positive tumors.[2]
NOVA (ENGOT-OV16): The NOVA trial investigated Niraparib as a maintenance therapy for patients with recurrent ovarian cancer who were in complete or partial response to their most recent platinum-based chemotherapy.[2][4][5] The trial was designed with two independent cohorts based on the presence or absence of a germline BRCA mutation (gBRCAm).[5][6] In both cohorts, Niraparib significantly prolonged PFS compared to placebo.[2][4][5]
| Trial | Patient Population | Key Finding (PFS) |
| PRIMA | First-line maintenance for advanced ovarian cancer | Statistically significant improvement in PFS with Niraparib vs. placebo, regardless of HRD status.[2][3] |
| NOVA | Maintenance for recurrent, platinum-sensitive ovarian cancer | Statistically significant improvement in PFS with Niraparib vs. placebo in both gBRCAm and non-gBRCAm cohorts.[2][4][5] |
Independent Validation Through Real-World Evidence
While pivotal clinical trials are the gold standard for drug approval, their strict inclusion and exclusion criteria may not fully represent the broader patient population encountered in routine clinical practice. Therefore, real-world studies are crucial for validating the findings of these trials.
Several retrospective and observational studies have assessed the efficacy and safety of Niraparib in a real-world setting. A multicenter Italian study involving 304 patients with platinum-sensitive relapsed ovarian cancer reported a median PFS of 9.1 months in the BRCA wild-type cohort and 10.3 months in the BRCA-mutated cohort, concluding that Niraparib is effective and well-tolerated in a real-life setting.[7]
However, another real-world study directly comparing outcomes to the NOVA trial found that the clinical trial data were superior.[8][9] This study reported a median PFS of 4.4 months in a real-world cohort of BRCA wild-type patients, compared to 9.3 months in the corresponding NOVA cohort.[8][9] The authors suggest that the more lenient eligibility criteria in real-world practice likely contribute to this discrepancy.[8][9]
A Canadian cohort study focusing on the safety of Niraparib in a real-world setting found that the initial daily doses and the proportions of severe hematological adverse events were low, possibly due to cautious prescribing and close monitoring by clinicians.
More recent real-world data from a single-center retrospective study in China on patients with newly diagnosed advanced ovarian cancer showed a median PFS of 25.7 months, suggesting that Niraparib is effective and well-tolerated in this setting.[10][11]
These real-world studies, while not direct replications, provide a critical lens through which to interpret the results of the foundational clinical trials. They highlight the importance of patient selection and careful management of side effects in achieving outcomes comparable to those seen in a controlled trial setting.
Comparative Performance of Niraparib Against Other PARP Inhibitors
A key question for researchers and clinicians is how Niraparib compares to other approved PARP inhibitors, such as Olaparib and Rucaparib. While direct head-to-head phase 3 clinical trials are lacking, preclinical studies and network meta-analyses of clinical trial data provide valuable insights.
Preclinical Head-to-Head Comparison with Olaparib
A comparative pharmacokinetic study in preclinical tumor models demonstrated favorable properties for Niraparib.[1][12][13][14] Key findings from this research include:
-
Higher Tumor Exposure: At a steady state in tumor xenograft mouse models, the tumor exposure to Niraparib was 3.3 times greater than its plasma exposure. In contrast, Olaparib's tumor exposure was lower than its plasma exposure.[1][12][13][14]
-
Blood-Brain Barrier Penetration: Niraparib was shown to cross the blood-brain barrier and maintain sustained exposure in the brain, a property not observed with Olaparib in the same models.[1][12][13][14]
-
Potent Tumor Growth Inhibition: Consistent with its favorable pharmacokinetic profile, Niraparib demonstrated more potent tumor growth inhibition than Olaparib in BRCA wild-type models and an intracranial tumor model at their respective maximum tolerated doses.[1][12][13][14]
These preclinical data suggest that Niraparib's distinct pharmacokinetic properties may contribute to its potent antitumor effects, particularly in BRCA wild-type tumors.[1][12][13][14]
Experimental Workflow for Preclinical PARP Inhibitor Comparison
Caption: Workflow for comparing the pharmacokinetics and efficacy of PARP inhibitors in preclinical xenograft models.
Network Meta-Analysis of Clinical Trial Data
A network meta-analysis of six randomized controlled trials involving over 2,200 patients compared the efficacy and safety of Olaparib, Rucaparib, and Niraparib for platinum-sensitive ovarian cancer.[15] The key takeaways from this analysis are:
-
Similar Efficacy: All three PARP inhibitors resulted in a statistically significant improvement in PFS compared with placebo, with no significant differences in efficacy observed between the inhibitors.[15][16]
-
Differing Safety Profiles: Statistically significant differences in safety were noted.[15] While all three drugs increased the risk of anemia, fatigue, and nausea, Niraparib was associated with a significantly higher risk of thrombocytopenia.[15]
It is important to note that the trials included in this meta-analysis had different designs. For instance, a phase 3 trial of Olaparib focused solely on the BRCA-mutated population, whereas the ENGOT-OV16/NOVA trial of Niraparib included a broader population of ovarian cancer patients.[17]
Mechanisms of Resistance to Niraparib
As with other targeted therapies, resistance to Niraparib can develop over time. Understanding these resistance mechanisms is crucial for developing strategies to overcome them. Potential mechanisms of resistance to PARP inhibitors, including Niraparib, include:
-
Restoration of Homologous Recombination: Secondary mutations in BRCA1/2 or other HR genes can restore their function, thereby diminishing the synthetic lethal effect of PARP inhibition.
-
Stabilization of Replication Forks: Changes that protect stalled replication forks from degradation can confer resistance.
-
Increased Drug Efflux: Upregulation of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of the drug.
Conclusion and Future Directions
The published research on Niraparib has established it as an effective maintenance therapy for a broad population of patients with advanced ovarian cancer, supported by the pivotal PRIMA and NOVA clinical trials. Independent validation through real-world evidence generally supports its efficacy and safety, although it also highlights the potential for discrepancies in outcomes compared to the controlled setting of a clinical trial.
Preclinical data suggests that Niraparib possesses a favorable pharmacokinetic profile compared to Olaparib, which may contribute to its potent antitumor activity, particularly in BRCA wild-type tumors. Network meta-analyses of clinical trial data indicate similar efficacy among the approved PARP inhibitors, but with distinct safety profiles.
For researchers and drug development professionals, these findings underscore the importance of considering the nuances of each PARP inhibitor's mechanism of action, pharmacokinetic properties, and clinical data. Future research should focus on direct head-to-head clinical trials to definitively establish the comparative efficacy and safety of different PARP inhibitors. Furthermore, a deeper understanding of the mechanisms of resistance to Niraparib will be critical for the development of next-generation PARP inhibitors and combination therapies to improve long-term outcomes for patients.
References
-
NOVA Clinical Trial versus Real-World Data: Niraparib Treatment Outcomes in Patients with BRCA–Wild-Type, Platinum-Sensitive, Recurrent Ovarian Cancer. (n.d.). Oncology Practice Management. Retrieved from [Link]
-
Real-World Safety of Niraparib for Maintenance Treatment of Ovarian Cancer in Canada. (2024). MDPI. Retrieved from [Link]
-
Real world data of niraparib in platinum sensitive relapsed ovarian cancer: A multicenter experience of the MITO group. (2024). Gynecologic Oncology, 184, 24-30. Retrieved from [Link]
-
NOVA Clinical Trial versus Real-World Data: Niraparib Treatment Outcomes in Patients with BRCA–Wild-Type, Platinum-Sensitive, Recurrent Ovarian Cancer. (2020). Oncology Practice Management, 10(8). Retrieved from [Link]
-
A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. (2018). Oncotarget, 9(98), 37082-37094. Retrieved from [Link]
-
Real-World Niraparib Efficacy Similar to Phase 3 Data in Ovarian Cancer. (2023). CancerNetwork. Retrieved from [Link]
-
Niraparib as first-line maintenance therapy in patients with stage III ovarian cancer and no visible residual disease: AR1ZE real-world study. (n.d.). Flatiron Health. Retrieved from [Link]
-
Review Offers First Head-to-Head Look at PARP Inhibitors for Ovarian Cancer. (2020). AJMC. Retrieved from [Link]
-
Comparison of trials of niraparib, olaparib and rucaparib in ovarian cancer. (2016). VJOncology. Retrieved from [Link]
-
A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. (n.d.). Semantic Scholar. Retrieved from [Link]
-
A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. (2018). Oncotarget. Retrieved from [Link]
-
(PDF) A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. (2018). ResearchGate. Retrieved from [Link]
-
Real-world outcomes of niraparib treatment in... (2022). Journal of Clinical Oncology, 40(16_suppl), e17614. Retrieved from [Link]
-
Real-world outcomes of first-line maintenance niraparib monotherapy in patients with epithelial ovarian cancer. (2023). Future Oncology. Retrieved from [Link]
-
Real-world experience of niraparib as maintenance therapy in patients with newly diagnosed advanced ovarian cancer: a retrospective study. (2023). OncoTargets and Therapy, 16, 643-653. Retrieved from [Link]
-
Comparison Study of the Safety Profile of Olaparib Versus Niraparib: Analysis of Real-World Data from EudraVigilance. (2023). Drug Safety. Retrieved from [Link]
-
Comparative efficacy and tolerability of the PARP inhibitors olaparib 300 mg tablets BID, niraparib 300 mg capsules QD and rucaparib 600 mg tablets BID as maintenance treatment in BRCAm platinum-sensitive relapsed ovarian cancer (PSROC) following response to chemotherapy. (2018). ResearchGate. Retrieved from [Link]
-
Preclinical evaluation of the PARP inhibitor niraparib and cytotoxic chemotherapy alone or in combination in a panel of 25 triple-negative breast cancer PDX models: Relevance of BRCA mutations, HRD status and other biomarkers. (2016). Cancer Research, 76(14 Supplement), 4353. Retrieved from [Link]
-
Ad hoc Analysis of the Phase III ENGOT-OV16/NOVA Study: Niraparib Efficacy in Germline BRCA Wild-type Recurrent Ovarian Cancer with Homologous Recombination Repair Defects. (2020). Clinical Cancer Research, 26(18), 4864-4873. Retrieved from [Link]
-
ENGOT-OV16/NOVA trial of niraparib in recurrent ovarian cancer: Survival and long-term safety. (2021). UCL Discovery. Retrieved from [Link]
-
Niraparib in Patients with Newly Diagnosed Advanced Ovarian Cancer. (2019). The New England Journal of Medicine, 381, 2391-2402. Retrieved from [Link]
-
NOVA Final Analysis Confirms No Significant Overall Survival Benefit for Maintenance Niraparib in Recurrent Ovarian Cancer. (2023). The ASCO Post. Retrieved from [Link]
-
Long-Term Safety and Secondary Efficacy End Points in the ENGOT-OV16/NOVA Phase 3 Trial of Niraparib in Recurrent Ovarian Cancer. (2021). Oncology Practice Management. Retrieved from [Link]
-
Niraparib Efficacy and Safety in Patients with BRCA-Mutated Ovarian Cancer from 3 Phase 3 Trials. (2021). Oncology Practice Management. Retrieved from [Link]
-
Restricted Indication for Maintenance Niraparib Therapy in Recurrent Ovarian Cancer Further Supported by Final Survival Analysis of NOVA Trial. (2023). OncLive. Retrieved from [Link]
-
Niraparib Maintenance Significantly Reduces the Risk of Disease Progression or Death in a Broad Population of Newly Diagnosed Advanced Ovarian Cancer After Response to First-Line Platinum-Based Chemotherapy. (2023). ESMO. Retrieved from [Link]
-
Phase III PRIMA Trial Shows PFS Benefit With Niraparib as First-Line Maintenance in Ovarian Cancer. (2019). Targeted Oncology. Retrieved from [Link]
-
Niraparib first-line maintenance therapy in patients with newly diagnosed advanced ovarian cancer: final overall survival results from the PRIMA/ENGOT-OV26/GOG-3012 trial. (2024). Annals of Oncology, 35(11), 981-992. Retrieved from [Link]
Sources
- 1. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. icm.unicancer.fr [icm.unicancer.fr]
- 3. targetedonc.com [targetedonc.com]
- 4. Ad hoc Analysis of the Phase III ENGOT-OV16/NOVA Study: Niraparib Efficacy in Germline BRCA Wild-type Recurrent Ovarian Cancer with Homologous Recombination Repair Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-Term Safety and Secondary Efficacy End Points in the ENGOT-OV16/NOVA Phase 3 Trial of Niraparib in Recurrent Ovarian Cancer - Oncology Practice Management [oncpracticemanagement.com]
- 6. NOVA Final Analysis Confirms No Significant Overall Survival Benefit for Maintenance Niraparib in Recurrent Ovarian Cancer - The ASCO Post [ascopost.com]
- 7. Real world data of niraparib in platinum sensitive relapsed ovarian cancer: A multicenter experience of the MITO group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NOVA Clinical Trial versus Real-World Data: Niraparib Treatment Outcomes in Patients with BRCA–Wild-Type, Platinum-Sensitive, Recurrent Ovarian Cancer - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 9. NOVA Clinical Trial versus Real-World Data: Niraparib Treatment Outcomes in Patients with BRCA–Wild-Type, Platinum-Sensitive, Recurrent Ovarian Cancer - Oncology Practice Management [oncpracticemanagement.com]
- 10. cancernetwork.com [cancernetwork.com]
- 11. dovepress.com [dovepress.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. oncotarget.com [oncotarget.com]
- 14. researchgate.net [researchgate.net]
- 15. ajmc.com [ajmc.com]
- 16. researchgate.net [researchgate.net]
- 17. vjoncology.com [vjoncology.com]
A Meta-Analysis of Niraparib Preclinical Efficacy: A Comparative Guide for Researchers
This guide provides an in-depth meta-analysis of the preclinical efficacy data for Niraparib, a potent Poly(ADP-ribose) polymerase (PARP) inhibitor. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a synthesized, field-proven perspective on Niraparib's performance relative to other PARP inhibitors. We will dissect the causality behind experimental designs, compare key performance indicators against alternatives, and provide detailed protocols to ensure scientific integrity and reproducibility.
The Principle of Synthetic Lethality: The Foundation of PARP Inhibition
At the heart of Niraparib's efficacy is the concept of "synthetic lethality."[1] Cancer cells with pre-existing defects in DNA repair pathways, particularly the Homologous Recombination (HR) pathway due to mutations in genes like BRCA1 and BRCA2, become critically dependent on PARP-mediated repair of single-strand DNA breaks (SSBs).[2][3] PARP enzymes detect SSBs and recruit other repair proteins.[2] When a PARP inhibitor like Niraparib is introduced, two key events occur:
-
Catalytic Inhibition : The enzymatic activity of PARP-1 and PARP-2 is blocked.[1]
-
PARP Trapping : The inhibitor "traps" the PARP enzyme on the DNA at the site of the break, forming a PARP-DNA complex that is highly cytotoxic.[2][4]
This trapping prevents the repair of SSBs, which then collapse into lethal double-strand breaks (DSBs) during DNA replication. In HR-deficient cells, these DSBs cannot be repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.[3][5] This selective killing of cancer cells while sparing healthy cells (which have a functional HR pathway) is the therapeutic window exploited by Niraparib.
Caption: Mechanism of synthetic lethality with Niraparib in HR-deficient cells.
Comparative Preclinical Efficacy: Niraparib vs. Other PARP Inhibitors
A critical aspect of preclinical assessment is the direct comparison with existing alternatives. The data consistently show that while all approved PARP inhibitors are effective, they possess distinct pharmacological profiles that influence their efficacy and tolerability.[6]
Head-to-Head with Olaparib
Comparative studies between Niraparib and Olaparib are particularly illuminating. While both are potent PARP-1/2 inhibitors, preclinical models demonstrate key differences that may explain Niraparib's broader clinical activity, especially in patients without germline BRCA mutations (non-gBRCAmut).[7]
-
Pharmacokinetics & Tissue Distribution : A pivotal differentiator is Niraparib's superior pharmacokinetic properties. It exhibits higher cell membrane permeability and a significantly larger volume of distribution (~1220 L) compared to Olaparib (~158 L).[7][8] This translates to enhanced tissue penetration. Preclinical studies show that Niraparib's exposure in tumors is approximately 3.3 times greater than in plasma.[7][8] Conversely, Olaparib's tumor exposure is often lower than its plasma exposure.[7][8] This favorable distribution is a key advantage, as higher intratumoral drug concentrations are required to induce cell death in BRCA wild-type (BRCAwt) cells.[7]
-
Blood-Brain Barrier Penetration : Niraparib effectively crosses the blood-brain barrier, achieving sustainable exposure in the brain, whereas Olaparib shows very limited brain penetration.[7][8] This has been correlated with superior efficacy in intracranial tumor models.[7][9]
-
PARP Trapping Potency : In cell-free enzymatic assays, Niraparib and Olaparib show similar PARP inhibition potency. However, in cellular assays, Niraparib is approximately twice as potent at trapping PARP-DNA complexes, a mechanism considered a primary driver of cytotoxicity.[7][10]
-
In Vivo Efficacy : Consistent with its favorable pharmacokinetics, Niraparib demonstrates more potent tumor growth inhibition (TGI) than Olaparib in BRCAwt xenograft models and intracranial tumor models when both are administered at their maximum tolerated doses (MTD).[7] For example, in one study with an intracranial model, Niraparib achieved 62% TGI compared to -19% TGI for Olaparib.[7]
Table 1: Comparative Preclinical Profile of Niraparib vs. Olaparib
| Parameter | Niraparib | Olaparib | Reference(s) |
|---|---|---|---|
| Biopharmaceutical Class | Class I/II (High Permeability) | Class IV (Low Permeability/Solubility) | [7] |
| Volume of Distribution (VD) (Human) | ~1220 L | ~158 L | [7][8] |
| Tumor-to-Plasma Exposure Ratio (Mouse Xenograft) | ~3.3 | < 1.0 | [7][8] |
| Brain-to-Plasma Exposure Ratio (Mouse Xenograft) | ~0.3 | ~0.03 | [8] |
| Cellular PARP Trapping Potency | ~2x more potent than Olaparib | Baseline | [7] |
| In Vivo Efficacy (BRCAwt Models) | More potent TGI at MTD | Less potent TGI at MTD | [7] |
| In Vivo Efficacy (Intracranial Models) | Superior TGI (e.g., 62%) | Inferior TGI (e.g., -19%) |[7] |
Positioning Among Other PARP Inhibitors
The landscape of PARP inhibitors includes several agents with varying potencies. The ability to trap PARP is a key differentiator that correlates with cytotoxicity.
-
Talazoparib is recognized as the most potent PARP trapper, approximately 100-fold more potent than Niraparib.[11][12]
-
Niraparib is more potent at trapping than Rucaparib and Olaparib.[11]
-
Veliparib is considered a weak PARP trapper.[11]
This hierarchy in trapping potency may explain differences in clinical efficacy and hematological toxicity profiles.[10][11]
Table 2: Comparative Potency of Clinically Approved PARP Inhibitors
| PARP Inhibitor | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Relative PARP Trapping Potency | Reference(s) |
|---|---|---|---|---|
| Talazoparib | 1.2 | 0.87 | ++++ | [12] |
| Niraparib | 3.8 | 2.1 | +++ | [1] |
| Olaparib | 1.5 | 0.8 | ++ | [10][11] |
| Rucaparib | 1.4 | 0.2 | ++ | [6][11] |
| Veliparib | 2.9 | 2.0 | + |[11] |
Efficacy Across Preclinical Cancer Models
Niraparib's efficacy has been demonstrated across a range of preclinical models, validating its activity in various tumor types, particularly those with underlying DNA repair deficiencies.
-
Ovarian Cancer : Niraparib shows significant activity in BRCA-mutant and patient-derived xenograft (PDX) models of high-grade serous ovarian cancer.[13] Importantly, its efficacy extends to BRCA wild-type models, especially those identified as HRD-positive by genomic instability scores.[14][15]
-
Breast Cancer : In triple-negative breast cancer (TNBC) PDX models, responses to Niraparib monotherapy are strongly associated with BRCA mutation status or a high HRD score.[16] Its ability to penetrate the central nervous system makes it a promising agent for treating TNBC brain metastases, a significant unmet clinical need.[9]
-
Prostate Cancer : Preclinical data have supported the clinical investigation of Niraparib in metastatic castration-resistant prostate cancer (mCRPC), showing particular promise in models with DNA damage response deficits.[3][17]
-
Combination Therapies : Preclinical studies have robustly demonstrated synergistic effects. Combining Niraparib with DNA-damaging chemotherapy (e.g., cyclophosphamide) or radiation can potentiate their effects.[13][16] Furthermore, there is a strong biological rationale for combining Niraparib with immunotherapy; PARP inhibition can upregulate PD-L1 expression and enhance T-cell infiltration, creating a more favorable tumor microenvironment for checkpoint inhibitors.[1][18][19]
Key Experimental Methodologies: A Guide to Self-Validating Protocols
Scientific integrity requires robust and reproducible methodologies. The choice of assay is critical for accurately characterizing a PARP inhibitor's activity, from target engagement to in vivo efficacy.
Protocol: In Vitro Cellular PARP Inhibition Assay
Objective: To determine the potency of Niraparib in inhibiting intracellular PARP activity (PARylation) in response to DNA damage. This is a crucial first step to confirm target engagement within a cellular context.
Methodology:
-
Cell Culture: Plate cancer cells (e.g., HeLa, CAPAN-1) in 96-well plates and allow them to adhere overnight.
-
Drug Incubation: Treat cells with a serial dilution of Niraparib (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Induce DNA Damage: Add a DNA-damaging agent, such as hydrogen peroxide (H₂O₂) or methyl methanesulfonate (MMS), to all wells to stimulate PARP activity. Incubate for 15-20 minutes.
-
Fixation & Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100. This step is essential to allow antibody access to intracellular targets.
-
Blocking: Block non-specific antibody binding using a solution like 5% Bovine Serum Albumin (BSA).
-
Antibody Incubation: Incubate cells with a primary antibody specific for poly(ADP-ribose) (PAR) polymers.
-
Secondary Antibody & Detection: Wash the cells and add a fluorescently-labeled secondary antibody.
-
Imaging & Quantification: Use a high-content imaging system to capture fluorescence intensity. The signal is proportional to PARP activity.
-
Data Analysis: Plot the fluorescence intensity against the drug concentration and fit to a four-parameter logistic curve to calculate the IC₅₀ value (the concentration at which 50% of PARP activity is inhibited).[5]
Protocol: In Vivo Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of Niraparib monotherapy in a living system, which provides integrated data on pharmacokinetics, pharmacodynamics, and therapeutic effect. Patient-derived xenograft (PDX) models are often preferred as they better recapitulate the heterogeneity of human tumors.
Methodology:
-
Model Selection: Choose an appropriate model, such as a BRCA1-mutant TNBC PDX model (e.g., MDA-MB-436) or a BRCA wild-type ovarian cancer model (e.g., OVC134).[7]
-
Tumor Implantation: Implant tumor fragments or cells subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or NSG).
-
Tumor Growth & Randomization: Allow tumors to grow to a palpable size (e.g., 150-200 mm³). Randomize mice into treatment groups (e.g., Vehicle control, Niraparib 75 mg/kg, Olaparib 75 mg/kg). This randomization step is critical to avoid bias.
-
Treatment Administration: Administer the drug daily via oral gavage for a defined period (e.g., 28 days). Monitor animal body weight and general health daily as an indicator of toxicity.[7][8]
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Efficacy Endpoints: The primary endpoint is Tumor Growth Inhibition (TGI), calculated as: %TGI = (1 - (ΔT/ΔC)) x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in the control group. Other endpoints can include tumor regression or survival.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Satellite Groups: Include satellite groups of animals for collecting blood and tumor tissue at specified time points to correlate drug exposure with efficacy and target modulation (e.g., PAR levels in the tumor).
Caption: Standardized workflow for an in vivo preclinical xenograft study.
Conclusion and Future Directions
The preclinical data for Niraparib paint a clear picture of a potent PARP-1/2 inhibitor with a distinct and advantageous pharmacological profile. Its high permeability, excellent tissue distribution, and superior efficacy in BRCAwt and intracranial models compared to Olaparib provide a strong rationale for its broad clinical utility.[7] The mechanism of action, underpinned by both catalytic inhibition and robust PARP trapping, is well-established.[4]
Future preclinical research should continue to explore rational combination strategies, particularly with immunotherapy and other targeted agents, to overcome resistance and expand the utility of Niraparib to a wider patient population, including those with proficient HR repair.[20] Investigating biomarkers beyond BRCA and HRD scores will be crucial for refining patient selection and maximizing the therapeutic benefit of this important anticancer agent.[16]
References
- 1. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions | springermedizin.de [springermedizin.de]
- 2. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 3. urology-textbook.com [urology-textbook.com]
- 4. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | PARP inhibitors as radiosensitizers: a comprehensive review of preclinical evidence and clinical applications [frontiersin.org]
- 7. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy and pharmacodynamics of niraparib in BRCA-mutant and wild-type intracranial triple-negative breast cancer murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Niraparib in ovarian cancer: results to date and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Niraparib for Homologous Recombination Deficiency–Positive Advanced Ovarian Cancer - The ASCO Post [ascopost.com]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. ascopubs.org [ascopubs.org]
- 18. ascopubs.org [ascopubs.org]
- 19. Open-label Clinical Trial of Niraparib Combined With Pembrolizumab for Treatment of Advanced or Metastatic Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Niraparib plays synergistic antitumor effects with NRT in a mouse ovarian cancer model with HRP - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Toxicity Profile of Niraparib and Other PARP Inhibitors: A Guide for Researchers
This guide provides a comprehensive, side-by-side comparison of the in vitro toxicity profiles of Niraparib and other prominent PARP inhibitors, including Olaparib, Rucaparib, and Talazoparib. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data and methodologies essential for evaluating and selecting the appropriate PARP inhibitor for preclinical research.
Introduction: The Critical Role of PARP Inhibitors and the Imperative of In Vitro Toxicity Profiling
Poly (ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment landscape for cancers with deficiencies in the homologous recombination repair (HRR) pathway, most notably those with BRCA1/2 mutations.[1][2][3] These drugs exploit the concept of synthetic lethality, where the inhibition of two key DNA repair pathways leads to cancer cell death, while normal cells remain relatively unharmed.[3] The primary mechanism of action involves the inhibition of PARP enzymes, which are crucial for the repair of single-strand DNA breaks.[1][3][4] Unrepaired single-strand breaks can escalate to more lethal double-strand breaks during DNA replication.[3]
Beyond enzymatic inhibition, a key differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on DNA, forming a cytotoxic PARP-DNA complex that obstructs DNA replication and transcription, ultimately leading to cell death.[1][5][6] The trapping potency varies among different PARP inhibitors and is a significant contributor to their overall cytotoxicity.[6][7]
Given the nuanced differences in their mechanisms and potential for off-target effects, a thorough in vitro toxicity assessment is a cornerstone of preclinical development.[8][9] Such studies are vital for:
-
Efficacy and Potency Assessment: Determining the concentration at which a PARP inhibitor effectively kills cancer cells.
-
Selectivity Profiling: Evaluating the therapeutic window by comparing toxicity in cancer cells versus normal cells.
-
Off-Target Effect Identification: Uncovering potential unintended molecular interactions that could lead to adverse effects.[8][10]
-
Mechanism of Action Elucidation: Differentiating between cell death induced by catalytic inhibition versus PARP trapping.
This guide will provide a framework for conducting these critical in vitro toxicity studies, with a focus on comparing Niraparib to its counterparts.
Understanding the Mechanisms of PARP Inhibitor-Induced Cytotoxicity
The cytotoxic effects of PARP inhibitors are primarily driven by two interconnected mechanisms: catalytic inhibition and PARP trapping.
Catalytic Inhibition
PARP enzymes, particularly PARP1 and PARP2, are activated by DNA damage and catalyze the synthesis of poly (ADP-ribose) (PAR) chains on various nuclear proteins.[1][11] This PARylation process facilitates the recruitment of other DNA repair proteins to the site of damage.[4][5] PARP inhibitors, acting as nicotinamide adenine dinucleotide (NAD+) mimics, bind to the catalytic domain of PARP, preventing PAR chain synthesis and hindering the repair of single-strand breaks.[4]
PARP Trapping
Certain PARP inhibitors not only block the catalytic activity but also stabilize the interaction between the PARP enzyme and DNA.[1][6] This "trapping" of PARP on the DNA forms a physical barrier that can stall and collapse replication forks, leading to the formation of double-strand breaks.[1] In cancer cells with deficient homologous recombination repair, these double-strand breaks cannot be efficiently repaired, resulting in genomic instability and cell death.[2][3] The potency of PARP trapping has been shown to correlate with cytotoxicity.[6][7]
Diagram: Mechanism of Action of PARP Inhibitors
Caption: Mechanism of PARP inhibitor action in normal versus HRR-deficient cancer cells.
Methodologies for In Vitro Toxicity Profiling
A multi-parametric approach is essential for a comprehensive in vitro toxicity assessment. This typically involves evaluating cell viability, cell membrane integrity, and the induction of apoptosis.
Cell Viability Assays
These assays measure the metabolic activity of a cell population, which is indicative of the number of viable cells.
-
MTT/MTS/XTT Assays: These are colorimetric assays that measure the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product. The amount of formazan produced is proportional to the number of living cells.
Cell Membrane Integrity Assays
These assays quantify the number of dead cells by measuring the leakage of intracellular components into the culture medium.
-
Lactate Dehydrogenase (LDH) Assay: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[12] The amount of LDH in the supernatant is proportional to the number of dead cells.
Apoptosis Assays
These assays detect the activation of key mediators of programmed cell death.
-
Caspase-Glo® 3/7 Assay: This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[13] The luminescent signal is proportional to the amount of caspase activity.
Diagram: Experimental Workflow for In Vitro Toxicity Profiling
Sources
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 4. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nebiolab.com [nebiolab.com]
- 10. icr.ac.uk [icr.ac.uk]
- 11. youtube.com [youtube.com]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper disposal of potent chemical compounds is a critical, non-negotiable aspect of our laboratory operations. This guide provides a detailed, step-by-step framework for the safe disposal of 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide, a compound identified as the potent PARP inhibitor Niraparib.[1][2][3] Given its role as an antineoplastic agent, this compound must be handled with the utmost care and disposed of as cytotoxic hazardous waste.[4][5][6]
The core principle underpinning these procedures is the containment and proper disposal of the hazardous material to prevent exposure to personnel and release into the environment.[7][8] This guide is designed to supplement, not replace, the specific Safety Data Sheet (SDS) for the compound and your institution's environmental health and safety (EHS) protocols.[4][5]
Hazard Identification and Risk Assessment
This compound, or Niraparib, is an active pharmaceutical ingredient designed to inhibit poly(ADP-ribose) polymerase (PARP) enzymes, which are involved in DNA repair.[1][3] Its mechanism of action, which targets actively dividing cells, is the basis for its classification as a potentially hazardous and cytotoxic substance.[6][9] Exposure can pose significant health risks, including potential carcinogenicity, mutagenicity, or teratogenicity.[4][10] Therefore, all waste generated from the handling of this compound must be treated as hazardous.
| Waste Type | Description | Primary Hazard |
| Unused/Expired Compound | Pure solid this compound. | Cytotoxic, Chemical Toxicity |
| Contaminated Labware | Pipette tips, vials, flasks, and other disposable equipment that has come into direct contact with the compound. | Trace Cytotoxic Contamination |
| Personal Protective Equipment (PPE) | Gloves, lab coats, and other protective gear worn during handling. | Trace Cytotoxic Contamination |
| Liquid Waste | Solutions containing the dissolved compound, and the first rinsate of any cleaned glassware.[11] | Cytotoxic, Chemical Toxicity |
| Spill Cleanup Materials | Absorbent pads, wipes, and other materials used to clean a spill of the compound. | Cytotoxic, Chemical Toxicity |
Personal Protective Equipment (PPE) and Handling Precautions
Prior to initiating any disposal procedures, it is imperative to be equipped with the appropriate PPE to minimize the risk of exposure. All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of the powdered compound.[12]
Mandatory PPE includes:
-
Eye Protection: Safety goggles with side shields.
-
Gloves: Two pairs of chemical-resistant gloves (e.g., nitrile), with the outer pair removed and disposed of as cytotoxic waste immediately after handling.[13]
-
Lab Coat: A dedicated lab coat, preferably disposable, that is regularly decontaminated or disposed of as hazardous waste.[13]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is segregation at the source. Never mix cytotoxic waste with general laboratory trash or other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[4][10]
Solid Waste Disposal
This category includes unused or expired solid compounds, as well as contaminated disposable labware such as pipette tips, microfuge tubes, and weighing papers.
-
Primary Containment: Collect all solid waste in a designated, leak-proof, and puncture-resistant container that is clearly labeled as "Cytotoxic Waste" or "Hazardous Chemical Waste".[4][7] This container should have a secure lid to prevent accidental spills or aerosolization.[7]
-
Labeling: The waste container must be labeled with the full chemical name: "this compound", the primary hazard (e.g., "Cytotoxic," "Toxic"), the date the waste was first added, and the contact information for the responsible researcher or laboratory.[12][14]
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory, away from general traffic.[12][14]
Liquid Waste Disposal
This includes any solutions containing the compound and the initial solvent rinses of any glassware.
-
Collection: Collect all liquid waste in a dedicated, leak-proof, and chemically compatible container. This container should also be clearly labeled as "Cytotoxic Liquid Waste" or "Hazardous Chemical Waste".[7][11]
-
Labeling: As with solid waste, the container must be clearly labeled with the full chemical name, all solvent constituents with their approximate percentages, the associated hazards, and the accumulation start date.[14]
-
No Drain Disposal: Under no circumstances should this chemical or its solutions be disposed of down the sink.[15][16] The active pharmaceutical ingredient can be detrimental to aquatic life and may not be effectively removed by standard wastewater treatment processes.[8]
Contaminated PPE Disposal
All disposable PPE used while handling the compound should be treated as trace cytotoxic waste.[4][13]
-
Removal: Carefully remove gloves and disposable lab coats to avoid contaminating skin or personal clothing.[13]
-
Collection: Place all used PPE into the designated solid cytotoxic waste container.[13]
Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Isolate the Area: Secure the area to prevent further spread of the contamination.
-
Utilize Spill Kit: Use a cytotoxic spill kit, which should be readily available in the laboratory.[13]
-
Cleanup: Gently cover the spill with absorbent pads from the spill kit. Avoid creating dust if the spill involves the solid compound.
-
Decontamination: Clean the spill area with an appropriate decontaminating solution (e.g., a detergent solution followed by 70% ethanol), and collect all cleaning materials as hazardous waste.[12]
Final Disposal Workflow
The ultimate disposal of this compound waste is through a licensed hazardous waste management service, typically arranged by your institution's EHS department.[12] Incineration is a common final disposal method for cytotoxic waste.[10]
Caption: Workflow for the proper disposal of this compound waste.
Conclusion
The responsible disposal of this compound is a critical component of laboratory safety and environmental protection. By treating this potent PARP inhibitor as a cytotoxic hazardous material and adhering to the principles of segregation, proper labeling, and containment, we can ensure that our research advances without compromising the safety of our personnel or the integrity of our environment. Always consult your institution's specific guidelines and the manufacturer's Safety Data Sheet for the most comprehensive information.
References
-
PubMed Central. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). Available from: [Link]
-
Ace Waste. Properly Managing Chemical Waste in Laboratories. Available from: [Link]
-
Northwestern University. Hazardous Waste Disposal Guide - Research Safety. Available from: [Link]
-
University of Wollongong. Laboratory Waste Disposal Guidelines. Available from: [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide - Research Areas. Available from: [Link]
-
Lab Manager. Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Available from: [Link]
-
Carl ROTH. 2-[4-(Piperidin-3-yl)phenyl]-2H-indazole-7-carboxamide, 250 mg. Available from: [Link]
-
University of Pennsylvania. Laboratory Chemical Waste Management Guidelines. Available from: [Link]
-
American Chemical Society. Hazardous Waste and Disposal Considerations. Available from: [Link]
-
Carl ROTH. 2-[4-(Piperidin-3-yl)phenyl]-2H-indazole-7-carboxamide, 100 mg. Available from: [Link]
-
Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
Veeprho. 2-(4-(1-nitrosopiperidin-3-yl)phenyl)-2H-indazole-7-carboxamide. Available from: [Link]
-
Cancer Care Ontario. niraparib. Available from: [Link]
-
U.S. Food and Drug Administration. Draft Guidance on Niraparib Tosylate February 2024. Available from: [Link]
-
Stericycle. USP 800 & Hazardous Drug Disposal. Available from: [Link]
-
National Institutes of Health. NIH Waste Disposal Guide 2022. Available from: [Link]
-
National Institutes of Health. Safety and management of niraparib monotherapy in ovarian cancer clinical trials. Available from: [Link]
-
ACS Publications. Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Available from: [Link]
-
Technical Disclosure Commons. Solid state forms of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide salts and processes for preparation thereof. Available from: [Link]
-
Florida Department of Environmental Protection. Pharmaceuticals Potentially Hazardous Waste when Discarded. Available from: [Link]
-
GSKPro for Healthcare Professionals. HIGHLIGHTS OF PRESCRIBING INFORMATION These highlights do not include all the information needed to use ZEJULA safely and effect. Available from: [Link]
-
PubMed. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Available from: [Link]
-
ZEJULA (niraparib). Resources for Healthcare Professionals. Available from: [Link]
Sources
- 1. This compound | C19H20N4O | CID 24958198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. acewaste.com.au [acewaste.com.au]
- 6. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. ptb.de [ptb.de]
- 9. gskpro.com [gskpro.com]
- 10. documents.uow.edu.au [documents.uow.edu.au]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. benchchem.com [benchchem.com]
- 13. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
- 16. acs.org [acs.org]
Comprehensive Safety and Handling Guide for 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide (Niraparib)
A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Procedures, and Disposal
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide, also known as Niraparib. As a potent poly (ADP-ribose) polymerase (PARP) inhibitor, this compound requires stringent handling protocols to ensure personnel safety and prevent environmental contamination.[1][2][3] This document moves beyond a simple checklist to offer a comprehensive framework grounded in established safety principles and regulatory guidelines.
Hazard Identification and Risk Assessment
Before any handling of Niraparib, a thorough understanding of its potential hazards is critical. Safety Data Sheets (SDS) classify this compound with the following primary hazards:
Given its mechanism of action as a PARP inhibitor used in cancer therapy, Niraparib should be handled as a potent compound with potential genotoxic, clastogenic, and teratogenic effects.[7] Therefore, minimizing exposure is the primary goal, and all procedures should be designed with this in mind. The Occupational Safety and Health Administration (OSHA) recommends that for such potent compounds, exposures should be kept as low as reasonably achievable.[8]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the cornerstone of safe handling. The following table summarizes the minimum required PPE. It is imperative that all PPE is donned before entering the designated handling area and doffed in a manner that prevents cross-contamination.
| Body Part | PPE Specification | Rationale and Best Practices |
| Hands | Double Gloving: Nitrile gloves (inner and outer layer) | The inner glove should be tucked under the cuff of the lab coat, while the outer glove cuff should extend over the lab coat sleeve. Gloves must be inspected for tears or holes before use and changed immediately if contaminated or every 30-60 minutes during continuous handling.[6] |
| Body | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting elastic cuffs. | This prevents skin contact with the compound. Gowns should be changed immediately if contaminated.[9] For potent compounds, a back-closing gown offers superior protection. |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a full-face shield. | Standard safety glasses are insufficient. A face shield should be used in conjunction with goggles when there is a significant risk of splashes, such as during the preparation of solutions.[4][10][11] |
| Respiratory | For handling small quantities (mg scale) in a certified chemical fume hood: An N95 respirator is the minimum requirement. For handling larger quantities or when there is a risk of aerosolization: A Powered Air-Purifying Respirator (PAPR) is recommended. | Fine powders can easily become airborne, posing an inhalation risk.[12] A PAPR provides a higher protection factor and is recommended for operations outside of a primary engineering control or for spill cleanup.[13][14] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential to minimize exposure risk at every stage of handling.
Receiving and Storage
-
Upon receipt, inspect the external packaging for any signs of damage or leakage.
-
Don appropriate PPE (at a minimum, a lab coat, safety glasses, and a single pair of nitrile gloves) before opening the shipping container in a designated receiving area.
-
The primary container should be wiped down with a suitable decontaminating solution (e.g., 70% ethanol) before being moved to its designated storage location.
-
Store Niraparib at room temperature (20°C to 25°C or 68°F to 77°F) in a dry place away from light, in a clearly labeled, sealed container.[15]
Weighing and Solution Preparation
This is a critical step with a high potential for aerosol generation.
-
Preparation: All weighing and solution preparation activities must be conducted within a certified chemical fume hood or a ventilated containment enclosure such as a glove box. The work surface should be covered with a disposable, plastic-backed absorbent pad.
-
Weighing: Use a dedicated set of weighing tools (spatulas, weigh boats). To minimize static and dust generation, consider using an anti-static weigh boat.
-
Solubilization: Add the solvent to the solid compound slowly to avoid splashing. If sonication is required, ensure the vial is securely capped.
-
Post-Procedure: After use, all disposable materials (weigh boats, absorbent pads) should be treated as contaminated waste. Reusable equipment must be decontaminated immediately.
Donning and Doffing of PPE
The order of donning and doffing is critical to prevent contamination.
-
Donning Sequence:
-
Inner gloves
-
Gown
-
Respirator (perform a seal check)
-
Goggles/Face shield
-
Outer gloves (over the gown cuff)
-
-
Doffing Sequence (in a designated doffing area):
-
Remove outer gloves (turn them inside out as you remove them).
-
Remove gown (fold it in on itself, avoiding contact with the exterior).
-
Remove goggles/face shield.
-
Remove respirator.
-
Remove inner gloves.
-
Wash hands thoroughly with soap and water.[4]
-
Disposal Plan: A Cradle-to-Grave Approach
Improper disposal can lead to environmental contamination and pose a risk to others.[16] All waste generated from handling Niraparib must be considered hazardous.
-
Solid Waste:
-
Accumulation: All contaminated solid waste, including gloves, disposable lab coats, weigh papers, and pipette tips, must be collected in a designated, clearly labeled, and sealed hazardous waste container.[17]
-
Labeling: The container must be labeled with "Hazardous Waste," the chemical name ("Niraparib" or "this compound"), and the appropriate hazard symbols.
-
-
Liquid Waste:
-
Segregation: Collect all liquid waste containing Niraparib in a dedicated, sealed, and chemically compatible container. Do not mix with other waste streams.[17][18]
-
Labeling: Clearly label the container with "Hazardous Waste," the chemical name, the solvent system, and the approximate concentration.[17]
-
-
Sharps Waste:
-
Dispose of any contaminated needles or other sharps in a designated, puncture-proof sharps container labeled as "Hazardous Waste" with the chemical contaminant's name.[17]
-
All waste must be disposed of through a licensed hazardous waste management company, following all local, state, and federal regulations.
Visual Workflow for Safe Handling and Disposal
The following diagram outlines the critical steps for safely managing Niraparib from handling to disposal.
Caption: Workflow for handling and disposal of Niraparib.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][10]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and plenty of water. Seek medical attention if irritation persists.[4][10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][10]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][10]
-
Spill: Evacuate the area. Wearing full PPE, including a respirator, cover the spill with an absorbent material. Collect the material into a sealed, labeled hazardous waste container. Decontaminate the spill area thoroughly. All spill cleanup materials must be disposed of as hazardous waste.
This guide is intended to provide a framework for the safe handling of this compound. It is essential to supplement this information with institution-specific training and to consult the most recent Safety Data Sheet for the compound before beginning any work.
References
- Niraparib | ncoda. (n.d.).
- Essential Procedures for the Safe Disposal of Potent Research Compounds Such as Atr-IN-4 - Benchchem. (n.d.).
- OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. (n.d.).
- Guidance on Information Requirements and Chemical Safety Assessment - ECHA. (n.d.).
- Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration - OSHA. (1986, January 29).
- Guidance documents - ECHA - European Union. (n.d.).
- Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.).
- Freund-Vector's Approach to Safely Processing Potent Compounds. (n.d.).
- It's more than just being Fragile : How to Handle Potent Formulation? - Esco Pharma. (2017, September 25).
- Best Practices For Handling Potent APIs - Outsourced Pharma. (2015, July 7).
- Niraparib - Safety Data Sheet - ChemicalBook. (n.d.).
- Niraparib SDS, 1038915-60-4 Safety Data Sheets - ECHEMI. (n.d.).
- Safety Data Sheet - MedchemExpress.com. (2025, December 8).
- Controlling Occupational Exposure to Hazardous Drugs - OSHA. (n.d.).
- SAFETY DATA SHEET - CymitQuimica. (2025, December 17).
- MSDS of Niraparib - Capot Chemical. (2020, April 9).
- niraparib - Cancer Care Ontario. (n.d.).
- Potent Pharmaceutical Compound Containment Case Study - AIHA. (n.d.).
- Pharmaceutical Powder Handling 101: Safety, Compliance & Containment - ILC Dover. (n.d.).
- Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs - Oregon OSHA. (n.d.).
- How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21).
- This compound - PubChem. (n.d.).
- Safe handling of cytotoxics: guideline recommendations - PMC - PubMed Central. (n.d.).
- Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
- Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors - ResearchGate. (2025, August 9).
Sources
- 1. This compound | C19H20N4O | CID 24958198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. capotchem.com [capotchem.com]
- 7. cancercareontario.ca [cancercareontario.ca]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. ilcdover.com [ilcdover.com]
- 13. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 14. aiha.org [aiha.org]
- 15. ncoda.org [ncoda.org]
- 16. danielshealth.com [danielshealth.com]
- 17. benchchem.com [benchchem.com]
- 18. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
